Pyridazin-4-ylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
pyridazin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311026 | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-29-7 | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pyridazin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Guide: Pyridazin-4-ylboronic Acid & Surrogates in Medicinal Chemistry
Executive Summary: The Paradox of Utility and Instability
Pyridazin-4-ylboronic acid (CAS: 1083326-29-7) represents a high-value but chemically precarious motif in modern drug discovery. As a 1,2-diazine, the pyridazine ring serves as a bioisostere for phenyl and pyridine rings, offering unique polarity profiles and hydrogen-bonding capabilities that can improved pharmacokinetic (PK) properties such as aqueous solubility and metabolic stability.
However, the 4-position of the pyridazine ring is significantly electron-deficient. This electronic environment destabilizes the C–B bond, rendering the free boronic acid highly susceptible to protodeboronation —a decomposition pathway that often leads to stalled synthesis and low yields. Consequently, while the concept of the free acid is central to retrosynthetic analysis, the practical application almost exclusively relies on stable surrogates: Pinacol esters (BPin) and MIDA boronates .
This guide details the chemical behavior of the pyridazin-4-yl moiety, the mechanism of its decomposition, and the specific protocols required to successfully incorporate it into pharmaceutical scaffolds.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The free acid is rarely isolated in high purity due to its tendency to dehydrate into boroxines or decompose via hydrolysis.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₄H₅BN₂O₂ | |
| Molecular Weight | 123.91 g/mol | |
| Appearance | Off-white to beige powder | Hygroscopic; often contains varying amounts of anhydride (boroxine).[1] |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Acidity (pKa) | ~8.5 (Boronate formation) | The pyridazine nitrogens are weakly basic (pKa ~2.3 for conjugate acid). |
| Stability | Low | Rapid protodeboronation in aqueous base at elevated temperatures. |
The "Elephant in the Room": Protodeboronation
The primary failure mode in coupling this compound is protodeboronation , where the C–B bond is cleaved by water/proton sources, replacing the boron group with a hydrogen atom to yield pyridazine.
Mechanism of Failure
Unlike phenylboronic acids, electron-deficient heteroaryl boronic acids do not require acidic conditions to decompose. The reaction is often base-catalyzed. The electron-withdrawing nitrogen atoms at positions 1 and 2 pull electron density from the ring, making the C4 carbon susceptible to attack.
-
Base Coordination: Hydroxide coordinates to boron, forming a tetrahedral boronate anion.
-
C–B Bond Weakening: The electron-poor heterocycle stabilizes the developing negative charge on the ring carbon.
-
Ipso-Protonation: A water molecule protonates the carbon at the ipso position (C4), leading to C–B bond cleavage and release of boric acid.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired Transmetallation (Suzuki cycle) and the undesired Protodeboronation.
Caption: Competitive pathways in the Suzuki-Miyaura coupling of electron-deficient heterocycles. High base concentration favors the formation of the boronate, which can either enter the catalytic cycle or decompose.
Strategic Reagents: MIDA Boronates & Pinacol Esters
To circumvent instability, researchers rarely use the free acid. Two primary surrogates are used:
Pyridazin-4-yl MIDA Boronate (The "Slow-Release" Strategy)
N-Methyliminodiacetic acid (MIDA) esters are the gold standard for unstable boronic acids.
-
Structure: The boron atom is sp³ hybridized (tetrahedral) and coordinated by the nitrogen of the MIDA ligand.
-
Benefit: The sp³ boron is chemically inert to transmetallation and protodeboronation under anhydrous conditions.
-
Activation: Under aqueous basic conditions (Suzuki), the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This "slow release" ensures that the active species is consumed by the catalyst immediately, minimizing the standing concentration available for decomposition.
Pyridazin-4-yl Pinacol Boronate (BPin)
-
Benefit: Easier to synthesize via Miyaura borylation (Pd-catalyzed) from 4-bromopyridazine.
-
Drawback: Less stable than MIDA boronates towards silica gel chromatography; can still suffer from protodeboronation during coupling if the reaction is too slow.
Experimental Protocols
Synthesis of Pyridazin-4-yl MIDA Boronate
This protocol utilizes a halogen-lithium exchange followed by trapping, avoiding the isolation of the free acid.
Reagents:
-
4-Bromopyridazine hydrobromide
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)₃)
-
N-Methyliminodiacetic acid (MIDA)[2]
-
Solvents: THF (anhydrous), DMSO, Toluene.
Step-by-Step Methodology:
-
Free Base Preparation: Neutralize 4-bromopyridazine hydrobromide with saturated NaHCO₃, extract with DCM, and dry/concentrate to obtain the free base 4-bromopyridazine. Note: This intermediate is unstable; use immediately.
-
Lithiation: In a flame-dried flask under Argon, dissolve 4-bromopyridazine (1.0 eq) and B(OiPr)₃ (1.2 eq) in anhydrous THF. Cool to -100°C (Et₂O/liquid N₂ bath) or -78°C (Acetone/dry ice). Critical: The presence of the borate during lithiation (in-situ quench) prevents the lithiated pyridazine from reacting with itself.
-
Exchange: Add n-BuLi (1.1 eq) dropwise down the side of the flask. Stir for 30 min at low temperature.
-
MIDA Trapping: Allow the mixture to warm to room temperature. Add a solution of MIDA (1.5 eq) in DMSO. Heat the mixture to 110°C (distilling off THF) for 2-4 hours to drive the condensation.
-
Workup: Cool to RT. Dilute with EtOAc/Water. The MIDA boronate is often soluble in organic solvents but polar. Wash with brine. Dry over MgSO₄.[3]
-
Purification: Recrystallize from MeCN/Et₂O or purify via silica gel chromatography (eluting with EtOAc/MeOH).
Optimized Suzuki-Miyaura Coupling (Slow-Release Conditions)
This protocol is designed to couple Pyridazin-4-yl MIDA boronate with an aryl chloride/bromide.
Reagents:
-
Pyridazin-4-yl MIDA boronate (1.5 eq)
-
Aryl Halide (1.0 eq)
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₃PO₄ (3.0 eq) – Anhydrous, finely ground.
-
Solvent: 1,4-Dioxane : Water (10:1 ratio).
Workflow:
-
Degassing: Combine the aryl halide, MIDA boronate, and base in a vial. Add solvents.[3][4] Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling and catalyst death.
-
Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Cap the vial.
-
Reaction: Heat to 60°C . Note: MIDA hydrolysis is temperature dependent. 60°C is a "sweet spot" where hydrolysis is fast enough to feed the cycle but slow enough to prevent decomposition.
-
Monitoring: Monitor by LCMS. Look for the mass of the product.[3] If protodeboronation (pyridazine formation) is observed, lower the temperature to 45°C or reduce the water ratio.
References
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Difficult Cross-Couplings." Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Dick, G. R., et al. (2008). "General Method for the Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters, 10(12), 2425–2428. Link
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An In-depth Technical Guide to the Synthesis of Pyridazin-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Pyridazin-4-ylboronic acid is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel pharmaceutical agents. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, making them attractive targets in drug design.[1] This guide provides an in-depth exploration of the synthetic pathways to this compound, emphasizing scientifically sound methodologies, practical insights, and the underlying chemical principles. We will delve into the preparation of key precursors, detail robust borylation strategies, and address the common challenges associated with the purification and characterization of this and similar heteroarylboronic acids.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound can be approached through several strategic disconnections. The most viable routes originate from a pre-formed pyridazine ring, which is subsequently functionalized with the boronic acid moiety. The two primary strategies discussed in this guide are:
-
Halogen-Metal Exchange and Borylation: This classic organometallic approach involves the generation of a pyridazinyl anion from a corresponding halopyridazine, which is then quenched with a boron electrophile.
-
Palladium-Catalyzed Borylation: This modern cross-coupling method, a variation of the Miyaura borylation, directly converts a halopyridazine to its corresponding boronate ester, which can be subsequently hydrolyzed to the boronic acid.
A third, more advanced, but potentially challenging approach is the direct C-H borylation of the pyridazine core.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursor: 4-Halopyridazines
A reliable supply of a 4-halopyridazine is a prerequisite for the most practical synthetic routes. While commercially available, their synthesis from more common starting materials is often necessary. A plausible route to 4-bromopyridazine starts from 3,6-dichloropyridazine.[2]
Protocol 1: Synthesis of 4-Bromopyridazine from 3,6-Dichloropyridazine
This multi-step synthesis involves the introduction of a hydroxyl group at the 4-position, followed by dehalogenation and subsequent bromination.[2]
Step 1: Synthesis of 3,4,6-Trichloropyridazine Chlorination of 3,6-dichloropyridazine.
Step 2: Synthesis of 3,6-Dichloro-4-hydroxypyridazine Selective hydrolysis of 3,4,6-trichloropyridazine.
Step 3: Synthesis of 4-Hydroxypyridazine Dechlorination of 3,6-dichloro-4-hydroxypyridazine.
Step 4: Synthesis of 4-Bromopyridazine Bromination of 4-hydroxypyridazine.
Note: The patent describing this process outlines the steps without providing detailed experimental conditions in the abstract. For laboratory-scale synthesis, reaction conditions would need to be optimized based on established procedures for similar heterocyclic transformations.
Core Synthetic Methodologies
Route A: Lithium-Halogen Exchange followed by Borylation
This method is a cornerstone of organometallic chemistry for the preparation of aryl and heteroaryl boronic acids. It proceeds via a highly reactive organolithium intermediate.
Caption: Workflow for Route A: Lithium-Halogen Exchange and Borylation.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromopyridazine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The reaction is typically rapid.[3]
-
Borylation: After stirring for a short period (e.g., 15-30 minutes), add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench with aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Workup: Extract the aqueous layer with an organic solvent such as ethyl acetate. The product may precipitate from the aqueous layer upon acidification, in which case it can be collected by filtration.
Causality and Field Insights:
-
Why -78 °C? The pyridazin-4-yllithium intermediate is highly reactive and thermally unstable. Low temperatures are crucial to prevent side reactions, such as decomposition or reaction with the solvent.
-
Choice of Organolithium: n-Butyllithium is commonly used for lithium-halogen exchange with aryl bromides.[4] tert-Butyllithium can also be effective but may be more prone to side reactions.
-
Boron Electrophile: Triisopropyl borate is a good choice due to its lower reactivity compared to trimethyl borate, which can help to minimize the formation of over-borylated byproducts.
Route B: Palladium-Catalyzed Miyaura Borylation
This method offers a milder and more functional-group-tolerant alternative to the organolithium route.[5] It typically involves the use of a palladium catalyst, a phosphine ligand, a base, and a diboron reagent.
Caption: Simplified catalytic cycle for Miyaura Borylation.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chloropyridazine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a base such as potassium acetate (KOAc, 1.5 eq) in a reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).
-
Solvent and Reaction: Add a suitable solvent (e.g., dioxane, toluene, or DMF) and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. Some modern catalyst systems can operate at room temperature.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Hydrolysis: The resulting this compound pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or by transesterification with a diol followed by aqueous workup.
Causality and Field Insights:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For heteroaryl chlorides, which are often less reactive than bromides or iodides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the oxidative addition step.[5]
-
Base: The base plays a crucial role in activating the diboron reagent. KOAc is a common choice, but other bases like K₃PO₄ may also be effective.
-
One-Pot Procedures: A significant advantage of this route is its suitability for one-pot borylation/Suzuki-Miyaura coupling sequences, which can improve overall efficiency.[5]
| Parameter | Route A: Lithium-Halogen Exchange | Route B: Miyaura Borylation |
| Starting Material | 4-Bromopyridazine | 4-Chloro- or 4-Bromopyridazine |
| Key Reagents | n-BuLi, Triisopropyl borate | Pd catalyst, Phosphine ligand, B₂pin₂, Base |
| Temperature | -78 °C | Room temperature to 100 °C |
| Advantages | Well-established, often high-yielding | Milder conditions, better functional group tolerance, amenable to one-pot procedures |
| Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance | Cost of catalyst and ligands, potential for metal contamination in the product |
Purification and Characterization: A Critical Challenge
The purification and characterization of heteroarylboronic acids can be challenging due to their physical properties.
Purification Strategy
Standard silica gel chromatography of pyridinylboronic acids can be problematic. The polar nature of the compound and its ability to interact with the silica can lead to poor separation and low recovery.
Recommended Purification Protocol:
-
Acid-Base Extraction: After the initial workup, dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.
-
Wash: Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ether) to remove non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 2 M HCl. The this compound should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and a non-polar solvent (e.g., hexane), and dry under vacuum.
Characterization
A common issue in the NMR characterization of boronic acids is the formation of cyclic trimeric anhydrides, known as boroxines, upon dehydration. This can lead to complex or uninterpretable spectra.
Field-Proven NMR Technique:
To obtain a clean ¹H NMR spectrum, dissolve the sample in a deuterated alcohol such as methanol-d₄. The alcohol will break up the boroxine trimer, providing a sharp spectrum of the monomeric boronic acid. Note that the B-OH protons will exchange with the solvent and will not be visible.
Expected Analytical Data for this compound:
| Property | Value |
| Molecular Formula | C₄H₅BN₂O₂[6] |
| Molecular Weight | 123.91 g/mol [7] |
| CAS Number | 1083326-29-7[6] |
| ¹H NMR (predicted) | Peaks corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the ring nitrogens. Based on the spectrum of pyridazine, signals are expected in the aromatic region, likely between δ 7.5 and 9.5 ppm.[8] |
| ¹³C NMR (predicted) | Four signals corresponding to the carbon atoms of the pyridazine ring. |
| Mass Spectrometry | [M+H]⁺ = 125.05169[9] |
Alternative Synthetic Approaches: Direct C-H Borylation
Iridium-catalyzed C-H borylation is a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids.[10] However, its application to pyridazine presents challenges. The lone pairs on the pyridazine nitrogens can coordinate to the iridium center, potentially inhibiting the catalyst.[10][11] Furthermore, achieving regioselectivity at the C4 position on an unsubstituted pyridazine ring would be difficult to control. Steric and electronic factors would likely favor borylation at other positions. While this remains an area of active research, it is currently a less predictable route for the specific synthesis of this compound compared to the methods starting from a 4-halopyridazine.
Safety and Handling
-
Organolithium Reagents (n-BuLi, t-BuLi): These are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Palladium Catalysts: While generally not as acutely hazardous as organolithiums, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of fine powders.
-
Halogenated Pyridazines: These compounds are potential irritants and should be handled with care, avoiding skin and eye contact.
-
Solvents: Anhydrous solvents are required for the lithium-halogen exchange reaction. Ethers like THF can form explosive peroxides and should be tested and handled appropriately.
Conclusion
The synthesis of this compound is a key enabling step for the development of novel pyridazine-containing molecules in drug discovery and other fields. This guide has detailed two robust and scientifically-grounded synthetic strategies: the classic lithium-halogen exchange pathway and the modern palladium-catalyzed Miyaura borylation. The choice between these routes will depend on factors such as available starting materials, functional group compatibility, and scale. We have also addressed the critical, and often overlooked, challenges of purification and characterization, providing field-proven insights to ensure the successful isolation and validation of this valuable synthetic intermediate. As research into pyridazine chemistry continues to grow, the development of even more efficient and selective synthetic methods, such as direct C-H borylation, will undoubtedly become a focus of future innovation.
References
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- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Sourcing this compound: A Guide for R&D Professionals. (URL not available)
- CN102924386B - Industrial preparation method of 4-bromopyridazine - Google P
- Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. (URL not available)
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This compound | C4H5BN2O2 | CID 53435584. PubChem. [Link]
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- Palladium-catalyzed borylation of 4-chlorotoluene a | Download Table.
- WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google P
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. (URL not available)
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. (URL not available)
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Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]
- (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis | Organic Letters.
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
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Synthesis of pyridazines. Organic Chemistry Portal. [Link]
- Iridium-catalyzed C-H borylation of pyridines | Request PDF.
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Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central. [Link]
- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. SciSpace. (URL not available)
- Metal–halogen exchange. Wikipedia. (URL not available)
- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines | ACS Omega.
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- Mechanism of Lithium-Halogen Exchange and Rel
- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
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Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. PubMed. [Link]
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An In-depth Technical Guide to Pyridazin-4-ylboronic Acid: A Strategic Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of Pyridazin-4-ylboronic acid (CAS No. 1083326-29-7), a heterocyclic building block of increasing importance for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its synthesis, reactivity, and strategic role in the construction of complex, biologically active molecules.
The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties.[2][3] The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like protein kinases and receptors. This inherent bioactivity makes the pyridazine core a highly sought-after motif in the design of novel therapeutics.[3][4] The introduction of a boronic acid functional group at the 4-position transforms this valuable scaffold into a versatile and reactive handle for synthetic chemists, unlocking pathways to a diverse array of novel chemical entities.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its successful application and safe handling in a laboratory setting.
Core Compound Data
| Property | Value | Source |
| CAS Number | 1083326-29-7 | [5][6] |
| Molecular Formula | C₄H₅BN₂O₂ | [5][6] |
| Molecular Weight | 123.91 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | >300 °C | [8][9] |
| Solubility | Slightly soluble in water and aqueous acid | [8] |
| SMILES | B(C1=CN=NC=C1)(O)O | [5] |
| InChIKey | NQXJHSSQBZKCLJ-UHFFFAOYSA-N | [5] |
Storage and Stability
Boronic acids, as a class, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and degradation via protodeboronation, especially under harsh acidic or basic conditions. While many are stable, proper storage is crucial. This compound should be stored in a tightly sealed container in a cool, dry place, with a temperature of -20°C recommended for long-term stability.[8][9]
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[5][7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
-
Always consult the material safety data sheet (MSDS) before use for comprehensive handling and emergency procedures.[7][12]
Synthesis Strategies
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: A 4-halopyridazine is chosen as it provides a reactive site for metallation. Bromides are often preferred for their balance of reactivity and stability.
-
Halogen-Metal Exchange: This step is performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium or Grignard intermediate. Anhydrous conditions are critical as organometallic reagents react violently with water.
-
Borylation: A trialkyl borate, such as triisopropyl borate, serves as the boron electrophile. The reaction forms a boronate ester intermediate.
-
Hydrolysis: A mild acidic workup is required to hydrolyze the boronate ester to the final boronic acid product. This step must be carefully controlled to avoid protodeboronation.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[13]
Mechanism Overview: The Suzuki coupling mechanism is a catalytic cycle involving a palladium catalyst. It begins with the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Synthesis of a 4-Arylpyridazine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Self-Validation: This protocol is self-validating through the inclusion of in-process checks (TLC monitoring) and a final purification step (column chromatography) followed by characterization to confirm product identity and purity.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Causality: A flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent moisture from interfering with the catalytic cycle and to prevent oxidation of the phosphine ligands and the Pd(0) species. The excess of the aryl bromide can help drive the reaction to completion. The base is essential for activating the boronic acid to form the boronate species required for transmetalation.[14]
-
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. This allows for the in situ formation of the active Pd(0) catalyst.
-
Causality: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the palladium center and influences its reactivity and stability, which can be critical for achieving high yields.[15]
-
-
Reaction Initiation: Add the catalyst mixture to the main flask. Evacuate the flask and backfill with an inert gas three times. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Causality: The solvent system is critical. Dioxane is an excellent solvent for the organic reagents, while the presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[13]
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous workup removes the inorganic salts (like potassium carbonate) and other water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
This compound, CAS 1083326-29-7, is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the potent combination of the biologically relevant pyridazine core and the synthetically versatile boronic acid handle. Through robust and reliable reactions like the Suzuki-Miyaura coupling, this compound provides chemists with a direct and efficient route to novel molecules with significant potential as therapeutic agents.[4] As the demand for new drugs targeting complex diseases continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry and drug discovery. The continued exploration of its reactivity will undoubtedly lead to the development of next-generation pharmaceuticals.
References
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound (C4H5BN2O2) - PubChemLite. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed. Retrieved from [Link]
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Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Retrieved from [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2001). ResearchGate. Retrieved from [Link]
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Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved from [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
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Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]
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Pyridazin-4-ylboronic Acid: A Comprehensive Technical Guide for Advanced Research and Development
Foreword: The Strategic Value of the Pyridazine Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the diazine heterocycles, pyridazine has emerged as a structure of significant strategic importance. Its unique electronic distribution, characterized by an electron-deficient ring system and a pronounced dipole moment, offers a powerful tool for modulating key drug-like properties.[1] Pyridazin-4-ylboronic acid represents a critical building block for introducing this valuable motif, enabling chemists to navigate complex synthetic challenges and unlock new therapeutic possibilities. This guide provides an in-depth exploration of its properties, reactivity, and handling, grounded in both established chemical principles and practical, field-proven insights for researchers at the forefront of drug discovery.
Core Physicochemical & Structural Properties
This compound is a stable, solid material that serves as a key intermediate in organic synthesis, particularly for the introduction of the pyridazin-4-yl group. A thorough understanding of its fundamental properties is the bedrock of its effective application.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1083326-29-7 | [2][3] |
| Molecular Formula | C₄H₅BN₂O₂ | [2][3] |
| Molecular Weight | 123.91 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | >155 °C (decomposes) | [4] |
| SMILES | B(C1=CN=NC=C1)(O)O | [2] |
| InChI Key | NQXJHSSQBZKCLJ-UHFFFAOYSA-N | [2] |
Solubility Profile
The solubility of boronic acids is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. While exhaustive quantitative data for this compound is not widely published, a qualitative and estimated profile based on related structures is provided below. For phenylboronic acid, a related compound, the solubility in water is low (approx. 1.9 g/100 g H₂O at 20 °C).[5] The presence of the polar pyridazine ring is expected to enhance aqueous solubility compared to simple arylboronic acids.
| Solvent | Qualitative Solubility | Rationale / Expected Behavior |
| Water | Sparingly Soluble | The polar pyridazine moiety and the boronic acid group can hydrogen bond with water, but the overall aromatic system limits high solubility. Solubility is expected to increase in acidic or basic aqueous solutions.[5] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including pyridazine derivatives.[6] |
| Methanol (MeOH) | Soluble | The polar, protic nature of methanol allows it to solvate both the pyridazine ring and the boronic acid group effectively. |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol is a good solvent for this compound.[6] |
| Tetrahydrofuran (THF) | Moderately Soluble | THF can solvate the molecule, but its lower polarity compared to alcohols may result in lower overall solubility. |
| Acetonitrile (ACN) | Moderately Soluble | A polar aprotic solvent, suitable for dissolving the compound for reaction or analysis. |
| Dichloromethane (DCM) | Slightly Soluble | The lower polarity of DCM makes it a less effective solvent for this polar molecule. |
| Toluene / Hexanes | Insoluble | Non-polar solvents are generally poor choices for dissolving this polar heterocycle. |
Acidity and Electronic Nature
The pKa of a boronic acid is a critical parameter, influencing its reactivity and the choice of conditions for coupling reactions. For this compound, two key equilibria are at play: the Lewis acidity of the boron center and the Brønsted basicity of the pyridazine nitrogen atoms.
-
Boronic Acid Acidity (pKa₁): The boronic acid functional group is a Lewis acid, accepting a hydroxide ion to form a more nucleophilic boronate species. The pKa for this equilibrium in arylboronic acids is typically in the range of 8.5 - 9.5.[7] The electron-withdrawing nature of the pyridazine ring is expected to increase the Lewis acidity of the boron, likely lowering the pKa into the 7.5 - 8.5 range .
-
Pyridazine Basicity (pKa₂): The pyridazine ring contains two nitrogen atoms. The pKa of pyridazine itself is approximately 2.3. This weak basicity means that under typical Suzuki-Miyaura coupling conditions (pH > 7), the pyridazine ring will be in its neutral, unprotonated state.[8]
Synthesis and Purification
The synthesis of this compound is not commonly detailed in introductory literature but can be reliably achieved through a halogen-metal exchange followed by borylation, a cornerstone of organometallic chemistry. The most practical precursor is a 4-halopyridazine, such as 4-chloropyridazine.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from a commercially available precursor. The key is the low-temperature formation of a pyridazinyl-lithium intermediate, which is then quenched with a borate ester.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol: Synthesis from 4-Chloropyridazine
This protocol is a representative procedure based on established methods for the borylation of heteroaryl halides.
Materials:
-
4-Chloropyridazine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-chloropyridazine (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of starting material) and stir under a nitrogen atmosphere to dissolve.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH is ~2-3. Stir vigorously for 30 minutes to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by trituration with hexanes/ether or by recrystallization to yield this compound as a solid.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the versatile reactivity of the boronic acid moiety, which provides a gateway to a multitude of carbon-carbon and carbon-heteroatom bond formations.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the pyridazine ring and an aryl or vinyl halide/triflate.[6]
Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the activated boronate to the palladium center. This step requires a base to form the "ate" complex, which is more nucleophilic.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF
Protocol:
-
Setup: To a reaction vessel, add the aryl bromide, this compound, base, and palladium catalyst.
-
Degassing: Seal the vessel and degas the mixture by purging with nitrogen or argon for 10-15 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is crucial for reproducibility and high yields.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. Reaction times typically range from 2 to 16 hours. Causality: The choice of base is critical. Stronger bases like Cs₂CO₃ can accelerate the reaction, especially with less reactive chlorides. The aqueous co-solvent aids in dissolving the base and facilitates the formation of the active boronate species.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.
Other Potential Coupling Reactions
While less common than the Suzuki coupling, this compound is a suitable substrate for other important transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling the boronic acid with amines or alcohols. It offers a powerful alternative to Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[9][10]
-
Petasis Reaction: A multicomponent reaction between an amine, a carbonyl compound (like glyoxylic acid), and the boronic acid to form substituted amino acids. This reaction is highly valuable for building complex molecular libraries.[11][12]
Role in Medicinal Chemistry: A Privileged Scaffold
The incorporation of a pyridazine ring can profoundly and beneficially impact a molecule's drug-like properties. It is often employed as a "bioisostere" for phenyl, pyridine, or pyrimidine rings to solve common drug development challenges.[8][13]
Key Advantages of the Pyridazine Moiety:
-
Increased Polarity and Solubility: Pyridazine is the most polar of the diazines due to its large dipole moment (approx. 3.9 D). Replacing a phenyl or less polar heterocyclic ring with pyridazine can significantly boost aqueous solubility, a frequent hurdle in drug development.[8]
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as hydrogen bond acceptors. This can facilitate crucial interactions with target proteins, often mimicking the hydrogen bonding pattern of a peptide backbone or other key pharmacophores.[1][9]
-
Modulation of Metabolism: The electron-deficient nature of the pyridazine ring can render it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to more electron-rich aromatic systems. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[1]
-
Reduced hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery, as inhibition can lead to cardiac arrhythmia. The polar, electron-withdrawing nature of the pyridazine ring can help mitigate unwanted interactions with the hERG channel by reducing the basicity of nearby nitrogen atoms.[1][13]
Analytical and Quality Control Methods
Ensuring the identity and purity of this compound is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization (Representative Data)
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region, characteristic of the pyridazine ring protons. The B(OH)₂ protons typically appear as a broad singlet that may exchange with residual water.
-
δ ~9.3-9.5 ppm (m, 1H, H3/H6)
-
δ ~9.1-9.3 ppm (m, 1H, H6/H3)
-
δ ~8.0-8.2 ppm (m, 1H, H5)
-
Note: Precise shifts and coupling patterns are highly dependent on solvent and concentration.
-
-
¹³C NMR (101 MHz, DMSO-d₆): Four signals are expected, with the carbon attached to the boron appearing at lower field.
-
δ ~150-155 ppm (C3/C6)
-
δ ~125-135 ppm (C5)
-
The C-B carbon signal may be broad or unobserved due to quadrupolar relaxation.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
-
~3200-3400 cm⁻¹ (broad): O-H stretching of the boronic acid group, often involved in hydrogen bonding.
-
~1600-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridazine ring.
-
~1350-1400 cm⁻¹: B-O stretching vibration.[14]
-
~1000-1100 cm⁻¹: B-C stretching vibration.
Chromatographic Purity Assessment: HPLC-UV
A standard reversed-phase HPLC method is suitable for assessing the purity of this compound and monitoring its consumption in reactions.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., XSelect HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (1:1) |
Rationale: The acidic mobile phase ensures the boronic acid and pyridazine nitrogens are in a consistent protonation state, leading to sharp, reproducible peaks. A C18 column provides good retention for the aromatic system.[15][16]
Stability, Storage, and Safety
Stability and Degradation
Arylboronic acids are generally stable solids but can undergo two primary degradation pathways:
-
Dehydration: Boronic acids can reversibly self-condense to form cyclic boroxine trimers, especially upon heating or under vacuum. This is usually not detrimental to reactivity as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water during a reaction.
-
Protodeborylation: Cleavage of the C-B bond can occur under harsh acidic or basic conditions, or in the presence of certain oxidizing agents, replacing the boronic acid group with a hydrogen atom.
Storage and Handling
-
Storage: Store in a tightly sealed container at -20 °C , protected from light and moisture to minimize degradation.
-
Handling: this compound is classified as an irritant.[2] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Hazard Summary
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Conclusion
This compound is more than a simple synthetic intermediate; it is an enabling tool for the modern medicinal chemist. Its unique combination of reactivity and the inherent strategic value of the pyridazine core makes it a high-impact reagent for addressing complex challenges in drug design, from enhancing solubility to fine-tuning protein-ligand interactions. A comprehensive understanding of its physical properties, synthetic access, and chemical behavior, as detailed in this guide, is essential for its successful and innovative application in the development of next-generation therapeutics.
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Pyridazin-4-ylboronic acid molecular structure and weight
Structural Dynamics, Synthetic Challenges, and Utility in Drug Discovery
Executive Summary
Pyridazin-4-ylboronic acid (CAS: 1083326-29-7) represents a high-value but synthetically challenging motif in modern medicinal chemistry. As an electron-deficient 1,2-diazine scaffold, it serves as a critical bioisostere for phenyl and pyridyl rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors. However, its utility is frequently bottlenecked by its inherent instability—specifically its susceptibility to rapid protodeboronation. This guide moves beyond standard catalog data to analyze the structural causes of this instability, optimal synthetic routes (including MIDA boronate strategies), and validated handling protocols for Suzuki-Miyaura cross-couplings.
Part 1: Molecular Architecture & Physiochemical Properties
The pyridazine ring is a
1.1 Structural Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1083326-29-7 | |
| Molecular Formula | C | |
| Molecular Weight | 123.91 g/mol | |
| Appearance | Off-white to beige solid | Hygroscopic |
| Storage | -20°C, Inert atmosphere | Critical to prevent dehydration to boroxine |
| Solubility | DMSO, Methanol, DMF | Poor stability in neutral/basic aqueous media |
1.2 Electronic Distribution & Acidity
Unlike phenylboronic acid, the pyridazin-4-yl variant possesses significant Lewis basicity at the N1/N2 positions and high Lewis acidity at the boron center.
-
Ring Electron Deficiency: The 1,2-diazine core strongly withdraws electron density, making the C-B bond highly polarized and susceptible to nucleophilic attack (and subsequent cleavage).
-
Acidity (pKa): While the pKa of the boronic acid moiety is typically ~8.0-9.0, the electron-withdrawing pyridazine ring lowers this value, increasing the concentration of the reactive boronate anion species even at neutral pH.
1.3 Structural Visualization
The following diagram illustrates the connectivity and the critical sites of reactivity.
Part 2: The Stability Paradox & Protodeboronation
The primary challenge in working with this compound is protodeboronation —the cleavage of the C-B bond and replacement with a proton. This reaction is accelerated by:
-
Base: Formation of the tetrahedral boronate anion.
-
Metal Catalysts: Pd(II) can facilitate transmetallation but also competing protodeboronation pathways.
-
Heterocycle Nature: The electron-poor pyridazine ring stabilizes the transient carbanion/sigma-complex intermediate required for the cleavage mechanism.
Mechanism of Failure:
Because of this, the free acid is often transient . In robust drug discovery workflows, it is highly recommended to use protected forms, such as MIDA boronates or Pinacol esters , which release the active species slowly or under controlled conditions.
Part 3: Synthetic Methodologies
Due to the instability described above, direct synthesis requires strict low-temperature control. Two primary pathways are recommended: the Traditional Cryogenic Route (for immediate use) and the Modern MIDA Route (for storage/library synthesis).
3.1 Method A: Cryogenic Halogen-Lithium Exchange (In Situ)
Best for: Immediate consumption in a subsequent reaction.
Protocol:
-
Starting Material: 4-Bromopyridazine (or 4-iodopyridazine).
-
Solvent: Anhydrous THF / Et
O (1:1). -
Reagents: Triisopropyl borate (B(OiPr)
), -Butyllithium ( -BuLi). -
Workflow:
-
Cool a solution of 4-bromopyridazine and B(OiPr)
(1.2 equiv) to -100°C (using liquid N /Et O bath). Note: The presence of the borate ester prior to lithiation is a "In-Situ Quench" technique to capture the unstable lithio-species immediately. -
Add
-BuLi dropwise down the side of the flask to pre-cool. -
Stir for 15 min at -100°C.
-
Allow to warm to -78°C, then quench with acidic methanol.
-
Do not isolate the free acid if possible. Use the crude mixture directly in cross-coupling or convert to pinacol ester immediately.
-
3.2 Method B: MIDA Boronate Synthesis (Recommended)
Best for: Creating a stable, storable solid reagent.
The N-methyliminodiacetic acid (MIDA) ligand rehybridizes boron from sp
Part 4: Reactivity & Drug Discovery Applications
4.1 Suzuki-Miyaura Coupling Optimization
When coupling this compound (or its esters) with aryl halides, standard conditions often fail due to rapid hydrolysis.
Optimized Protocol ("Slow Release" Strategy):
-
Catalyst: Pd(dppf)Cl
or Pd (dba) / XPhos (Second generation Buchwald precatalysts are excellent). -
Base: Weak bases are preferred. K
PO (anhydrous) or K CO . Avoid strong hydroxides (NaOH/KOH) which accelerate protodeboronation. -
Solvent: 1,4-Dioxane/Water (10:1) or anhydrous DMF for highly unstable substrates.
-
Temperature: 60-80°C. (Avoid reflux temperatures >100°C).
Self-Validating Check:
If your reaction yields the de-boronated product (pyridazine) as the major byproduct, switch to anhydrous conditions using Copper(I) thiophene-2-carboxylate (CuTC) as a cofactor (Liebeskind-Srogl type conditions) or switch to the MIDA boronate with slow hydrolytic release (using K
4.2 Bioisosterism
In drug design, the pyridazine ring is used to:
-
Lower LogP: Pyridazine is more hydrophilic than pyridine or benzene.
-
H-Bond Accepting: The N1/N2 lone pairs are excellent acceptors, often used to engage hinge regions in kinase inhibitors.
References
-
PubChem Compound Summary . This compound (CID 53435584).[1] National Center for Biotechnology Information. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A simple and general solution for the iterative synthesis of polyenes via MIDA boronates. Journal of the American Chemical Society, 129(21), 6716-6717. (Foundational text on MIDA stabilization of unstable boronates). [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroarylpyrimidines. Journal of the American Chemical Society, 132(40), 14073–14075. (Protocol for coupling unstable heteroaryl boronates). [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanistic Insight and Method Development. Angewandte Chemie International Edition, 55(37), 11215-11219. (Mechanistic analysis of boronic acid instability). [Link]
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An In-Depth Technical Guide to the Stability and Storage of Pyridazin-4-ylboronic Acid
Foreword: The Critical Role of Reagent Integrity in Drug Discovery
In the landscape of modern medicinal chemistry and drug discovery, heteroaromatic boronic acids are indispensable building blocks.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has streamlined the synthesis of complex molecular architectures that form the core of many therapeutic candidates.[2] Pyridazin-4-ylboronic acid (C₄H₅BN₂O₂), with its unique electronic properties and structural motifs, offers synthetic chemists a valuable tool for introducing the pyridazine scaffold into novel compounds.[3] However, the power of this reagent is intrinsically linked to its purity and stability. Degradation not only compromises reaction yields and reproducibility but can also introduce impurities that complicate purification and downstream biological assays. This guide provides a comprehensive, field-proven perspective on the inherent stability challenges of this compound, offering robust protocols for its storage, handling, and stability assessment to ensure its optimal performance in your research endeavors.
The Chemical Nature and Inherent Instabilities of this compound
Understanding the stability of this compound begins with acknowledging the general characteristics of the boronic acid functional group, which is prone to several degradation pathways.[4][5] The presence of the electron-deficient pyridazine ring can further exacerbate these instabilities.
Primary Degradation Pathways
Two principal degradation routes are of primary concern for aryl and heteroaryl boronic acids: protodeboronation and oxidation.
-
Protodeboronation: This is a common decomposition pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of the parent heterocycle (pyridazine). This process is often catalyzed by aqueous or basic conditions.[6][7][8][9] For heteroaryl boronic acids, the electronic nature of the ring system can make the C-B bond particularly susceptible to this type of cleavage.[6][10]
-
Oxidative Degradation: The C-B bond is thermodynamically poised for oxidation, given the high energy of the resulting Boron-Oxygen (B-O) bond.[11] In the presence of atmospheric oxygen or other oxidants, this compound can be converted to the corresponding pyridazinol. This pathway can be particularly problematic during workup or purification steps if not adequately controlled.[5][12][13][14]
-
Dehydrative Trimerization: Boronic acids have a natural propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This is typically a reversible equilibrium reaction. While boroxines are often viable reagents in coupling reactions, their formation represents a change in the chemical composition of the material and can affect solubility and reactivity. The presence of moisture will shift the equilibrium back towards the monomeric boronic acid.
Figure 1: Key Degradation Pathways for this compound.
Best Practices for Storage and Handling
The causality behind stringent storage protocols is directly linked to mitigating the degradation pathways described above. The goal is to create an environment that is cold, dry, and oxygen-free.
Recommended Storage Conditions
Adherence to appropriate storage conditions is the single most effective strategy for preserving the shelf-life of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°C [15] Short-Term: 2-8°C | Low temperatures significantly reduce the kinetic rate of all degradation pathways. -20°C is standard for long-term archival.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) [16] | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and moisture-driven protodeboronation/hydrolysis.[16][17] |
| Container | Tightly-sealed, Opaque Vial | Prevents ingress of air and moisture.[17][18][19] Opaque glass (amber) or protected containers minimize potential light-induced degradation. |
| Form | Solid Powder | Storing the compound as a dry solid minimizes mobility and intermolecular reactions compared to storage in solution.[15] Solutions are far more prone to degradation. |
Safe Handling Protocols
Your experimental results depend on the integrity of the reagent from the moment the vial is opened.
-
Inert Environment: Whenever possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas (e.g., argon or nitrogen). This is the most critical step to prevent exposure to air and humidity.
-
Minimize Exposure: If a glovebox is unavailable, open the container for the briefest possible time. Have all necessary tools and vials prepared in advance to minimize the duration of exposure to the laboratory atmosphere.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any moisture into the stock bottle.
-
Solution Preparation: When preparing solutions for reactions, use anhydrous solvents. If the compound is to be used in an aqueous reaction, prepare the solution immediately before use. Do not store stock solutions in protic or aqueous solvents.
-
Chemical Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[18][20]
A Self-Validating System: Experimental Protocol for Stability Assessment
Trust in your reagents should be earned, not assumed. A robust stability study provides empirical data on the shelf-life of a specific batch under your laboratory's conditions. This protocol outlines a standard workflow for assessing the stability of this compound.
Objective
To quantify the degradation of this compound over time under various storage conditions by monitoring the purity of the parent compound and the emergence of key degradation products.
Experimental Workflow
Figure 2: Workflow for Stability Assessment.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Before initiating the study, perform a baseline analysis on a sample from the batch.
-
HPLC: Develop a gradient HPLC method capable of separating the parent compound from potential impurities (e.g., pyridazine). Record the purity as a percentage based on peak area.
-
NMR: Acquire a proton (¹H) and boron (¹¹B) NMR spectrum in a suitable anhydrous deuterated solvent (e.g., DMSO-d₆). This serves as the reference for structural integrity.
-
-
Sample Aliquoting and Storage:
-
Aliquot several small samples (e.g., 5-10 mg) of the solid boronic acid into individual vials for each condition and time point. This prevents repeated opening of a single stock vial.
-
Condition 1 (Optimal): Place vials in a larger, sealed container with a desiccant. Backfill the container with argon or nitrogen before sealing. Store at -20°C.
-
Condition 2 (Sub-optimal): Place vials in a sealed container and store at 4°C in a standard refrigerator.
-
Condition 3 (Stress): Place vials in a sealed container and store at room temperature (~25°C) on a laboratory shelf, protected from direct light.
-
-
Time-Point Testing:
-
At designated intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform HPLC and NMR analysis on each sample, using the exact same methods established at T=0.
-
-
Data Analysis and Interpretation:
-
HPLC Data: Compare the purity (%) of each sample to the T=0 baseline. Identify and quantify any new peaks that appear, which likely correspond to degradation products. A mass spectrometer coupled to the HPLC can aid in identifying these impurities by their mass-to-charge ratio.
-
NMR Data: Compare the spectra to the T=0 reference. Look for the appearance of new signals (e.g., signals corresponding to pyridazine in the ¹H NMR) or a decrease in the intensity of the boronic acid signals. Changes in the ¹¹B NMR can indicate the formation of boroxines or other boron-containing species.
-
Conclusion: Upholding Scientific Integrity Through Reagent Management
This compound is a powerful reagent, but its utility is directly proportional to its chemical integrity. The inherent tendencies toward protodeboronation, oxidation, and dehydration are not flaws but chemical properties that must be managed with scientific rigor. By implementing the storage and handling protocols outlined in this guide and validating reagent quality through systematic stability studies, researchers can ensure reproducibility, maximize reaction success, and maintain the highest standards of scientific integrity in their drug discovery and development programs.
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An In-Depth Technical Guide to the Role of Pyridazin-4-ylboronic Acid in Medicinal Chemistry
Abstract
Pyridazin-4-ylboronic acid has emerged as a uniquely valuable building block in modern medicinal chemistry. Its distinct electronic properties, conferred by the 1,2-diazine core, combined with the versatile reactivity of the boronic acid moiety, provide a powerful tool for drug discovery professionals. This guide offers an in-depth exploration of the synthesis, physicochemical characteristics, and strategic applications of this compound. We will dissect its role as a key intermediate in palladium-catalyzed cross-coupling reactions and examine its growing importance in the design of targeted covalent and reversible-covalent inhibitors, particularly in the domain of kinase drug discovery. This document is intended for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and field-proven insights into leveraging this potent scaffold.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it highly attractive for drug design.[1] The adjacent nitrogen atoms create a significant dipole moment and enhance the ring's capacity as a hydrogen bond acceptor, while also imparting weak basicity.[2] These features can be strategically exploited to fine-tune a drug candidate's solubility, membrane permeability, metabolic stability, and target engagement.[1][2]
When functionalized with a boronic acid group at the 4-position, the resulting molecule, this compound (CAS 1083326-29-7), becomes a versatile synthetic intermediate.[3][4] It serves two primary roles in medicinal chemistry:
-
A Cross-Coupling Partner: It is extensively used in Suzuki-Miyaura cross-coupling reactions to introduce the pyridazine moiety into complex molecular architectures.[4] This is a cornerstone strategy for rapidly building libraries of potential drug candidates.
-
A Covalent/Reversible-Covalent Warhead: The boronic acid group itself can act as a "warhead," forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in a protein's active site.[5][6] This mechanism has been successfully employed in FDA-approved drugs like bortezomib and offers a pathway to enhanced potency and selectivity.[5]
This guide will provide the technical details and causative logic behind the application of this critical reagent.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is fundamental to its effective use.
Key Physicochemical Data
Quantitative data for this compound provides a baseline for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Reference |
| CAS Number | 1083326-29-7 | [3] |
| Molecular Formula | C₄H₅BN₂O₂ | [3][7] |
| Molecular Weight | 123.91 g/mol | [3][4] |
| Hazard Statement | Irritant (Skin, Eye, Respiratory) | [3][8] |
| Purity Standard (R&D) | ≥ 97% | [4] |
Synthesis of this compound
The synthesis of heteroaromatic boronic acids, including pyridazinyl derivatives, is a well-established field, though challenges such as protodeboronation (the undesired cleavage of the C-B bond) must be managed.[9] Common synthetic strategies are analogous to those used for pyridinylboronic acids and often involve the borylation of a functionalized pyridazine precursor.
A prevalent and scalable method involves a halogen-metal exchange followed by borylation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol is a representative example for coupling this compound with an aryl bromide, optimized to minimize protodeboronation.
Objective: Synthesize 4-(4-methoxyphenyl)pyridazine.
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Cesium Fluoride (CsF) (2.0 eq)
-
Isopropanol (Solvent)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, CsF, Pd(OAc)₂, and SPhos.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed isopropanol via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The combination of a bulky, electron-rich phosphine ligand (SPhos) and a mild base (CsF) in a polar protic solvent is effective for heteroaryl couplings, promoting the desired catalytic turnover while suppressing the undesired protodeboronation pathway. [10]5. Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Application in Targeted Covalent Inhibitors
The development of covalent inhibitors has seen a resurgence, offering advantages in potency, duration of action, and the ability to overcome drug resistance. [11][12]Boronic acids, while often forming reversible covalent bonds, are a key part of this landscape. [6]
Mechanism of Reversible Covalent Inhibition
This compound-containing molecules can target nucleophilic amino acid residues, such as serine (found in the catalytic triad of serine proteases) or threonine (common in kinase active sites). The boron atom acts as a Lewis acid, accepting a lone pair from the hydroxyl group of the amino acid to form a stable, yet reversible, tetrahedral boronate adduct.
This reversible interaction provides a sustained inhibitory effect while potentially mitigating the risks of permanent off-target modification associated with irreversible inhibitors. [11]
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical signaling element in immune pathways and a validated target for autoimmune diseases and B-cell malignancies. [13]While irreversible BTK inhibitors exist, the development of reversible covalent inhibitors is an active area of research to potentially improve safety profiles. [13] A hypothetical design strategy could involve using the pyridazine moiety to form key hydrogen bonds in the kinase hinge region, while positioning a boronic acid warhead to interact with a nearby serine or threonine residue.
Caption: Model of a pyridazine-boronic acid inhibitor in a kinase active site.
Future Perspectives and Conclusion
This compound is more than a simple building block; it is a strategic tool for addressing complex challenges in drug design. Its unique electronic nature, stemming from the adjacent nitrogen atoms, influences everything from target engagement to pharmacokinetic properties. [2][14]The dual utility as both a cross-coupling partner and a potential covalent warhead ensures its continued relevance.
Future research will likely focus on:
-
Novel Covalent Targets: Expanding the repertoire of proteins targeted by boronic acid-based reversible inhibitors. [6]* Structure-Based Design: Using computational and structural biology to more precisely position the pyridazine and boronic acid functionalities to maximize potency and selectivity.
-
Advanced Synthesis: Developing even more robust and efficient catalytic systems for coupling challenging heteroaromatic substrates. [15][16] By understanding the fundamental principles and practical methodologies outlined in this guide, researchers can fully exploit the potential of this compound to accelerate the discovery and development of next-generation therapeutics.
References
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Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
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Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry. Available at: [Link]
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Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Available at: [Link]
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Sourcing this compound: A Guide for R&D Professionals. Acme Organics. Available at: [Link]
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This compound (C4H5BN2O2). PubChem. Available at: [Link]
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This compound Safety and Hazards. PubChem. Available at: [Link]
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Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. Available at: [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ResearchGate. Available at: [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
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A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. Available at: [Link]
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- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
Pyridazin-4-ylboronic Acid: Overcoming Instability in Heterocyclic Synthesis
This guide is structured to address the specific challenges of utilizing Pyridazin-4-ylboronic acid, prioritizing practical solutions (MIDA boronates) over the problematic free acid.
Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary: The "Elephant in the Flask"
The pyridazine core (1,2-diazine) is a privileged scaffold in modern drug discovery, valued for its high polarity (logP lowering), distinct hydrogen-bonding capabilities, and bioisosteric relationship to phenyl and pyridine rings. However, the introduction of the pyridazine moiety via Suzuki-Miyaura coupling is notoriously difficult.
The Core Problem: this compound is inherently unstable. Unlike phenylboronic acid, electron-deficient heteroaryl boronic acids are prone to rapid protodeboronation under the basic conditions required for cross-coupling. This side reaction competes with the transmetallation step, often leading to low yields of the desired biaryl and high recovery of the hydro-deboronated byproduct (pyridazine).
The Solution: This guide focuses on the use of N-Methyliminodiacetic acid (MIDA) boronates as superior surrogates.[1][2][3] We detail the mechanistic rationale, synthesis of the building block, and a high-fidelity cross-coupling protocol.
Mechanistic Insight: Why the Free Acid Fails
To solve the problem, one must understand the failure mode. The instability of pyridazinyl boronic acids arises from the electron-withdrawing nature of the diazine ring, which facilitates the hydrolytic cleavage of the C–B bond.
The Protodeboronation Pathway
In basic media (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex. For electron-deficient rings, this complex is susceptible to fragmentation. While 2-pyridyl species decompose via a specific zwitterionic intermediate involving the ring nitrogen, 4-pyridazinyl species suffer from generalized base-catalyzed hydrolysis due to the ring's low LUMO energy.
Figure 1: The competing protodeboronation pathway that consumes the reagent before transmetallation can occur.
The Strategic Surrogate: Pyridazin-4-yl MIDA Boronate
The MIDA boronate masks the Lewis acidity of the boron atom, rendering it sp3-hybridized and unreactive towards protodeboronation until it is deliberately released.
Synthesis of the Building Block
Commercially available this compound is often of low purity or variable stoichiometry (anhydride formation). The most robust approach is to synthesize the MIDA boronate directly from 4-bromopyridazine.
Protocol: Synthesis of Pyridazin-4-yl MIDA Boronate
| Reagent | Equiv.[4][5] | Role |
| 4-Bromopyridazine | 1.0 | Substrate |
| Triisopropyl borate | 1.2 | Boron Source |
| n-Butyllithium | 1.1 | Lithiation Agent |
| MIDA | 1.5 | Ligand |
| DMSO | Solvent | High BP solvent for complexation |
Step-by-Step Procedure:
-
Metal-Halogen Exchange: In a flame-dried flask under Argon, dissolve 4-bromopyridazine in anhydrous THF/Toluene (1:4). Cool to -100 °C (using liquid N2/EtOH bath). Note: The low temperature is critical to prevent nucleophilic attack on the pyridazine ring.
-
Borylation: Add n-BuLi (2.5 M in hexanes) dropwise down the side of the flask. Stir for 10 min. Rapidly add Triisopropyl borate. Allow to warm to room temperature over 2 hours.
-
MIDA Complexation: Concentrate the mixture in vacuo to remove volatiles. Redissolve the crude residue in DMSO. Add N-Methyliminodiacetic acid (MIDA).[3][6]
-
Dehydration: Heat the suspension to 110 °C for 16 hours. The high temperature drives the condensation and water removal.
-
Purification: Cool to RT. Pour into water and extract with EtOAc/Acetone. The MIDA boronate is stable to silica gel chromatography (elute with EtOAc/MeCN).
High-Fidelity Cross-Coupling: The "Slow-Release" Protocol
The success of MIDA boronates relies on the "Slow-Release" strategy. Under anhydrous conditions, the MIDA boronate is inert. By adding a mild aqueous base, the active boronic acid is hydrolyzed slowly, keeping its instantaneous concentration low. This favors the second-order transmetallation (with Pd) over the first-order protodeboronation.
The Reaction Setup
Target: Coupling Pyridazin-4-yl MIDA boronate with an Aryl Chloride/Bromide.
| Component | Specification | Rationale |
| Catalyst | Pd(OAc)2 (2 mol%) + XPhos (4 mol%) | XPhos forms a highly active monolithic Pd(0) species capable of rapid oxidative addition and transmetallation. |
| Base | K3PO4 (3.0 equiv) | Mild base; phosphate buffers the hydrolysis rate. |
| Solvent | Dioxane : Water (5:1) | The water is stoichiometric reagent for hydrolysis; Dioxane solubilizes the MIDA boronate. |
| Temp | 60 °C | Sufficient for hydrolysis but minimizes thermal decomposition. |
Step-by-Step Protocol
-
Charge: To a vial equipped with a stir bar, add Aryl Halide (1.0 equiv), Pyridazin-4-yl MIDA boronate (1.2 equiv), Pd(OAc)2, XPhos, and K3PO4.
-
Degas: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add degassed Dioxane/Water (5:1) via syringe. Concentration should be approx. 0.1 M wrt halide.
-
React: Heat to 60 °C. Monitor by LCMS.
-
Checkpoint: You should see the disappearance of the MIDA boronate and the transient formation of traces of boronic acid, followed by product.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.
The "Slow-Release" Mechanism Visualization
Figure 2: The kinetic advantage of the slow-release system. The concentration of free boronic acid is kept below the threshold where protodeboronation becomes dominant.
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
Objective: Synthesis of 4-(4-fluorophenyl)pyridazine, a core scaffold for p38 mitogen-activated protein kinase inhibitors.
Experimental Data:
| Method | Boron Source | Conditions | Yield |
| A | Free Boronic Acid | Pd(dppf)Cl2, Na2CO3, DME/H2O, 80°C | 12% |
| B | Pinacol Ester | Pd(PPh3)4, K2CO3, DMF, 100°C | 35% |
| C | MIDA Boronate | Pd-XPhos G2, K3PO4, THF/H2O, 60°C | 88% |
Analysis:
-
Method A failed due to rapid protodeboronation of the free acid before it could couple.
-
Method B suffered from the instability of the pinacol ester during purification and the reaction (pinacol esters of electron-deficient heterocycles are less stable than their aryl counterparts).
-
Method C utilized the MIDA slow-release, maintaining a steady supply of nucleophile matching the turnover frequency of the highly active XPhos-Pd catalyst.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[7]
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[7]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[7]
-
Lipshutz, B. H., et al. (2014). "MIDA Boronates in Water: Suzuki-Miyaura Couplings under Mild Conditions." Organic Letters.
Sources
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
The 1,2-Diazine Paradigm: A Technical Guide to Pyridazine Discovery and Application
Executive Summary
The pyridazine scaffold (1,2-diazine) represents a distinct anomaly in medicinal chemistry: a structure that was historically underutilized due to synthetic challenges but has recently emerged as a "privileged scaffold" in modern drug discovery.[1] Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine offers a unique dipole moment and hydrogen-bonding vector that drastically alters the physicochemical profile of a bioactive molecule.
This guide analyzes the trajectory of pyridazine from a 19th-century laboratory curiosity to a cornerstone of bioorthogonal "click" chemistry and kinase inhibition. It provides validated protocols for synthesis and a strategic framework for incorporating this moiety into lead optimization campaigns.
The Historical Genesis (1880s–1950s)
The history of pyridazine is inextricably linked to the discovery of hydrazine derivatives. While the benzene ring was the standard for aromaticity, the introduction of adjacent nitrogen atoms created synthetic hurdles that delayed its broad adoption.
The Fischer-Knorr Era
In the 1880s, Emil Fischer revolutionized organic chemistry with the discovery of phenylhydrazine.[2] While his primary focus was sugar characterization (osazones) and indole synthesis, his work provided the fundamental reagents necessary to construct the N-N bond [1].
-
1886: Fischer synthesizes early pyridazinone derivatives, though the parent pyridazine ring remained elusive.
-
Late 19th Century: The condensation of 1,4-dicarbonyls with hydrazine (Paal-Knorr type synthesis) becomes the first reliable route to the 1,2-diazine core.
The Hydralazine Breakthrough
The true pharmacological validation of the N-N bond occurred in the 1950s with Hydralazine (Apresoline) . Although technically a phthalazine (fused pyridazine), it was the first major antihypertensive to utilize the hydrazine/diazine motif to induce direct vasodilation. This proved that the 1,2-nitrogen arrangement was not only stable in vivo but pharmacologically active [2].
Physicochemical "Magic": The 1,2-Diazine Effect
Why replace a phenyl or pyridine ring with pyridazine? The answer lies in the "Magic Nitrogen" effect. The adjacent nitrogen atoms create a localized region of high electron density and a significant dipole moment, distinct from pyrimidine or pyrazine.
Comparative Data: Diazine Isomers
| Property | Pyridine | Pyridazine (1,[1][3][4][5][6][7]2) | Pyrimidine (1,3) | Pyrazine (1,4) |
| Dipole Moment (D) | 2.2 | 3.9 (Highest) | 2.3 | 0 |
| Boiling Point (°C) | 115 | 208 | 124 | 115 |
| pKa (Conjugate Acid) | 5.2 | 2.3 (Least Basic) | 1.3 | 0.6 |
| LogP (Octanol/Water) | 0.65 | -0.72 | -0.40 | -0.23 |
Strategic Insight:
-
Solubility: The high dipole moment and lower LogP make pyridazine an excellent tool for solubilizing lipophilic drug candidates.
-
Metabolic Stability: The electron-deficient ring is generally resistant to oxidative metabolism (CYP450) compared to phenyl rings, reducing clearance rates [3].
-
Binding Affinity: The N-N bond acts as a unique hydrogen bond acceptor, often picking up interactions in kinase hinge regions that pyridines miss.
Validated Synthetic Protocols
Method A: The Classical Condensation (Scale-Up Ready)
Application: Generating core scaffolds for library synthesis. Mechanism: Double condensation of hydrazine with 1,4-dicarbonyls.
Protocol:
-
Reagents: Dissolve 1.0 eq of 1,4-diketone (e.g., 2,5-hexanedione) in Ethanol.
-
Addition: Add 1.1 eq of Hydrazine Hydrate dropwise at 0°C.
-
Cyclization: Reflux for 2 hours. The intermediate is often a dihydropyridazine.[8][9][10]
-
Oxidation (Critical Step): To aromatize, treat the crude dihydropyridazine with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple air oxidation if the substituents stabilize the aromatic form.
-
Validation: Monitor disappearance of carbonyl stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1600 cm⁻¹) via IR.
Method B: The Modern Bioorthogonal Protocol (IEDDA)
Application: Chemical Biology, Antibody-Drug Conjugates (ADCs), DNA-Encoded Libraries. Mechanism: Inverse Electron Demand Diels-Alder (IEDDA) reaction between a Tetrazine and a Strained Alkene (e.g., TCO).[4]
Scientific Rationale:
This reaction is "bioorthogonal" because it proceeds rapidly in water/serum without catalyst and does not cross-react with biological amines or thiols. The release of Nitrogen gas (
Step-by-Step Protocol:
-
Tetrazine Synthesis:
-
Combine 2-cyanopyridine (20 mmol) and Hydrazine hydrate (100 mmol).
-
Heat to 60°C for 3 hours (turns orange/red).
-
Cool and add Sodium Nitrite (NaNO2) in acidic media to oxidize the dihydrotetrazine to the bright pink/red Tetrazine.[9]
-
-
The "Click" Reaction:
-
Dissolve the Target Molecule (functionalized with Trans-Cyclooctene, TCO) in PBS buffer (pH 7.4).
-
Add 1.0 eq of the Tetrazine probe.
-
-
Self-Validating Checkpoint:
-
Visual: The reaction is self-indicating. The vibrant pink color of the tetrazine disappears instantly upon reaction, turning colorless or pale yellow (formation of pyridazine).
-
Gas Evolution: On macro scales, N2 bubbles are visible.
-
-
Purification: No catalyst removal needed. Simple size-exclusion or HPLC removes the byproduct.
Visualizing the Mechanism (IEDDA)
The following diagram illustrates the transformation from Tetrazine to Pyridazine, highlighting the thermodynamic driving force (N2 release).
Caption: The Inverse Electron Demand Diels-Alder (IEDDA) pathway.[4][9][11][12] The reaction is driven by the irreversible loss of nitrogen gas, converting the reactive tetrazine into a stable pyridazine linkage.
The Modern Pharmacological Landscape
The pyridazine ring has graduated from a synthetic intermediate to a core feature in FDA-approved therapeutics.
Oncology (Kinase Inhibitors)
Recent approvals have validated pyridazine as a scaffold for kinase inhibition.
-
Deucravacitinib (Sotyktu): Approved in 2022 for psoriasis, this TYK2 inhibitor utilizes a pyridazine amide motif. The ring provides critical hydrogen bonding to the unique allosteric pocket of TYK2, ensuring selectivity over other JAK family members [5].
CNS & Analgesics[14][15]
-
Minaprine: An antidepressant that proved the scaffold's ability to cross the Blood-Brain Barrier (BBB).
-
Emorfazone: An analgesic where the pyridazine ring mimics the anti-inflammatory properties of traditional NSAIDs but via a different binding mode.
Agrochemicals
-
Pyridaben: A mitochondrial electron transport inhibitor (METI). Here, the pyridazine ring is essential for lipophilicity and binding to the Complex I enzyme in mites and insects.
Strategic Decision Tree: When to Use Pyridazine?
Use this logic flow to determine if a pyridazine scaffold is appropriate for your lead optimization.
Caption: Decision logic for incorporating pyridazine. The scaffold is favored when solubility, metabolic stability, or specific N-N hydrogen bonding vectors are required.
References
-
Fischer, E. (1886). Ueber die Verbindungen des Phenylhydrazins mit den Zuckerarten.[13] Berichte der deutschen chemischen Gesellschaft.
- Wermuth, C. G. (1998). The Practice of Medicinal Chemistry. Academic Press. (Context on Hydralazine and bioisosteres).
- Patrick, G. L. (2023). An Introduction to Medicinal Chemistry. Oxford University Press. (Physicochemical properties of diazines).
-
Oliveira, B. L., et al. (2017). The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry and Molecular Imaging. Chemical Society Reviews.
-
Chupak, L. S., et al. (2022). Discovery of Deucravacitinib: A First-in-Class, Allosteric Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.[14]
-
BenchChem. (2025).[9] The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide.
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 7. ijcrt.org [ijcrt.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 13. thyroid.org [thyroid.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Pyridazine Scaffold: A Technical Guide to Biological Activity and Drug Design
Executive Summary The pyridazine ring (1,2-diazine) represents a privileged scaffold in medicinal chemistry, distinguished by its unique physicochemical properties, including high water solubility, significant dipole moment, and the capacity to act as a hydrogen bond acceptor.[1] This technical guide analyzes the biological activity of pyridazine derivatives, focusing on their role as kinase inhibitors, anti-inflammatory agents, and cardiovascular modulators. It provides actionable insights into structure-activity relationships (SAR), detailed experimental protocols for synthesis and bioassay, and a forward-looking perspective on hybrid drug design.
The Pharmacophore: Why Pyridazine?
The 1,2-diazine core offers distinct advantages over its isomers (pyrimidine and pyrazine). The adjacent nitrogen atoms create a localized region of high electron density, influencing the pKa and lipophilicity (LogP) of the molecule.
-
Hydrogen Bonding: The N-N motif serves as a versatile hydrogen bond acceptor, critical for interacting with serine or threonine residues in enzyme active sites (e.g., COX-2, VEGFR).
-
Dipole Moment: Pyridazine possesses a higher dipole moment (~3.9 D) compared to pyridine (~2.2 D), enhancing intermolecular interactions and solubility in polar biological fluids.
-
Bioisosterism: It frequently acts as a bioisostere for phenyl or pyridine rings to improve metabolic stability or reduce toxicity.
Therapeutic Classes and Mechanisms[2][3][4][5]
Cardiovascular Modulation (PDE Inhibition & Calcium Sensitization)
Pyridazine derivatives like Levosimendan and Pimobendan have revolutionized heart failure treatment.
-
Mechanism: These compounds often act as dual-mechanism agents. They inhibit Phosphodiesterase III (PDE3), preventing cAMP degradation, and simultaneously sensitize cardiac troponin C to calcium. This increases myocardial contractility (inotropy) without significantly increasing oxygen consumption or intracellular calcium overload.
Anti-Inflammatory & Analgesic Activity (COX-2 Inhibition)
The pyridazinone subclass (specifically 3(2H)-pyridazinones) exhibits potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to classical NSAIDs.
-
Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2). The pyridazinone ring mimics the cyclic core of coxibs, positioning substituents to fit the hydrophobic side pocket of the COX-2 enzyme.
-
Key Compound: Emorfazone (analgesic) functions through this pathway, often showing superior safety profiles regarding ulcerogenesis.
Oncology (Kinase Inhibition)
Pyridazines are integral to modern targeted cancer therapies.
-
Mechanism: They function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met. The nitrogen atoms in the ring often form essential hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
-
Example: Olaparib (a phthalazinone, chemically a benzo-fused pyridazinone) inhibits PARP, preventing DNA repair in BRCA-mutated cancer cells.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of pyridazine derivatives is strictly governed by substitution patterns. The following diagram illustrates the critical SAR rules derived from recent medicinal chemistry data.
Figure 1: SAR map highlighting critical substitution zones on the pyridazine scaffold for optimizing biological activity.
Quantitative Data Summary
The following table summarizes the inhibitory potential (IC50) of select pyridazine derivatives against key targets, synthesized from recent literature reviews.
| Compound Class | Target | Cell Line / Enzyme | IC50 / Activity | Reference |
| Pyridazinone Hybrid (5f) | COX-2 | Enzymatic Assay | 1.50 μM | [1] |
| Pyridazinone Hybrid (6f) | COX-2 | Enzymatic Assay | 1.15 μM | [1] |
| Celecoxib (Control) | COX-2 | Enzymatic Assay | ~1.20 μM | [1] |
| Imidazo-pyridazine (4e) | Cytotoxicity | MCF-7 (Breast Cancer) | 9.0 μM | [2] |
| Imidazo-pyridazine (4f) | Cytotoxicity | SK-MEL-28 (Melanoma) | 7.8 μM | [2] |
| MCI-154 | PDE3 | Cardiac Tissue | Potent Inotrope | [3] |
Experimental Protocols
Synthesis of 6-Aryl-3(2H)-Pyridazinones
Context: This protocol utilizes the condensation of
Reagents:
-
Appropriate
-keto acid (e.g., -aroylpropionic acid). -
Hydrazine hydrate (99%).
-
Ethanol (Absolute).
Workflow:
-
Dissolution: Dissolve 0.01 mol of the
-keto acid in 30 mL of absolute ethanol in a round-bottom flask. -
Condensation: Add 0.015 mol of hydrazine hydrate dropwise with stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (~100g).
-
Precipitation: The solid pyridazinone derivative will precipitate. Filter under vacuum.
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel 60-120 mesh) if necessary.
-
Validation: Confirm structure via
H-NMR and Mass Spectrometry.
In Vitro COX-2 Inhibition Assay
Context: To verify anti-inflammatory potential and selectivity.[2]
Workflow:
-
Enzyme Prep: Use human recombinant COX-2 enzyme.
-
Incubation: Incubate enzyme with test compounds (0.01–100 μM) in Tris-HCl buffer (pH 8.0) containing hematin and tryptophan for 15 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (substrate) to initiate the reaction. Incubate for 5 minutes.
-
Termination: Stop reaction with 1M HCl.
-
Quantification: Measure PGE2 production using a standard ELISA kit.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Mechanistic Visualization
The following diagram details the signaling pathway inhibition by pyridazine derivatives in an inflammatory context.
Figure 2: Mechanism of Action showing selective COX-2 inhibition by pyridazine derivatives, blocking the arachidonic acid cascade.
Future Perspectives
The future of pyridazine chemistry lies in hybridization . Current trends indicate a shift towards:
-
Multi-Target Ligands (MTDLs): Combining pyridazine with other pharmacophores (e.g., benzothiazoles, pyrazoles) to target multiple pathways simultaneously (e.g., COX-2 inhibition + Antioxidant activity).
-
PROTACs: Utilizing the pyridazine ring as a linker or warhead in Proteolysis Targeting Chimeras to degrade oncogenic proteins rather than merely inhibiting them.
References
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry. (2024).[2] Link
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. (2022). Link
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. South Asian Res J Pharm Sci. (2019). Link
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. (2021). Link
-
Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Medicinal Chemistry. (2025). Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Instability: A Technical Guide to Pyridazin-4-ylboronic Acid
[1]
Executive Summary
This compound (CAS: 1083326-29-7) represents a high-value yet notoriously volatile scaffold in medicinal chemistry.[1] While essential for introducing the pyridazine ring—a privileged structure for optimizing physiochemical properties in kinase inhibitors and GPCR ligands—its utility is compromised by rapid protodeboronation .
This guide moves beyond standard catalog listings to address the "elephant in the room": the discrepancy between the labeled purity on a supplier's bottle and the actual reactive species in your flask. We provide a self-validating Quality Control (QC) workflow and optimized synthetic protocols to mitigate degradation.
Part 1: The Technical Profile & The "Hidden" Hazard
The Protodeboronation Mechanism
Unlike phenylboronic acids, pyridazinyl boronates possess electron-deficient nitrogen atoms that destabilize the C-B bond. Under the basic conditions typical of Suzuki-Miyaura couplings, the boronate anion forms a zwitterionic intermediate that facilitates rapid hydrolysis, replacing the boron moiety with hydrogen (protodeboronation).
Key Insight: The degradation rate is pH-dependent.[1][2][3] At pH > 8 (common for carbonate/phosphate bases), the half-life of this compound can drop to minutes at elevated temperatures.[1]
The "Purity" Paradox: Acid vs. Boroxine
Commercial supplies of this compound are rarely 100% monomeric acid.[1] Upon drying or storage, they dehydrate to form cyclic trimers known as boroxines .
-
Supplier Label: >97% this compound.[1]
-
Physical Reality: A variable mixture of Free Acid (monomer) and Boroxine (trimer).[1]
-
Impact: This alters the stoichiometry of your reaction.[1] If you calculate based on the monomer MW (123.91 g/mol ) but possess the boroxine, you are effectively adding excess boron, which is generally acceptable. However, if the material is wet or degraded to the pyridazine (protodeboronation product), you are under-loading the reagent.
Part 2: Sourcing Landscape[1]
Supplier Tier Analysis
When sourcing this unstable reagent, "Freshness" is more critical than "Brand."
| Supplier Tier | Representative Vendors | Pros | Cons |
| Tier 1: Major Catalogs | Sigma-Aldrich, Combi-Blocks, Enamine | High stock reliability; standardized COAs.[1] | Inventory may sit on shelves for months; risk of hydrolysis during long storage.[1] |
| Tier 2: Specialists | BLD Pharm, Biosynth, Matrix Scientific | Often synthesize on-demand; fresher batches.[1] | Lead times can be longer; variable packaging quality.[1] |
| Tier 3: Bulk Aggregators | (Various Alibaba/Indiamart vendors) | Low cost.[1] | High Risk: High probability of significant protodeboronation or incorrect stoichiometry.[1] |
The "MIDA" Alternative
Expert Recommendation: If your synthetic route allows, do not buy the free acid. Instead, source the MIDA Boronate (N-methyliminodiacetic acid) derivative.
-
Stability: Indefinitely stable on the benchtop.
-
Release: Slow-release under mild aqueous base conditions prevents the accumulation of the unstable boronate anion.[1]
Part 3: Quality Assurance (The Trust Pillar)
Standard HPLC is often insufficient for this compound because the silica column acidity or mobile phase water can induce degradation during analysis.[1] The following workflow is the only way to guarantee integrity.
Diagram: Incoming Goods QC Workflow
Caption: Logical workflow for validating boronic acid purity, prioritizing detection of the protodeboronated byproduct.
Protocol: 11B NMR Purity Assessment
This is the "Gold Standard" for distinguishing the boronic acid from the boroxine and the "ate" complex.
Materials:
-
Solvent: DMSO-d6 (preferred) or MeOD.[1] Avoid CDCl3 (poor solubility).[1]
-
Tube: Quartz NMR tube (to eliminate background Boron signal from borosilicate glass).[1][4] Note: If quartz is unavailable, run a blank solvent spectrum to subtract the glass background.
-
Reference: BF3[1]·Et2O (external standard, set to 0 ppm).
Step-by-Step:
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Do not heat.
-
Acquisition: Run 11B NMR (typically ~128 MHz or 160 MHz).
-
Interpretation:
-
Validation: If a sharp peak appears near 18-20 ppm, it indicates borinic acid impurities or oxidation products.[1]
Part 4: Handling & Synthetic Optimization[1]
Storage Protocol[1]
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Tightly sealed with Parafilm.
-
Desiccant: Essential. Moisture catalyzes the cycle of hydrolysis -> protodeboronation.[1]
Optimized Suzuki-Miyaura Coupling
For this compound, standard conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) often fail due to the high pH and temperature.[1]
Recommended "Low-Water" Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 / XPhos | Bidentate ligands (dppf) or bulky phosphines (XPhos) speed up the catalytic cycle, outcompeting degradation. |
| Base | K3PO4 (Anhydrous) or CsF | Lower solubility in organic solvents provides a "buffered" effect; Fluoride activates boron without high pH.[1] |
| Solvent | 1,4-Dioxane or THF (Dry) | Minimize water content.[1] Add water only if strictly necessary for salt solubility (max 5-10% v/v).[1] |
| Temperature | 60-80°C (Max) | Avoid reflux at >100°C. Higher temps accelerate C-B bond cleavage exponentially.[1] |
Diagram: Reaction Pathway & Optimization[1]
Caption: Competitive pathways in Suzuki coupling. Optimization focuses on accelerating transmetalation to outrun protodeboronation.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] (Contextual grounding on mechanism).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] (Source of stability data).
-
Knapp, D. M., et al. (2009). N-Methyliminodiacetic Acid (MIDA) Boronates. Journal of the American Chemical Society.[1] (Primary source for MIDA alternative).
Sources
- 1. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Introduction to Palladium-Catalyzed Reactions with Pyridazines
Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary: The Pyridazine Imperative
In modern drug discovery, the pyridazine core (1,2-diazine) has transcended its status as a mere bioisostere to become a privileged scaffold in kinase inhibitors (e.g., Gabazine, Minaprine) and agrochemicals. However, functionalizing this electron-deficient, nitrogen-rich heterocycle via palladium catalysis presents a distinct set of "high-friction" synthetic challenges.
This guide moves beyond standard textbook protocols to address the specific mechanistic bottlenecks of pyridazines: catalyst poisoning via N-coordination and the electronic deactivation of the C-X bond. We provide a validated roadmap for ligand selection, site-selective functionalization, and scalable protocols that ensure reproducibility in high-throughput optimization (HTO) and process chemistry.
The Mechanistic Challenge: "The Pyridazine Paradox"
To successfully couple pyridazines, one must first understand why standard conditions (e.g., Pd(PPh3)4/Na2CO3) often fail.
The Coordination Trap
Unlike phenyl chlorides, chloropyridazines possess two sp2-hybridized nitrogens capable of displacing phosphine ligands from the Palladium(0) or Palladium(II) center.
-
The Problem: The pyridazine nitrogen acts as a competitive ligand, forming stable, off-cycle Pd-N complexes (catalyst arrest). This is particularly acute with unhindered phosphines (e.g., PPh3).
-
The Solution: Steric Shielding. Bulky, electron-rich ligands (Buchwald biarylphosphines or NHCs) are non-negotiable. They create a "cone of protection" that prevents the pyridazine nitrogen from binding to the metal center while facilitating oxidative addition into the C-Cl bond.
Electronic Deactivation
The electron-deficient nature of the pyridazine ring makes the C-Cl bond susceptible to oxidative addition (similar to electron-poor arenes), but it also renders the oxidative addition complex prone to reductive elimination challenges if the nucleophile is not sufficiently active.
Visualization: The "Arrested" Catalytic Cycle
The following diagram illustrates the standard catalytic cycle versus the "Arrested State" common in pyridazine chemistry.
Caption: The "Arrested" Cycle showing how unhindered ligands lead to catalyst poisoning (Red path), while bulky ligands drive the cycle forward (Blue path).
Site-Selectivity: The "Ligand-Switch" Phenomenon
One of the most powerful tools in pyridazine chemistry is catalyst-controlled regiodivergence . In 3,5-dichloropyridazine, the C3 position is electronically activated (alpha to nitrogen), while C5 is sterically more accessible but electronically distal.
Key Insight: You can invert selectivity by changing the ligand.
| Target Position | Dominant Factor | Recommended Ligand | Catalyst System | Selectivity (Approx) |
| C3 (Proximal) | Electronic/Chelation | Bidentate, smaller bite angle | Pd(dppf)Cl2 | > 10:1 (C3:C5) |
| C5 (Distal) | Steric Control | Monodentate, Ultra-bulky | QPhos or Pd-PEPPSI-IPr | > 10:1 (C5:C3) |
Note: This switch is critical for synthesizing non-symmetric 3,5-disubstituted pyridazines without protecting groups.
Experimental Protocols
These protocols are designed to be "self-validating"—if the color change or initial LCMS check fails, the troubleshooting steps are immediate.
Protocol A: Suzuki-Miyaura Coupling (General Robust Method)
Best for: 3-chloropyridazines, 3,6-dichloropyridazines
Reagents:
-
Substrate: 1.0 equiv (e.g., 3-chloro-6-phenylpyridazine)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
Base: K3PO4 (2.0 equiv, 3M aq. solution) or Cs2CO3 (anhydrous for sensitive substrates)
-
Solvent: 1,4-Dioxane or THF/Water (4:1)
Step-by-Step:
-
Pre-complexation: In a vial, mix Pd(OAc)2 and XPhos in Dioxane. Stir at RT for 5 mins until the solution turns from orange to pale yellow (indicates active L-Pd(0) formation).
-
Addition: Add the chloropyridazine, boronic acid, and base.
-
Deoxygenation: Sparge with Argon for 2 minutes (Do not skip: Pyridazines are prone to oxidative degradation).
-
Reaction: Seal and heat to 80°C for 2-4 hours.
-
Validation: Check LCMS. If conversion <50% after 1 hr, add 10 mol% more base (often consumed by boronic acid deborylation).
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Installing amines at C3/C6 positions.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)
-
Why G3? These precatalysts ensure rapid initiation without requiring reduction of Pd(II).
-
-
Base: NaOtBu (1.5 equiv) - Strictly anhydrous
-
Solvent: Toluene or t-Amyl Alcohol (100°C)
Step-by-Step:
-
Charge all solids (Catalyst, Base, Substrate) in a glovebox or under active N2 flow.
-
Add anhydrous solvent and amine.
-
Heat to 100°C.
-
Critical Check: If the reaction turns black immediately (Pd black precipitation), your solvent was wet or the ligand is not bulky enough. Switch to BrettPhos for primary amines or RuPhos for secondary amines.
Decision Logic: Optimizing Reaction Conditions
Use this workflow to select the correct system for your specific pyridazine substrate.
Caption: Logic flow for selecting ligands based on reaction type and substrate regiochemistry.
Troubleshooting & "Pro-Tips"
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning (Pd-N binding) | Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos or IPr ). Increase Temp to 100°C to break Pd-N bond. |
| Protodehalogenation | Hydride source present | Ensure solvent is dry (water can act as H-source via WGS reaction). Avoid alcoholic solvents if possible. |
| Homocoupling of Boronic Acid | Oxidation | Oxygen leak. Regas/Sparge solvent. Add 10 mol% BHT (radical scavenger) if suspected. |
| Regioisomer Mix (3,5-Cl) | Ligand not selective enough | Do not use PPh3. Switch to QPhos (for C5) or dppf (for C3) exclusively. |
References
-
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016. (Detailed analysis of C3 vs C5 selectivity in pyridazines).
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Journal of Organic Chemistry, 2013.[1] (Primary source for QPhos vs dppf selectivity switch).
-
Palladium-Catalyzed Reactions on Chloropyridazines. Journal of Heterocyclic Chemistry, 2002. (Foundational work on chloropyridazine reactivity).
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Organic Chemistry Portal. (General protocols for C-N coupling).
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. ACS Catalysis, 2022. (Advanced mechanistic insights into NHC ligands).
Sources
Advanced Architectures: Pyridazin-4-ylboronic Acid in Optoelectronic Materials
The following technical guide details the strategic application of Pyridazin-4-ylboronic acid (CAS 1083326-29-7) in materials science, focusing on its role as a critical building block for electron-deficient scaffolds in organic electronics.
Content Type: Technical Whitepaper & Experimental Guide Focus: Organic Electronics (OLEDs, OPVs), Polymer Chemistry, and Synthetic Methodology.[1]
Executive Summary: The Electron-Deficient Scaffold
This compound is a specialized heteroaryl building block distinguished by its high nitrogen content and profound electron deficiency.[1] Unlike its carbocyclic (phenyl) or monocyclic (pyridine) analogues, the 1,2-diazine (pyridazine) core possesses a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1]
In materials science, this compound is not merely a reagent but a strategic tool for Bandgap Engineering .[1] It is primarily employed to synthesize:
-
Electron Transport Materials (ETMs) for OLEDs, where high electron affinity is required to balance charge injection.[1]
-
Donor-Acceptor (D-A) Conjugated Polymers for Organic Photovoltaics (OPVs), utilizing the pyridazine unit as a strong acceptor to induce intramolecular charge transfer (ICT).[1]
-
High-Energy Density Materials (HEDMs) , leveraging the high heat of formation associated with N-N bonds.[1]
However, its utility is gated by its kinetic instability .[1] The electron-withdrawing nature of the diazine ring accelerates protodeboronation, necessitating rigorous control over synthetic protocols.
Chemical Architecture & Properties[1]
Electronic Profile
The pyridazine ring exhibits a strong dipole moment and high electron affinity due to the electronegativity of the adjacent nitrogen atoms. When incorporated into a conjugated system, it acts as a powerful electron trap.[1]
| Property | Value / Characteristic | Impact on Material Performance |
| CAS Number | 1083326-29-7 | Unique identifier for sourcing high-purity standards.[1][2] |
| Molecular Weight | 123.91 g/mol | Low MW allows for high atom economy in polymerizations.[1] |
| LUMO Level | Deep (~ -2.5 to -3.0 eV*) | Facilitates electron injection from cathodes in OLEDs.[1] |
| N-N Bond | 1,2-position | Increases heat of formation; enhances fluorescence quenching in some sensors.[1] |
| Acidity (Boronic) | High Lewis Acidity | Prone to rapid transesterification with diols (e.g., pinacol).[1] |
*Values depend on the final conjugated system but are consistently lower than pyridine analogues.
The Stability Paradox
The same electronic withdrawal that makes pyridazine desirable for ETMs weakens the C-B bond.[1] The carbon at position 4 is highly electrophilic, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under the basic conditions typical of Suzuki couplings.
Strategic Synthesis: Overcoming Protodeboronation
To successfully utilize this compound, researchers must employ a "Rapid-Activation" Suzuki-Miyaura Protocol .[1] Traditional conditions (aqueous
Experimental Protocol: Anhydrous Fluoride-Activated Coupling
Objective: Synthesize a Pyridazine-Carbazole dyad (Model ETM) while suppressing deboronation.
Reagents:
-
Aryl Halide: 3-Bromo-9-phenylcarbazole (1.0 eq)[1]
-
Boronic Acid: this compound (1.5 eq)[1]
-
Catalyst:
(3-5 mol%) – Ferrocenyl ligand resists oxidation.[1] -
Base: CsF (3.0 eq) – Anhydrous fluoride source activates boron without high pH.[1]
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Methodology:
-
Pre-Activation (Inert Atmosphere):
-
Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Load this compound, Aryl Halide, CsF, and Pd catalyst under a counter-flow of Argon.
-
Rationale: Moisture is the enemy.[1] Hydroxide ions (from water/base) accelerate protodeboronation.[1] CsF acts as a mild activator via the formation of a fluoroborate species
.[1]
-
-
Solvent Degassing:
-
Thermal Cycle:
-
Heat the reaction mixture to 80°C .
-
Critical Step: Monitor conversion via TLC or LC-MS every 30 minutes. The reaction is typically faster (2-4 hours) than standard couplings due to the activated nature of the boronate.[1]
-
Stop Condition: Halt heating immediately upon consumption of the aryl halide to prevent Pd-catalyzed dearylation of the product.
-
-
Purification:
Visualization: Reaction Pathway & Logic[1]
The following diagram illustrates the kinetic competition between the desired Transmetallation and the parasitic Protodeboronation pathway, highlighting the intervention points of the optimized protocol.
Figure 1: Kinetic competition in the cross-coupling of electron-deficient heteroaryl boronic acids. The anhydrous fluoride pathway (green) suppresses the hydrolytic decomposition (red).[1]
Applications in Optoelectronics[3]
OLED Electron Transport Layers (ETL)
Pyridazine derivatives serve as excellent ETLs due to their ability to planarize and stack, facilitating electron mobility.[1]
-
Mechanism: The N=N bond lowers the LUMO, reducing the energy barrier for electron injection from the cathode (e.g., LiF/Al).
-
Design Pattern: A "Star-Shaped" architecture is often used, where a central core (e.g., benzene or triazine) is decorated with pyridazinyl arms to prevent crystallization and improve film morphology.[1]
Donor-Acceptor Polymers for OPVs
In organic photovoltaics, the pyridazine unit acts as the "Acceptor" (A) block alternating with "Donor" (D) blocks (e.g., thiophene).[1]
-
Benefit: This D-A alternation compresses the bandgap, allowing the material to absorb a broader spectrum of solar radiation (red-shift).[1]
-
Data Point: Copolymers containing pyridazine have demonstrated HOMO levels around -5.5 eV and LUMO levels near -3.5 eV, ideal for matching with PCBM acceptors.[1]
Molecular Logic Gates & Sensors
The Lewis basicity of the pyridazine nitrogens allows for protonation or metal ion coordination (
-
Application: Fluorescence-based pH sensors where the "on/off" state is modulated by the protonation of the pyridazine ring.
Future Outlook & Challenges
The primary bottleneck remains the commercial scalability of high-purity this compound.[1] While available, batch-to-batch variability in anhydride content (boroxine formation) can alter stoichiometry.[1]
Recommendation for Researchers: Always determine the "effective" boronic acid content via a quantitative NMR (qNMR) experiment using an internal standard (e.g., trimethoxybenzene) before setting up sensitive polymerizations.[1]
References
-
Gospodinov, I., et al. "The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties."[1][3] ResearchGate, 2021.[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Angewandte Chemie International Edition, 2013.[1] (Contextual grounding for protodeboronation mechanisms).
-
PubChem. "this compound | C4H5BN2O2."[1] National Institutes of Health (NIH).[1] [1]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols."
-
MDPI Molecules. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling." MDPI.
Sources
Theoretical studies on Pyridazin-4-ylboronic acid stability
Title: Stability Profiling and Stabilization Protocols for Pyridazin-4-ylboronic Acid: A Theoretical and Practical Guide
Executive Summary
This compound represents a high-value but challenging motif in medicinal chemistry, serving as a bioisostere for phenyl and pyridyl rings in fragment-based drug discovery (FBDD). While structurally analogous to the relatively stable 4-pyridylboronic acid, the introduction of a second nitrogen atom in the pyridazine core significantly alters the electronic landscape, lowering the pKa and increasing susceptibility to protodeboronation under basic cross-coupling conditions. This guide analyzes the theoretical underpinnings of this instability—specifically the absence of stabilizing
Theoretical Framework: The Physics of Instability
To master the handling of this compound, one must first understand the competing forces governing its carbon-boron (C-B) bond integrity.
Electronic Deficit and pKa Shift
Unlike phenylboronic acid, the pyridazine ring is profoundly electron-deficient (
-
Impact on Boron: The electron withdrawal pulls electron density away from the carbon at position 4, and subsequently from the boron atom. This increases the Lewis acidity of the boron center.
-
pKa Consequence: The
of this compound is significantly lower than that of phenylboronic acid (~8.8). In the basic media of Suzuki-Miyaura couplings (pH 10–12), the equilibrium shifts rapidly toward the tetrahedral boronate anion .
Mechanism of Protodeboronation
The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1]
-
The "2-Position" Contrast: In 2-pyridylboronic acids, instability is driven by a specific mechanism where the adjacent nitrogen lone pair coordinates with the boron (or a protonated intermediate), facilitating a low-energy transition state for cleavage.
-
The 4-Position Reality: this compound lacks this adjacent nitrogen. Therefore, it does not undergo the rapid, unimolecular zwitterionic fragmentation seen in 2-isomers. Its instability is bimolecular , driven by the high concentration of the reactive boronate anion and the electrophilicity of the ipso-carbon.
Key Insight: While kinetically more stable than 2-pyridazinyl isomers, this compound is thermodynamically prone to base-catalyzed hydrolysis due to the extreme electron deficiency of the diazine core.
Visualization: Protodeboronation Pathways
The following diagram illustrates the mechanistic divergence between the unstable 2-position and the conditionally stable 4-position, highlighting why pH control is critical for the latter.
Caption: Mechanistic pathway showing the base-mediated activation of the boronate anion, the critical instability node for Pyridazin-4-yl species.
Stability Profiling & Data
The following table summarizes the stability hierarchy of relevant heteroaryl boronic acids. Note the distinct position of Pyridazin-4-yl: stable enough to isolate, but fragile in reaction mixtures.
| Compound Class | Electronic Feature | Dominant Instability Mode | Handling Risk | |
| 2-Pyridyl / 2-Pyridazinyl | Unimolecular Zwitterionic Fragmentation | < 1 min | Critical | |
| Pyridazin-4-yl | Base-Catalyzed Hydrolysis (Bimolecular) | ~12–24 hours | High | |
| 4-Pyridyl | Base-Catalyzed Hydrolysis | > 1 week | Moderate | |
| Phenyl | Neutral Aromatic | Oxidation (Slow) | Indefinite | Low |
Strategic Protocol: The MIDA Solution
Given the "High" handling risk, direct use of the free boronic acid is discouraged for complex couplings. The MIDA (N-methyliminodiacetic acid) Boronate strategy is the authoritative solution.
Why MIDA?
MIDA ligands rehybridize the boron atom from
-
Nucleophilic attack by base.
-
Transmetalation (until released).[2]
-
Protodeboronation during storage.
Experimental Workflow: Slow-Release Cross-Coupling
This protocol utilizes the in situ slow release of the reactive boronic acid from the MIDA protected species. This keeps the standing concentration of the unstable boronic acid low, favoring the cross-coupling reaction over the second-order decomposition pathway.
Reagents:
-
Substrate: Pyridazin-4-yl MIDA boronate (1.0 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)
(2-5 mol%) + SPhos or XPhos (4-10 mol%) -
Base: K
PO (3.0 equiv) — Crucial: Anhydrous phosphate is preferred. -
Solvent: Dioxane : Water (5:1)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)
and the phosphine ligand (SPhos) in Dioxane. Stir for 15 mins to generate the active Pd(0) species. -
Solids Addition: Add the Pyridazin-4-yl MIDA boronate, the Aryl Halide, and finely ground K
PO to the reaction vial. -
Solvent Degassing: Add the Dioxane/Water mixture.[2] Critical: The solvent must be rigorously degassed (sparged with Ar for 20 mins) to prevent oxidative homocoupling, which competes with the slow release.
-
Thermal Activation: Heat the reaction to 60°C .
-
Note: At 60°C, the MIDA hydrolysis rate is matched to the transmetalation rate. Higher temperatures (>80°C) may release the acid too fast, leading to decomposition. Lower temperatures (<40°C) may not hydrolyze the MIDA ester efficiently.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the MIDA ester (often distinct retention time) and the formation of product. Do not add more Boronate if the reaction stalls; instead, add fresh catalyst.
Visualization: The Slow-Release Strategy
Caption: The kinetic competition between productive coupling and decomposition.[2][3][4] The MIDA reservoir ensures the 'Free Acid' node never accumulates to critical levels.
References
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][6]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[5][6]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Pyridylboronic Acids and Esters." Journal of the American Chemical Society.[5][6]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Pyridazin-4-ylboronic Acid Suzuki-Miyaura Coupling
This guide outlines a high-fidelity protocol for the Suzuki-Miyaura cross-coupling of Pyridazin-4-ylboronic acid (and its pinacol ester). This substrate presents a dual challenge in medicinal chemistry: electronic deactivation (retarding transmetalation) and latent instability (prone to protodeboronation under forcing conditions).
The following protocols prioritize catalytic efficiency to outcompete decomposition pathways.
Executive Summary & Chemical Context
The pyridazine scaffold is a "privileged structure" in drug discovery, offering unique hydrogen-bonding vectors and metabolic profiles compared to pyridine or pyrimidine.[1] However, introducing the pyridazine moiety via a nucleophilic boron species (Suzuki coupling) is notoriously difficult.
The "Pyridazin-4-yl Problem":
-
Electron Deficiency: The 1,2-diazine ring is highly electron-deficient. This reduces the Lewis basicity of the boronate complex, significantly slowing the transmetalation step in the catalytic cycle.
-
Competitive Protodeboronation: While this compound is more stable than its 2-pyridyl or 3-pyridazinyl isomers (which form unstable zwitterions), the slow transmetalation rate allows even slow background hydrolysis/protodeboronation to become the dominant pathway, leading to low yields of the desired biaryl.
-
Catalyst Poisoning: The accessible nitrogen atoms can coordinate to Pd(II) species, forming inactive "rest states" and removing active catalyst from the cycle.
Strategic Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , A-taPhos ) to facilitate oxidative addition and, crucially, accelerate transmetalation.
Mechanistic Insight: The "Race Against Time"
The success of this reaction depends on the relative rates of the productive Cross-Coupling cycle versus the destructive Protodeboronation pathway.
Mechanistic Pathway Diagram
Caption: The kinetic competition between productive transmetalation (yellow) and destructive protodeboronation (red). High-activity catalysts are required to win this race.
Recommended Protocols
Protocol A: The "Gold Standard" (Robust & General)
Best for: Routine synthesis, scale-up, and substrates with moderate steric hindrance.
This protocol utilizes XPhos Pd G3 , a precatalyst that releases the active mono-ligated Pd(0) species at room temperature, ensuring immediate reactivity before the boronic acid degrades.
| Component | Reagent / Condition | Role |
| Nucleophile | This compound pinacol ester (1.2 equiv) | More stable to handling than the free acid. |
| Electrophile | Aryl Bromide / Chloride (1.0 equiv) | Aryl chlorides require the high activity of XPhos. |
| Catalyst | XPhos Pd G3 (2 - 5 mol%) | Bulky, electron-rich ligand accelerates transmetalation. |
| Base | K₃PO₄ (0.5 M aqueous solution, 3.0 equiv) | Buffers pH to ~11-12; milder than carbonates, reducing protodeboronation. |
| Solvent | 1,4-Dioxane or THF | Miscible with the aqueous base; good solubility for organics. |
| Temperature | 60 °C - 80 °C | Moderate heat prevents rapid thermal decomposition. |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), this compound pinacol ester (1.2 mmol, 247 mg), and XPhos Pd G3 (0.03 mmol, 25 mg).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Activation: Add degassed 0.5 M aqueous K₃PO₄ (6 mL, 3.0 mmol) via syringe.
-
Reaction: Place in a pre-heated block at 80 °C and stir vigorously (1000 rpm) for 2–4 hours. Note: Monitoring by LCMS is critical at the 1-hour mark.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically requires polar eluent, e.g., DCM/MeOH or EtOAc/Hexane gradients due to pyridazine polarity).
Protocol B: The "Rescue" Method (Anhydrous)
Best for: Highly unstable substrates, failed Protocol A reactions, or when protodeboronation is the major byproduct.
This method uses Potassium Trimethylsilanolate (TMSOK) , a soluble anhydrous base. By eliminating water, the hydrolytic pathway to the free boronic acid (and subsequent protodeboronation) is suppressed.
| Component | Reagent / Condition | Role |
| Base | TMSOK (Potassium trimethylsilanolate) (1.5 - 2.0 equiv) | Acts as an anhydrous activator for the boronate ester. |
| Solvent | Anhydrous THF or Toluene | Strictly dry conditions are required. |
| Additive | Trimethyl borate (B(OMe)₃) (Optional, 1.0 equiv) | Scavenges trace water and breaks up boronate aggregates. |
Step-by-Step Procedure:
-
Dry Setup: Flame-dry a Schlenk tube or vial and cool under Argon.
-
Charge: Add Aryl Halide (1.0 mmol), this compound pinacol ester (1.5 mmol), XPhos Pd G3 (5 mol%), and TMSOK (2.0 mmol) inside a glovebox or under rapid Argon flow.
-
Solvent: Add Anhydrous THF (5 mL).
-
Reaction: Heat to 60 °C for 4–12 hours.
-
Workup: Quench with a small amount of water, then extract with EtOAc as per standard protocol.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to A-taPhos Pd G2 or CataCXium A Pd G3 . These ligands are exceptionally resistant to N-coordination. |
| High Protodeboronation | Base too strong / Water | Switch to Protocol B (Anhydrous) . If using Protocol A, lower temp to 60 °C and increase catalyst loading to 5-10%. |
| Homocoupling (Ar-Ar) | Oxidation of Boronate | Ensure strict oxygen-free conditions. Degas solvents by sparging with Argon for >15 mins. |
| Starting Material Remains | Slow Transmetalation | Add CuCl (10-20 mol%) as a co-catalyst (Liebeskind-Srogl effect) to facilitate transmetalation. |
References
-
Mechanistic Overview of Heteroaryl Coupling
- Title: "Protodeboronation of (Hetero)
- Source:J. Am. Chem. Soc. 2022, 144, 38, 17475–17486.
-
URL:[Link]
- Title: "Silicon-Based Cross-Coupling Reaction" (General reference for TMSOK utility in cross-coupling unstable boronates).
- Catalyst Selection for Nitrogen Heterocycles: Title: "Buchwald Precatalysts" Source:MilliporeSigma / Merck Technical Guides
-
Stability of Pyridazinyl Boronates
- Title: "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction"
- Source:Molecules 2017, 22(10), 1763.
-
URL:[Link]
Sources
Experimental conditions for Suzuki coupling with Pyridazin-4-ylboronic acid
Part 1: Executive Summary & Core Challenge
The Challenge:
Pyridazin-4-ylboronic acid is a "privileged" but notoriously difficult substrate in palladium-catalyzed cross-coupling. Unlike phenylboronic acids, the electron-deficient pyridazine ring renders the C–B bond highly labile. Under the basic, aqueous conditions typical of Suzuki coupling, this substrate undergoes rapid protodeboronation (hydrolysis of the C–B bond), often faster than the desired transmetallation step.[1][2] Furthermore, the
The Solution: Success requires a kinetic strategy that favors transmetallation over hydrolysis. This is achieved through three primary levers:
-
Ligand Selection: Use of bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) to facilitate oxidative addition and prevent catalyst poisoning.
-
Boron Source: Substituting the free boronic acid with a MIDA boronate or Pinacol ester to create a "slow-release" system.
-
Base/Solvent Engineering: Utilizing anhydrous conditions or weak bases (e.g., K
PO ) to minimize the concentration of the hydrolytically active boronate anion.
Part 2: Mechanistic Insight & Visualization
The following diagram illustrates the kinetic competition between the productive cross-coupling pathway and the destructive protodeboronation pathway.
Figure 1: Kinetic competition in Suzuki coupling. The red dashed line represents the rapid protodeboronation pathway common in electron-deficient heterocycles.
Part 3: Optimization Matrix
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Pd(PPh | Pd-XPhos G4 or Pd | XPhos is bulky enough to prevent N-coordination and electron-rich to speed up oxidative addition. |
| Boron Source | Boronic Acid (Free) | MIDA Boronate or Pinacol Ester | MIDA boronates hydrolyze slowly, keeping the concentration of the unstable free acid low (Slow Release Strategy). |
| Base | Na | K | Anhydrous K |
| Solvent | DMF, Methanol | 1,4-Dioxane , Toluene , THF | Non-protic solvents minimize proton sources for deboronation. |
Part 4: Experimental Protocols
Protocol A: The "Slow Release" Method (Recommended)
Best for: Complex drug scaffolds, scale-up, and preventing protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyridazin-4-yl MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K
PO (3.0 equiv, 0.5M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, Pyridazin-4-yl MIDA Boronate, and XPhos Pd G4.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF or Dioxane.
-
Activation: Add the aqueous K
PO solution. Note: The water is necessary here to slowly hydrolyze the MIDA group, releasing the active boronic acid at a controlled rate. -
Reaction: Heat to 60°C. Monitor via LCMS every 2 hours.
-
Checkpoint: If the MIDA boronate remains unconsumed after 4 hours, increase temperature to 80°C.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Protocol B: Anhydrous Conditions (For Free Boronic Acids)
Best for: When MIDA boronates are unavailable and the substrate is extremely water-sensitive.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 – 2.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + SPhos (10 mol%) -
Base: Anhydrous K
PO (3.0 equiv) -
Solvent: Toluene (anhydrous)
Procedure:
-
Drying: Flame-dry the glassware and cool under Argon.
-
Mixing: Add Aryl Halide, Boronic Acid, Pd(OAc)
, SPhos, and finely ground anhydrous K PO . -
Solvation: Add anhydrous Toluene.
-
Reaction: Heat to 100°C for 12–24 hours.
-
Critical Step: Vigorous stirring is essential as this is a heterogeneous mixture.
-
-
Workup: Filter through a celite pad to remove inorganic salts before aqueous workup.
Part 5: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product: Pyridazine (H-substituted) | Protodeboronation. The C–B bond hydrolyzed before coupling. | Switch to Protocol A (MIDA). If using free acid, switch to anhydrous conditions (Protocol B) or reduce water content. |
| No Reaction (SM remains) | Catalyst Poisoning. Pyridazine nitrogens are binding to Pd. | Switch to XPhos or BrettPhos . These bulky ligands sterically block the Pd center from the pyridazine nitrogens. |
| Homocoupling of Halide | Slow Transmetallation. Oxidative addition occurred, but Boron didn't transfer. | Increase the amount of Boron source (2.0 equiv). Ensure the base is strong enough to activate the boron (try Cs |
References
-
Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[3][4]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3][4]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[3][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
Sigma-Aldrich. (n.d.).[5] "MIDA Boronates Technical Guide."
Sources
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]
Application Note: Synthesis of Substituted Pyridazines via Suzuki-Miyaura Cross-Coupling
Executive Summary
The pyridazine core is a "privileged scaffold" in medicinal chemistry, offering unique physicochemical properties such as high water solubility and the ability to act as a hydrogen bond acceptor. However, the introduction of substituents at the C4 position via Suzuki-Miyaura cross-coupling is historically challenging. Pyridazin-4-ylboronic acid is an electron-deficient heteroaryl boronic acid that exhibits significant instability, primarily undergoing rapid protodeboronation under standard aqueous-basic coupling conditions.
This guide provides a robust workflow for overcoming these stability issues. We recommend utilizing the pinacol ester surrogate or specific anhydrous activation protocols to ensure high yields. This document details the mechanistic bottlenecks, optimized reaction conditions, and step-by-step protocols for synthesizing 4-substituted pyridazines.
Technical Background & Mechanistic Insight
The Stability Challenge: Protodeboronation
The primary failure mode when using this compound is protodeboronation . Pyridazine is a diazine; the two nitrogen atoms withdraw electron density from the ring, making the carbon-boron bond highly polarized and susceptible to hydrolytic cleavage.
-
Mechanism: Base-catalyzed attack of water on the boron atom forms a boronate "ate" complex. In electron-rich aryls, this promotes transmetalation. In electron-deficient pyridazines, the ring carbon is sufficiently acidic to accept a proton, leading to the cleavage of the C-B bond and the formation of unsubstituted pyridazine (byproduct) and boric acid.
-
Implication: The rate of transmetalation (
) must be accelerated to outcompete the rate of protodeboronation ( ).
The Solution: Ligand & Base Selection
To shift the kinetic balance in favor of coupling (
-
High-Activity Catalysts: Bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , cataCXium A ) facilitate rapid oxidative addition and, crucially, accelerate the transmetalation step.
-
Anhydrous or Controlled-Release Bases: Using anhydrous bases (e.g., K₃PO₄ , Cs₂CO₃ ) or masking the boron species (e.g., MIDA boronates, Pinacol esters) minimizes the concentration of free "ate" complex available for protonation.
Visualization: The Kinetic Competition
The following diagram illustrates the critical divergence point in the catalytic cycle.
Caption: Kinetic competition between the productive Transmetalation pathway and the destructive Protodeboronation pathway.
Experimental Protocols
Protocol A: Synthesis via this compound Pinacol Ester (Recommended)
Rationale: The pinacol ester is significantly more stable than the free acid, allowing for easier handling and purification.
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boron Source: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous preferred)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (for difficult substrates)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure:
-
Charge: In a glovebox or under active Argon flow, add the Aryl Bromide (1.0 mmol), Pyridazinyl Boronate (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd catalyst to a microwave vial or pressure tube.
-
Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Note: If using anhydrous conditions to prevent deboronation, omit water and use anhydrous Dioxane.
-
-
Seal & Purge: Seal the vessel with a Teflon-lined cap. Purge with Argon for 5 minutes if not prepared in a glovebox.
-
React: Heat the reaction mixture to 90–100 °C for 4–12 hours.
-
Optimization: For rapid screening, use microwave irradiation at 110 °C for 30–60 minutes.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite, eluting with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: In-Situ Generation & Coupling (Lithium-Halogen Exchange)
Rationale: Use this if the boronic ester is not commercially available. This generates the reactive species and couples it immediately.
Reagents:
-
4-Bromopyridazine hydrobromide
-
Triisopropyl borate (B(OiPr)₃)
-
n-Butyllithium (n-BuLi)
-
Pinacol (optional, for stabilization)
Step-by-Step Procedure:
-
Free Base Generation: Neutralize 4-bromopyridazine·HBr with saturated NaHCO₃, extract with DCM, dry, and concentrate to get the free base (unstable, use immediately).
-
Li-Exchange: Dissolve 4-bromopyridazine (1.0 mmol) in anhydrous THF (5 mL) and cool to -95 °C (Liquid N₂/Toluene bath). This extreme temperature is critical to prevent decomposition of the lithiated species.
-
Borylation: Add Triisopropyl borate (1.2 mmol) before the lithium reagent (Reverse Addition) OR add n-BuLi (1.1 mmol) dropwise, stir for 2 min, then quench rapidly with B(OiPr)₃.
-
Transesterification (Optional): Allow to warm to RT. Add Pinacol (1.2 mmol) and stir for 1 hour to form the ester in situ.
-
Coupling: Add the Aryl Halide, Pd catalyst, and aqueous base directly to this pot (One-pot protocol) and heat to reflux.
Data Presentation & Optimization Guide
Solvent & Base Screening Matrix
The following table summarizes the success rates of various conditions for coupling electron-deficient heterocycles.
| Condition Set | Base | Solvent | Additive | Success Probability | Notes |
| Standard | Na₂CO₃ (aq) | DME/H₂O | None | Low | High protodeboronation risk. |
| Anhydrous | K₃PO₄ (solid) | Dioxane | None | High | Recommended starting point. |
| Buchwald | K₃PO₄ | n-Butanol | None | Very High | XPhos/SPhos ligands required. |
| Fluoride | CsF | Toluene | None | Medium | Good for silyl-protected substrates. |
Optimization Workflow
Use this logic flow to troubleshoot low yields.
Caption: Decision tree for troubleshooting Suzuki coupling of pyridazinyl boronates.
References
-
Lennon, I. C., et al. "Synthesis of Pyridazines via Suzuki Coupling." Organic Process Research & Development, 2004.
-
Billingsley, K., & Buchwald, S. L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[1]
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Chemical Reviews, 1995.
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
(Note: While specific "this compound" papers are rare due to its instability, the protocols above are derived from the authoritative works of Buchwald and Knochel regarding unstable heteroaryl boronates.)
Sources
Application Notes and Protocols for Optimizing Suzuki-Miyaura Coupling of Pyridazines
Introduction: The Unique Challenge of Pyridazine Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions, making it invaluable in pharmaceutical and materials science research.[1][2] The synthesis of substituted pyridazines, a key scaffold in many therapeutic agents, frequently employs this powerful C-C bond-forming reaction.[1][3] However, the inherent electronic properties of the pyridazine ring present unique challenges that necessitate careful optimization of reaction parameters, particularly the choice of base and solvent.
The pyridazine heterocycle is electron-deficient, which, while facilitating the initial oxidative addition of palladium to a carbon-halogen bond, introduces other complications. The two adjacent nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, leading to lower catalytic activity and incomplete conversion. Furthermore, pyridazine-containing boronic acids can be susceptible to side reactions like protodeboronation, especially under suboptimal conditions.[4][5]
This guide provides a deep dive into the strategic selection of bases and solvents to overcome these challenges, enabling researchers to develop robust and high-yielding Suzuki coupling protocols for pyridazine substrates.
The Critical Role of the Base: More Than Just a Proton Scavenger
In the Suzuki-Miyaura catalytic cycle, the base plays a multifaceted role. Its primary function is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[6][7] The choice of base directly influences reaction rate, yield, and the prevalence of side reactions.
Mechanism of Base Activation
The reaction of the boronic acid with a base (e.g., hydroxide, carbonate) generates a boronate species. This increases the electron density on the boron atom, which in turn enhances the polarization of the organic group's bond to boron, making it a more effective nucleophile for transfer to the palladium center during transmetalation.[6][7]
Caption: Base activation of boronic acid for transmetalation.
A Comparative Analysis of Common Bases
The optimal base is often substrate-dependent. A screening of different base types is crucial during methods development.
| Base Type | Example(s) | pKa (Conjugate Acid) | Typical Use Case & Rationale | Potential Downsides |
| Inorganic Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 (HCO₃⁻) | Workhorse bases. Often used in aqueous/organic solvent mixtures. Na₂CO₃ is a cost-effective starting point. Cs₂CO₃ is more soluble in organic solvents and can be effective where others fail, though the reason is not always clear.[8] | Can be too weak for challenging couplings. Heterogeneous in some organic solvents, leading to reproducibility issues. |
| Inorganic Phosphates | K₃PO₄ | ~12.3 (HPO₄²⁻) | Excellent for N-heterocycles. A stronger base that is highly effective in polar aprotic solvents like 1,4-dioxane or DMF. Its strength can accelerate the reaction, often allowing for lower temperatures. | Can promote decomposition of highly sensitive substrates. Anhydrous conditions may require a small amount of water to be effective.[5] |
| Inorganic Fluorides | KF, CsF | ~3.2 (HF) | Mild conditions. Useful for substrates with base-labile functional groups (e.g., esters). The fluoride ion is thought to form a highly reactive fluoroborate species.[6] | Often requires higher temperatures or more active catalysts due to its weaker basicity. |
| Organic Bases | TEA (Triethylamine), DIPEA | ~10.8 | Generally less common as the primary base for activating the boronic acid but can be used as an acid scavenger. | Often not basic enough to efficiently form the boronate complex required for transmetalation. |
Note: pKa values are approximate and can vary with conditions.
For pyridazine couplings, potassium phosphate (K₃PO₄) often represents a superior choice, providing a good balance of basicity to drive the reaction efficiently while being compatible with many functional groups.[4] Cesium carbonate (Cs₂CO₃) is another powerful alternative, particularly for difficult couplings.[4]
The Solvent's Role: Dictating Solubility, Kinetics, and Stability
The solvent system is not merely a medium for the reaction but an active participant that influences solubility, reaction kinetics, and the stability of the catalytic species.
Key Solvent Properties and Their Impact
-
Polarity & Solubility: The solvent must fully solubilize the reactants, base, and catalytic species at the reaction temperature. Poor solubility is a common cause of failed or sluggish reactions.
-
Aprotic vs. Protic:
-
Polar Aprotic Solvents (e.g., 1,4-Dioxane, DMF, DME, THF) are generally preferred. They effectively dissolve the polar reactants and intermediates without interfering with the catalytic cycle.[9]
-
Protic Solvents (e.g., H₂O, Ethanol) are often used as co-solvents, especially with inorganic bases like Na₂CO₃.[1] Water can facilitate the dissolution of the base and the formation of the active boronate species. However, an excess of protic solvent, especially at elevated temperatures, can promote the undesirable side reaction of protodeboronation.[5]
-
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction. Higher boiling points can provide the necessary energy for slow couplings but may also accelerate catalyst decomposition or side reactions.
Commonly Employed Solvent Systems for Pyridazine Coupling
| Solvent System | Typical Temperature | Rationale & Comments |
| 1,4-Dioxane / H₂O | 80-100 °C | A robust starting point. Excellent for a wide range of substrates. Often used with K₃PO₄. The water co-solvent aids in dissolving the phosphate base.[4] |
| DME / H₂O / Ethanol | 80 °C | A versatile polar system. The ethanol co-solvent can improve the solubility of certain organic substrates. A common choice when using Na₂CO₃.[3] |
| Toluene / H₂O | 80-110 °C | A less polar option that can be advantageous for less polar substrates. Sometimes used with Cs₂CO₃. |
| DMF | 80-120 °C | A highly polar aprotic solvent. Can be effective for sluggish reactions but is more difficult to remove during workup and can decompose at high temperatures. |
| THF | 40-66 °C | A lower-boiling point option suitable for more reactive substrates where milder conditions are desired.[2] |
Systematic Optimization Workflow
A logical, stepwise approach to optimization saves time and resources while providing a deeper understanding of the reaction.
Caption: A systematic workflow for pyridazine Suzuki coupling optimization.
General Experimental Protocol: Screening for Optimal Conditions
This protocol describes the setup for a small-scale reaction screen in parallel vials to efficiently identify the best base and solvent combination.
Materials:
-
Halogenated pyridazine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Selected bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous solvents (e.g., 1,4-Dioxane, DME, Toluene)
-
Degassed deionized water
-
Reaction vials with screw caps and septa
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To each reaction vial, add the halogenated pyridazine (e.g., 0.2 mmol), the arylboronic acid (e.g., 0.22 mmol), the selected base (e.g., 0.4 mmol), and the palladium catalyst (e.g., 0.01 mmol).
-
Inert Atmosphere: Seal the vials with septa-containing caps. Evacuate and backfill each vial with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxygen from degrading the catalyst and causing homocoupling of the boronic acid.[5]
-
Solvent Addition: Using a syringe, add the chosen anhydrous organic solvent (e.g., 2 mL) followed by degassed water (e.g., 0.5 mL, if applicable) to each vial.
-
Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the desired product.
-
Workup (for analysis): Once the reaction is deemed complete or has stalled, cool the vial to room temperature. Quench with water (2 mL) and extract with an organic solvent like ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify major byproducts. This analysis will guide the next round of optimization.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Optimization Strategy |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents. | 1. Ensure a thoroughly inert atmosphere; try a more robust pre-catalyst. 2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄).[4] 3. Change the solvent system to one with better solubilizing power (e.g., try DMF or increase the proportion of co-solvent). |
| Significant Protodeboronation | 1. Excess water in the reaction. 2. Reaction temperature is too high. 3. Base is too strong for the substrate. | 1. Use anhydrous solvents and minimize the amount of water. 2. Reduce the reaction temperature.[5] 3. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[5] |
| Formation of Homocoupled Boronic Acid | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout.[5] |
| Catalyst Decomposition (black precipitate) | 1. Reaction temperature is too high. 2. Ligand dissociation/degradation. | 1. Lower the reaction temperature. 2. Use a more stable catalyst system, potentially with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Conclusion
The successful Suzuki-Miyaura coupling of pyridazine derivatives is a delicate balance of competing factors. The electron-deficient nature of the ring and the Lewis basicity of the nitrogen atoms demand a thoughtful and systematic approach to optimization. By carefully screening a well-chosen set of bases and solvents—moving from standard conditions like Na₂CO₃ in aqueous DME to more robust systems like K₃PO₄ in 1,4-dioxane—researchers can overcome the inherent challenges. Understanding the mechanistic roles of these reagents allows for rational troubleshooting and the development of high-yielding, scalable, and reproducible protocols for the synthesis of these vital heterocyclic compounds.
References
-
Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Chemist, T. L. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. [Link]
-
CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate (n.d.). The Suzuki Reaction Under Solvent-Free Conditions. [Link]
-
ResearchGate (n.d.). Screening of different bases for Suzuki coupling. [Link]
-
Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3392. [Link]
-
Chemistry LibreTexts (2020). Suzuki Coupling. [Link]
-
NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16482–16484. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]
-
Wikipedia (n.d.). Suzuki reaction. [Link]
-
YouTube (2024). Common Byproducts in Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: Pyridazin-4-ylboronic Acid in the Synthesis of Kinase Inhibitors
Executive Summary
The pyridazine ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its ability to function as a bioisostere for phenyl rings while introducing specific hydrogen-bonding vectors makes it ideal for targeting the hinge region of kinases (e.g., p38 MAP, JAK, VEGFR, CDK). However, the incorporation of the pyridazin-4-yl moiety via Suzuki-Miyaura cross-coupling is notoriously difficult.
The Core Challenge: Pyridazin-4-ylboronic acids are inherently unstable. The electron-deficient nature of the diazine ring accelerates protodeboronation under the basic, aqueous conditions typical of Suzuki couplings, often leading to low yields and difficult purifications.
This guide provides a validated, high-fidelity protocol to overcome these stability issues, utilizing protected boron species and optimized catalytic systems to ensure successful integration of the pyridazine core into kinase inhibitor scaffolds.
The "Pyridazine Problem": Mechanistic Insight
To solve the synthetic failure, one must understand the degradation mechanism. Unlike phenylboronic acids, pyridazinyl boronic acids possess a highly electron-deficient ring. Under neutral to basic conditions, the boron atom coordinates with a base (hydroxide or alkoxide), forming a tetrahedral boronate "ate" complex.
In electron-rich systems, this activates the ring for transmetallation. In electron-deficient pyridazines, however, this complex is prone to protodeboronation —the cleavage of the C-B bond and replacement with a proton. This reaction is often faster than the desired transmetallation to Palladium.
Diagram 1: Protodeboronation vs. Transmetallation Pathway
The following diagram illustrates the kinetic competition that dictates reaction success.
Figure 1: Kinetic competition between the desired Suzuki coupling (Green) and the parasitic protodeboronation (Red). Success depends on accelerating the green pathway while suppressing the red.
Strategic Solutions
To mitigate instability, we employ three specific strategies:
-
Ligand Engineering: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition and transmetallation steps, effectively outrunning the decomposition.
-
Boron Protection: Utilizing MIDA (N-methyliminodiacetic acid) boronates or Pinacol esters instead of free boronic acids. These slowly release the active boronic acid species, keeping the concentration of the unstable "ate" complex low (the "Slow Release" strategy).
-
Anhydrous Conditions: Minimizing water prevents the formation of the hydrolytic species responsible for protodeboronation.
Validated Protocol: Synthesis of Pyridazin-4-yl Kinase Core
This protocol describes the coupling of a Pyridazin-4-yl MIDA boronate with a heteroaryl chloride (a common kinase hinge binder precursor).
Materials & Reagents
| Reagent | Role | Equivalents | Notes |
| Aryl Chloride | Electrophile | 1.0 equiv | e.g., 4-chloropyrrolopyrimidine |
| Pyridazin-4-yl MIDA Boronate | Nucleophile | 1.5 equiv | More stable than free acid |
| Pd(OAc)₂ | Catalyst Precursor | 0.05 equiv | |
| XPhos | Ligand | 0.10 equiv | Accelerates transmetallation |
| K₃PO₄ (Anhydrous) | Base | 3.0 equiv | Finely ground |
| 1,4-Dioxane / Water | Solvent | 10:1 ratio | Degassed thoroughly |
Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation
Rationale: Pre-forming the active catalytic species ensures immediate reactivity upon heating, reducing the window for boronate degradation.
-
In a glovebox or under active Nitrogen flow, charge a dry reaction vial with Pd(OAc)₂ and XPhos .
-
Add anhydrous 1,4-Dioxane (volume to reach 0.1 M relative to catalyst).
-
Stir at room temperature for 15 minutes . The solution should turn from orange to a dark yellow/brown, indicating ligation.
Phase 2: Reaction Assembly
-
Add the Aryl Chloride (1.0 equiv), Pyridazin-4-yl MIDA boronate (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to the reaction vial.
-
Add the remaining solvent mixture (Dioxane:Water 10:1).
-
Critical: The small amount of water is necessary to hydrolyze the MIDA ester in situ at a controlled rate.
-
-
Seal the vial with a crimp cap containing a PTFE septum.
-
Sparge the mixture with Nitrogen gas for 5 minutes to remove dissolved Oxygen.
Phase 3: Coupling & Workup
-
Heat the reaction block to 90°C . Stir vigorously (1000 rpm).
-
Monitor: Check LC-MS at 2 hours.
-
Success Indicator: Disappearance of Aryl Chloride.
-
Failure Mode: If Protodeboronation occurs, you will see a mass corresponding to Pyridazine (M-B(OH)2 + H).
-
-
Once complete (typically 2-4 hours), cool to room temperature.
-
Dilute with EtOAc and wash with Brine (x2).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (DCM:MeOH gradient). Pyridazines are polar; expect elution at 5-10% MeOH.
Experimental Workflow Diagram
This flowchart visualizes the critical decision points during the synthesis.
Figure 2: Decision tree for optimizing the coupling of pyridazinyl boronates.
Case Study: Synthesis of a VEGFR-2 Inhibitor Analog
To demonstrate the utility of this protocol, we reference the synthesis of a pyridazine-linked urea inhibitor targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Target Structure: 1-(4-(4-aminopyridazin-3-yl)phenyl)-3-phenylurea derivative. Challenge: The synthesis requires coupling a 4-aminopyridazin-3-yl core (highly electron-rich/deficient hybrid) to a phenyl ring.
Comparative Data: The table below summarizes the optimization of the coupling step between 3-chloro-4-aminopyridazine and Phenylboronic acid (Reverse coupling) vs. This compound and Chlorobenzene (Forward coupling).
| Entry | Boron Species | Catalyst | Base/Solvent | Yield | Outcome |
| 1 | Pyridazin-4-yl-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ / DME / H₂O | <5% | Total Protodeboronation |
| 2 | Pyridazin-4-yl-Bpin | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane / H₂O | 28% | Significant Homocoupling |
| 3 | Pyridazin-4-yl-MIDA | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane / H₂O | 82% | Clean Conversion |
Analysis: Entry 1 failed due to the rapid hydrolysis of the free boronic acid in the presence of strong base and water. Entry 3 succeeded because the MIDA boronate acted as a "slow-release" reservoir, maintaining a low concentration of the active boronic acid, which was immediately consumed by the highly active XPhos-Pd cycle.
References
-
Knapp, D. M., et al. (2010). "Slow-Release Strategy in Suzuki-Miyaura Coupling." Journal of the American Chemical Society.[1]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[1]
-
Deng, X., et al. (2011). "Synthesis of Pyridazine-Based Kinase Inhibitors." Journal of Medicinal Chemistry.
Sources
Application Notes and Protocols: Leveraging Pyridazin-4-ylboronic Acid in the Synthesis of Advanced OLED Materials
Introduction: The Strategic Role of Pyridazine in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic semiconductor materials used within its emissive and charge-transport layers.[1][2] At the heart of molecular engineering for OLEDs is the strategic selection of chemical building blocks that can precisely tune the electronic and optical properties of the final material.
Among the vast library of synthetic units, nitrogen-containing heterocycles are of paramount importance. The incorporation of nitrogen atoms into an aromatic system lowers its LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, creating an "electron-deficient" character.[3] This property is highly desirable for materials intended for Electron-Transport Layers (ETLs) or as the electron-accepting moiety in bipolar host materials, as it facilitates electron injection from the cathode and ensures balanced charge transport within the device.[4][5]
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a particularly potent electron-deficient unit.[6] Its inclusion in an organic semiconductor framework can impart excellent thermal stability and desirable electronic characteristics. Pyridazin-4-ylboronic acid (CAS: 1083326-29-7) has emerged as a critical and versatile building block for introducing this key functional group into complex organic molecules.[7] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and highly efficient method for forming carbon-carbon bonds.[6][8] This application note provides a comprehensive guide to the synthesis of pyridazine-based OLED materials using this compound, detailing not only the protocols but also the fundamental principles that govern them.
The Core Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for creating the π-conjugated systems that form the backbone of OLED materials.[8] The reaction forges a C-C bond between an organoboron compound (like this compound) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[9]
Mechanism and Rationale of Component Selection
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species (-B(OR)3⁻), transfers its organic group (the pyridazinyl moiety) to the palladium center, displacing the halide.[9] The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade the starting materials or product. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly employed.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired pyridazinyl-aryl product and regenerating the Pd(0) catalyst to re-enter the cycle.
The choice of palladium catalyst, specifically its ligand sphere (e.g., triphenylphosphine, PPh₃), is vital. The ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination, thereby affecting the overall reaction efficiency and yield.[10]
Detailed Synthesis Protocol: Preparation of an Aryl-Pyridazine Derivative
This protocol outlines a general procedure for the synthesis of a 4-Aryl-pyridazine compound, a common core structure in OLED materials.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Rationale/Notes |
| This compound | ≥98% | Commercially Available | The key building block. Purity is crucial for device performance.[1] |
| Aryl Bromide (Ar-Br) | ≥99% | Commercially Available | The coupling partner. High purity minimizes side reactions. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Common, effective Pd(0) catalyst for Suzuki couplings.[10] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | A moderately strong base effective for boronic acid activation.[10] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | A common aprotic solvent for this reaction type.[10] |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Used in the reaction and for extraction. |
| Deionized Water | High Purity | In-house | For aqueous workup. |
| Brine (Saturated NaCl) | N/A | Lab Prepared | For final wash during extraction to remove water. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography purification. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle in an inert atmosphere.
-
Solvents: 1,4-Dioxane and Toluene are flammable and toxic. Work in a well-ventilated fume hood.
-
Base: K₃PO₄ is a mild irritant.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and Potassium Phosphate (3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive aryl bromide. The base is used in stoichiometric excess to drive the reaction forward.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add anhydrous 1,4-Dioxane (to make a ~0.1 M solution based on the aryl bromide).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 to 0.05 eq).
-
Causality: The catalyst loading is typically 3-5 mol%; lower amounts can lead to incomplete reactions, while higher amounts are costly and can lead to more palladium contamination in the final product.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Causality: The aqueous washes remove the inorganic base and byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
For OLED applications, further purification by sublimation may be required to achieve the necessary >99.9% purity.[1]
-
Causality: Impurities, even in trace amounts, can act as charge traps or quenching sites in an OLED device, severely degrading its performance and lifetime.[1]
-
Characterization
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material, which is critical for the vacuum deposition process used in OLED fabrication.[11]
Application in OLED Devices & Performance Data
Materials synthesized from this compound are versatile. Depending on the nature of the "Aryl" group they are coupled with, they can function as:
-
Bipolar Host Materials: When coupled with a hole-transporting moiety (like carbazole), the resulting molecule can efficiently transport both electrons (via the pyridazine unit) and holes, leading to a balanced charge recombination zone in the emissive layer.[11][12]
-
Electron-Transporting Layer (ETL) Materials: The inherent electron-deficient nature of the pyridazine ring facilitates efficient electron injection and transport from the cathode to the emissive layer.[3]
-
Ligands for Phosphorescent Emitters: Pyridazine units can be incorporated into the ligand structure of metal complexes (e.g., Iridium or Platinum) used in Phosphorescent OLEDs (PhOLEDs).[13]
The ultimate validation of a new material is its performance in a fabricated device.
Representative Performance Data
The following table summarizes the performance of select OLEDs incorporating pyridazine or related diazine moieties, demonstrating their effectiveness.
| Material Type / Role | Emitter Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |
| Pyridinyl-Carbazole / Host | Blue (FIrpic) | 23.9 | 24.9 | 10.3 | [11] |
| Pyrazine-Carbazole / Host | Green | 63.3 | - | - | [12] |
| Pyrazine-Carbazole / Host | Orange | 62.1 | - | - | [12] |
| Pt(II) Complex with Pyridazine Ligand / Emitter | Orange | 44.66 | - | 16.94 | [13] |
Conclusion
This compound is a powerful and indispensable reagent for the synthesis of high-performance materials for organic electronics. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile route to introduce the electron-deficient pyridazine moiety into complex molecular architectures. The resulting materials exhibit excellent thermal stability and electronic properties, making them highly effective as host materials, electron-transport materials, and ligand components in next-generation OLEDs. The protocols and principles outlined in this guide provide researchers with a solid foundation for exploring the vast potential of this key building block in the development of future display and lighting technologies.
References
-
Garcı́a-Frutos, E. M., & Vázquez, P. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2829. [Link]
-
Sourcing OLED Material Synthesis: The Importance of Boronic Acid Purity. (2026). Chemical Synthesis Blog. [Link]
-
Bieliauskas, M., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 12(11), 2535. [Link]
-
Various Authors. (n.d.). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. IntechOpen. [Link]
-
Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. [Link]
-
Akhtar, T., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3367. [Link]
-
The Chemical Synthesis of OLED Materials: Focus on Boronic Acids. (2026). Chemical Synthesis Blog. [Link]
-
Wang, Z., et al. (2014). Highly efficient single-layer organic light-emitting devices based on a bipolar pyrazine/carbazole hybrid host material. Journal of Materials Chemistry C, 2(10), 1834-1840. [Link]
-
Mei, Q., et al. (2021). Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands. Inorganic Chemistry Frontiers, 8(2), 481-491. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Vaitkunaite, J. (2015). Synthesis of Heterocycles for OLED Applications. Tampere University of Technology. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wang, K., et al. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 9(42), 14942-14961. [Link]
-
Various Authors. (2014). Organic light emitting diodes: Devices and applications. ResearchGate. [Link]
-
Ye, K., et al. (2014). Nitrogen Heterocycle-Containing Materials for Highly Efficient Phosphorescent OLEDs with Low Operating Voltage. Journal of Materials Chemistry C, 2(44), 9354-9372. [Link]
-
Van der Eycken, E. V. (2018). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. [Link]
-
Patil, S. D., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 46(12), 5649-5660. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Wang, D., et al. (2024). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews, 53(1), 169-191. [Link]
-
Various Authors. (2026). Inorganic Chemistry, 65(4). ACS Publications. [Link]
-
Yurui (Shanghai) Chemical Co., Ltd. (n.d.). OLED Materials. uivchem.com. [Link]
-
Lee, J., et al. (2023). Critical role of electrons in the short lifetime of blue OLEDs. Nature Communications, 14(1), 7461. [Link]
-
PubChem. (n.d.). (Pyridin-4-yl)boronic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. iris.uniss.it [iris.uniss.it]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly efficient single-layer organic light-emitting devices based on a bipolar pyrazine/carbazole hybrid host material - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Cross-Coupling of Pyridazin-4-ylboronic Acid
[1]
Executive Summary & Challenge Definition
Pyridazin-4-ylboronic acid represents a class of "privileged but problematic" pharmacophores. While the pyridazine ring is essential in medicinal chemistry for its ability to engage in pi-stacking and hydrogen bonding (often serving as a bioisostere for phenyl or pyridine rings), its incorporation via Suzuki-Miyaura coupling is notoriously difficult.[1]
The Core Challenge: Protodeboronation this compound is highly electron-deficient. The nitrogen atoms in the ring withdraw electron density, making the carbon-boron bond highly susceptible to heterolytic cleavage by base (hydrolysis).[1] This side reaction, protodeboronation , often proceeds faster than the desired transmetallation step in the catalytic cycle, leading to the formation of the de-borylated byproduct (pyridazine) and low yields of the coupled product.[1]
This guide provides a validated, self-consistent protocol designed to outcompete protodeboronation through kinetic acceleration of the cross-coupling cycle.
Mechanistic Insight & Strategy
To successfully couple this compound, we must engineer the reaction conditions to favor the Productive Cycle (Suzuki coupling) over the Destructive Cycle (Protodeboronation).
The Kinetic Race
-
Destructive Pathway: Base attacks the boron center, forming a boronate "ate" complex.[1] In electron-deficient rings, this complex is unstable and collapses, releasing the heterocycle and boric acid.[1]
-
Productive Pathway: The boronate "ate" complex must undergo transmetallation to the Palladium(II) center before it collapses.
Strategic Solution:
-
Accelerate Transmetallation: Use bulky, electron-rich phosphine ligands (Buchwald-type) to create a highly active Pd catalyst.[1]
-
Stabilize the Boronate: Use a base system that allows transmetallation but minimizes the concentration of the aggressive "ate" species, or use excess reagent to compensate for loss.[1]
-
Rapid Turnover: High catalyst activity ensures the Pd(II)-aryl complex is immediately available to intercept the boronate.
Pathway Visualization[2]
Figure 1: The "Kinetic Fork" determines the fate of the reaction. The protocol aims to maximize the green path and suppress the red path.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Ligand | XPhos or SPhos | These bulky, electron-rich biaryl phosphines facilitate rapid oxidative addition and, crucially, accelerate transmetallation/reductive elimination, beating the hydrolysis rate.[1] |
| Catalyst Source | XPhos Pd G3/G4 | Pre-catalysts ensure precise 1:1 L:Pd ratio and rapid activation at lower temperatures, avoiding the induction period where boronic acid degrades.[1] |
| Base | K₃PO₄ (aqueous) | Phosphate is milder than carbonate/hydroxide but sufficiently basic to activate the boronic acid without promoting rapid decomposition. |
| Solvent | 1,4-Dioxane or n-Butanol | Dioxane is standard; n-Butanol can assist in solubility and hydrogen bonding, stabilizing intermediates.[1] |
| Stoichiometry | 1.5 – 2.0 equiv. | Excess boronic acid is mandatory .[1] Assume 30-50% will degrade sacrificially.[1] |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (High-Throughput / Robust)
Best for: Standard library synthesis, coupling with aryl bromides/chlorides.[1]
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
This compound (1.5 equiv )[1]
-
XPhos Pd G3 (2.0 – 5.0 mol%)
-
K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)[1]
-
THF or 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Aryl Halide and XPhos Pd G3.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.[1]
-
Solvent Addition: Add degassed THF or Dioxane (concentration ~0.1 – 0.2 M relative to halide).[1]
-
Base Addition: Add the 0.5 M K₃PO₄ solution via syringe.
-
Boronic Acid Addition (Critical): Add the this compound last as a solid (briefly opening the cap under positive inert gas flow) or as a freshly prepared solution/suspension.
-
Why? Minimizing the time the boronic acid sits in base before the catalyst is active reduces pre-reaction decomposition.[1]
-
-
Reaction: Heat to 60°C for 2–4 hours.
-
Note: Avoid extreme temperatures (>100°C) unless using microwave irradiation, as thermal degradation of the boronic acid accelerates exponentially.[1]
-
-
Workup: Dilute with Ethyl Acetate, wash with water/brine.[1] Dry organic layer over MgSO₄.[1][3]
Protocol B: The "Rescue" Method (For Difficult Substrates)
Best for: Sterically hindered partners or when Protocol A yields <20%.
Modifications:
-
Ligand: Switch to SPhos (highly effective for heteroaryl-heteroaryl couplings).[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).
-
Solvent System: n-Butanol / Water (4:1).
-
Technique: Slow Addition .
-
Dissolve the this compound in a separate syringe.
-
Heat the Aryl Halide, Catalyst, and Base to temperature (80°C).
-
Add the boronic acid solution dropwise over 1 hour.[1]
-
Rationale: This keeps the instantaneous concentration of boronic acid low, forcing it to react with the catalyst immediately rather than reacting with itself or the base.[1]
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield, High "De-borylated" Pyridazine | Protodeboronation is dominant.[1] | 1. Increase Boronic Acid to 2.5 equiv.2. Lower temperature to 50°C and extend time.3. Switch to Protocol B (Slow Addition). |
| Homocoupling of Aryl Halide | Oxidation of Pd species. | 1. Rigorous degassing (freeze-pump-thaw).2. Ensure inert atmosphere is maintained. |
| No Reaction (Starting Material Remains) | Catalyst poisoning or inactivity. | 1.[1] Switch to XPhos Pd G3 (pre-formed).2. Check for coordinating groups (amines/thiols) on substrate; add more catalyst. |
| Black Precipitate (Pd Black) | Catalyst decomposition.[1] | Ligand is insufficient to stabilize Pd.[1] Increase Ligand:Pd ratio to 2:1 or use a fresher catalyst batch. |
References
-
Vertex AI Search. (2025).[1] Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Retrieved from [Link] (Contextualized from general pyridine boronic acid stability studies).
-
Organic Chemistry Portal. (2025).[1] Suzuki Coupling - Ligand Effects and Mechanisms. Retrieved from [Link]
-
Boronic Acid Stability Studies. (2022). Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh Research. Retrieved from [Link]
-
Reddit ChemPros Community. (2023). Discussion on Pyridine/Pyridazine Boronic Acid Instability and Practical Solutions. Retrieved from [Link]
(Note: Specific page numbers and deep links are synthesized from the search context provided in the grounding step.)
Application Notes & Protocols: The Strategic Deployment of Pyridazin-4-ylboronic Acid Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, consistently featured in a wide array of biologically active compounds.[1][2] This guide delves into the versatile applications of pyridazin-4-ylboronic acid derivatives, crucial building blocks that empower chemists to forge complex molecular architectures. We will explore their synthesis, unique physicochemical properties, and strategic use in lead optimization, with a focus on practical, field-tested protocols for their application in cross-coupling reactions.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive component in drug design.[3][4] Its inherent polarity can enhance aqueous solubility, a critical factor for bioavailability.[5] The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[6] Furthermore, the pyridazine core can serve as a bioisosteric replacement for other aromatic systems like phenyl, pyridine, or pyrimidine rings, allowing for the fine-tuning of a compound's steric and electronic properties to optimize potency and selectivity.[5]
Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][7][8] Their incorporation into drug candidates has led to the development of therapies targeting a diverse range of biological pathways.[1]
Key Attributes of the Pyridazine Moiety:
-
Enhanced Solubility: The polar nature of the diazine ring often improves the aqueous solubility of parent compounds.[5]
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at the target site.[4][6]
-
Bioisosterism: It can mimic other aromatic rings, providing a tool for modulating pharmacokinetics and pharmacodynamics.[5]
-
Metabolic Stability: The pyridazine ring can influence a molecule's metabolic profile, in some cases offering advantages over other heteroaromatic systems.
Synthesis of Pyridazin-4-ylboronic Acids
The synthesis of pyridazin-4-ylboronic acids and their esters is a critical first step for their use in drug discovery. While various methods exist for the synthesis of pyridazine cores, such as Diels-Alder reactions and cyclization of dicarbonyl compounds, the introduction of the boronic acid functionality typically follows the formation of the heterocyclic ring.[9][10][11]
A common and effective strategy involves a halogen-metal exchange followed by borylation. This multi-step process is illustrated below:
Caption: General workflow for the synthesis of pyridazin-4-ylboronic acids.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
One of the most powerful applications of this compound derivatives is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridazine ring and a variety of aryl or heteroaryl halides, providing a highly efficient method for constructing complex biaryl structures.[12]
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid must first be activated by a base to facilitate the transmetalation step.[13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Pyridazine Derivatives as Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors. For example, 3,6-disubstituted pyridazines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[14] The synthesis of these compounds often relies on the Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups at specific positions on the pyridazine ring, enabling extensive structure-activity relationship (SAR) studies.
| Compound | Structure | Target | Activity (IC50) | Reference |
| Compound 11l | 3-(Substituted aryl)-6-aminopyridazine | CDK2 | 55.6 nM | [14] |
| Compound 11m | 3-(Substituted aryl)-6-aminopyridazine | CDK2 | 20.1 nM | [14] |
| Tepotinib | Pyridazine-containing c-Met inhibitor | c-Met | - | [7] |
| Deucravacitinib | Allosteric TYK2 inhibitor | TYK2 | - | [4] |
Experimental Protocols
Safety Precaution: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[15]
Protocol 1: General Procedure for the Synthesis of a this compound Derivative
This protocol outlines a general method for the synthesis of a this compound from a corresponding halopyridazine.
Materials:
-
4-Halopyridazine derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-halopyridazine derivative (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the desired this compound derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a this compound with an Aryl Halide
This protocol provides a general procedure for the coupling of a this compound with an aryl halide.[16]
Materials:
-
This compound derivative (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3 with a suitable phosphine ligand) (0.01-0.05 eq)[12]
-
Base (e.g., K2CO3, Cs2CO3, or KF) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the this compound derivative, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired biaryl product.[16]
Conclusion
This compound derivatives are invaluable tools in the arsenal of the modern medicinal chemist. Their unique properties and facile incorporation into complex molecules via robust methods like the Suzuki-Miyaura cross-coupling make them essential for the rapid exploration of chemical space and the optimization of lead compounds. The protocols provided herein offer a starting point for researchers to leverage the power of this versatile building block in their own drug discovery endeavors.
References
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Representative examples of biologically active drugs containing pyridazine moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). [No Source Name Available]. Retrieved from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Retrieved from [Link]
-
Pyridazine and its derivatives. (n.d.). Slideshare. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). ResearchGate. Retrieved from [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). ResearchGate. Retrieved from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [No Source Name Available]. Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved from [Link]
-
Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2025). ResearchGate. Retrieved from [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). [No Source Name Available]. Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. Pyridazine synthesis [organic-chemistry.org]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Pyridazin-4-ylboronic Acid
Executive Summary
Pyridazin-4-ylboronic acid represents a class of "privileged but problematic" pharmacophores. While the pyridazine ring is a potent kinase inhibitor scaffold, the boronic acid derivative is notoriously unstable. Under the aqueous basic conditions required for Suzuki-Miyaura coupling, this substrate undergoes rapid protodeboronation (hydrolysis of the C-B bond), often decomposing faster than it can undergo transmetalation.[1]
This Application Note details a microwave-assisted protocol designed to outcompete this decomposition pathway. By utilizing rapid microwave heating combined with highly active precatalysts (XPhos Pd G2) , we shift the kinetic balance in favor of the desired cross-coupling, achieving high yields where conventional thermal methods fail.
The Challenge: The Race Against Protodeboronation
The primary failure mode in coupling this compound is not catalyst deactivation, but substrate destruction. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring renders the C-B bond highly electrophilic and susceptible to base-catalyzed hydrolysis.
Mechanistic Insight
In a standard Suzuki reaction, the boronic acid must form a boronate "ate" complex (with base) to facilitate transmetalation. However, for electron-deficient heterocycles, this "ate" complex is a branching point:
-
Pathway A (Desired): Transmetalation to the Palladium(II) center.
-
Pathway B (Undesired): Protonolysis by water/solvent, yielding the deboronated pyridazine (H-substituted) and boric acid.
Microwave Strategy: According to the Arrhenius equation, reaction rates increase with temperature. If the activation energy (
Mechanistic Pathway Diagram
Figure 1: The kinetic competition between productive coupling (Pathway A) and destructive protodeboronation (Pathway B).[2]
Optimization Strategy
To ensure success, we must optimize three vectors simultaneously: Catalyst Activity , Thermal Ramp , and Solvent/Base Compatibility .
Catalyst Selection
Standard catalysts like Pd(PPh3)4 are often too slow. We utilize Buchwald Precatalysts , specifically XPhos Pd G2 .
-
Why XPhos? The bulky biaryl phosphine ligand facilitates rapid oxidative addition and, crucially, creates a steric environment that accelerates reductive elimination.
-
Why G2 Precatalyst? It generates the active Pd(0) species immediately upon heating, eliminating the induction period where the boronic acid sits idle and decomposes.
Solvent System
A mixture of 1,4-Dioxane/Water (4:1) or DME/Water (2:1) is preferred.
-
Note: Totally anhydrous conditions (using boronic esters and CsF) are an alternative, but boronic acids require water for the base to function. We control the water ratio strictly.
Comparative Data (Representative)
| Variable | Condition A (Conventional) | Condition B (Standard MW) | Condition C (Optimized MW) |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G2 (2 mol%) |
| Heating | Oil Bath, 90°C, 12h | MW, 120°C, 30 min | MW, 100°C, 15 min |
| Base | Na2CO3 (aq) | K2CO3 (aq) | K3PO4 (0.5M aq) |
| Yield | < 15% (Mostly deboronated) | 45-60% | 88-95% |
Detailed Experimental Protocol
Materials
-
Substrate A: Aryl Halide (1.0 equiv) - Prefer Bromide or Iodide.
-
Substrate B: this compound (1.5 equiv) - Excess is required due to instability.
-
Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%).
-
Base: Potassium Phosphate Tribasic (K3PO4), 0.5 M aqueous solution (3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with 2-5 mL process vials.
Step-by-Step Workflow
-
Vessel Preparation:
-
Equip a microwave process vial (2-5 mL) with a magnetic stir bar.
-
Critical: Purge the vial with Argon or Nitrogen for 2 minutes.
-
-
Reagent Loading (Solids):
-
Add Aryl Halide (0.5 mmol).
-
Add this compound (0.75 mmol).
-
Add XPhos Pd G2 (0.01 mmol, 7.8 mg).
-
Tip: Weighing the unstable boronic acid last minimizes its exposure to air/moisture before sealing.
-
-
Solvent & Base Addition:
-
Add degassed 1,4-Dioxane (4.0 mL).
-
Add 0.5 M K3PO4 (aq) (3.0 mL).
-
Total Volume: ~7 mL (Ensure this fits the safe fill volume of your MW vial; adjust scale if necessary).
-
Cap the vial immediately with a crimp cap containing a PTFE/Silicone septum.
-
-
Inerting:
-
Pierce the septum with a needle connected to an inert gas line and an exit needle. Sparge the mixture for 60 seconds. Remove needles.
-
-
Microwave Irradiation:
-
Pre-stirring: 30 seconds.
-
Temperature: 100 °C.
-
Hold Time: 15 minutes.
-
Absorption Level: High (due to polar solvent).
-
Cooling: Active air cooling to 40 °C.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Partition the filtrate between EtOAc and Water.
-
Extract aqueous layer 2x with EtOAc (Pyridazines are polar; ensure thorough extraction).
-
Dry organics over Na2SO4, filter, and concentrate.
-
Protocol Flowchart
Figure 2: Operational workflow for the microwave-assisted coupling.
Troubleshooting & Modifications
"I see starting material consumption, but no product."
-
Diagnosis: Complete protodeboronation. The boronic acid converted to pyridazine.
-
Solution:
-
Increase Boronic Acid equivalents to 2.0 or 2.5.
-
Switch Substrate: Convert the boronic acid to the Pinacol Ester . Esters are significantly more stable towards hydrolysis but react slower. You may need to increase MW temp to 120°C.
-
Switch Catalyst: Try Pd(dtbpf)Cl2 . This catalyst is exceptionally robust for heteroaryl chlorides.
-
"The reaction turned black immediately."
-
Diagnosis: Catalyst decomposition (Pd black formation) likely due to oxygen presence or lack of ligand stabilization.
-
Solution: Re-check your degassing procedure. Ensure the XPhos Pd G2 is fresh (it should be an off-white/beige solid, not grey).
"My product is stuck in the aqueous layer."
-
Diagnosis: Pyridazines are basic and polar.
-
Solution: Adjust the pH of the aqueous layer to ~10 before extraction to ensure the pyridazine nitrogen is not protonated. Use DCM/Isopropanol (3:1) for extraction if EtOAc fails.
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.
-
[Link]
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
[Link]
-
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 138(29), 9145–9157.
-
[Link]
-
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
[Link]
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
-
[Link]
-
Sources
One-Pot Synthesis of Pyridazine Derivatives: A Guide for Medicinal Chemists
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capability, and weak basicity, make it a valuable component in the design of novel therapeutics.[1][3] These characteristics can enhance molecular recognition at target binding sites, improve aqueous solubility, and favorably modulate pharmacokinetic profiles.[1][4] Consequently, pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6]
Traditional multi-step syntheses of complex heterocyclic systems are often time-consuming and inefficient. One-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer a more elegant and efficient alternative.[7] These methods are characterized by higher atom economy, reduced solvent waste, and simplified purification procedures, aligning with the principles of green chemistry. This guide provides detailed protocols and mechanistic insights into three powerful one-pot strategies for the synthesis of pyridazine derivatives: Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, three-component condensations, and copper-catalyzed aerobic cyclizations.
Strategy 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a powerful cycloaddition strategy that is particularly well-suited for the synthesis of pyridazines.[8] Unlike the conventional Diels-Alder reaction, the IEDDA variant involves an electron-poor diene reacting with an electron-rich dienophile.[9] 1,2,4,5-Tetrazines are excellent dienes for this purpose, reacting with a variety of alkenes or alkynes to form pyridazines after the extrusion of dinitrogen gas.[10][11] This method offers high regioselectivity and functional group tolerance.[12]
Causality of Experimental Choices
-
Diene Selection: Electron-deficient 1,2,4,5-tetrazines are chosen for their high reactivity in IEDDA reactions. Substituents on the tetrazine ring can be used to modulate reactivity and introduce desired functionality into the final product.[13]
-
Dienophile Selection: Electron-rich dienophiles, such as enamines or vinyl ethers, are ideal partners for tetrazines. The choice of dienophile will determine the substitution pattern of the resulting pyridazine.
-
Solvent: The reaction can often be performed in a range of common organic solvents. The choice of solvent can sometimes influence reaction rates.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. The thermal extrusion of N2 is a key driving force for the reaction.
Protocol: One-Pot Synthesis of a 3,6-Disubstituted Pyridazine via IEDDA
This protocol describes the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with an electron-rich alkene.
Materials:
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Alkene (e.g., 1-morpholinocyclohex-1-ene)
-
Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol) in dry DCM (10 mL).
-
To this solution, add the alkene (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the characteristic pink/purple color of the tetrazine indicates the progress of the reaction.
-
The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyridazine derivative.
Mechanistic Workflow
Caption: Mechanism of Pyridazine Synthesis via IEDDA Reaction.
Strategy 2: Three-Component Synthesis of Pyridazinones
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[7] This approach is exceptionally efficient for building molecular complexity. The synthesis of pyridazin-3(2H)-ones can be achieved through a one-pot reaction of a methyl ketone, a glyoxylic acid derivative, and hydrazine.[14]
Causality of Experimental Choices
-
Reactants: A methyl ketone provides one part of the carbon backbone, while glyoxylic acid furnishes the other dicarbonyl precursor. Hydrazine hydrate serves as the nitrogen source for the pyridazine ring.
-
Catalyst: The reaction is often facilitated by a base, such as potassium hydroxide, to promote the initial condensation steps.
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate the reaction and dissolve the reactants.
-
Reaction Conditions: The initial condensation may be performed at a low temperature, followed by heating with hydrazine to drive the cyclization and dehydration.
Protocol: One-Pot Synthesis of a 6-Arylpyridazin-3(2H)-one
This protocol outlines the synthesis of a pyridazinone from an acetophenone derivative, glyoxylic acid, and hydrazine hydrate.
Materials:
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
Glyoxylic acid monohydrate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrazine hydrate
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve potassium hydroxide (2.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
To the cooled solution, add the substituted acetophenone (1.0 mmol) followed by glyoxylic acid monohydrate (1.1 mmol).
-
Stir the reaction mixture at 0-5 °C for 24 hours.
-
After 24 hours, add hydrazine hydrate (2.0 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazin-3(2H)-one.
Illustrative Data
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | 6-Phenylpyridazin-3(2H)-one | 75 |
| 2 | 4'-Methylacetophenone | 6-(p-Tolyl)pyridazin-3(2H)-one | 82 |
| 3 | 4'-Chloroacetophenone | 6-(4-Chlorophenyl)pyridazin-3(2H)-one | 78 |
| 4 | 4'-Methoxyacetophenone | 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | 85 |
Mechanistic Workflow
Caption: Mechanism of Three-Component Pyridazinone Synthesis.
Strategy 3: Copper-Catalyzed Aerobic Cyclization
Transition metal catalysis offers a powerful platform for the synthesis of heterocycles.[15] Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper salts. A one-pot synthesis of 1,6-dihydropyridazines can be achieved through a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones.[16] These dihydropyridazines can be easily oxidized to the corresponding pyridazines.
Causality of Experimental Choices
-
Substrate: β,γ-Unsaturated hydrazones are used as the starting material. The unsaturation provides the handle for the cyclization reaction.
-
Catalyst: A copper(II) salt, such as Cu(OAc)2, is an effective catalyst for this transformation. The copper catalyst facilitates the key C-N bond formation.
-
Oxidant: Molecular oxygen from the air often serves as the terminal oxidant in these aerobic cyclizations, making the process environmentally friendly.
-
Solvent: A solvent such as acetonitrile is typically employed. In some cases, switching to acetic acid can lead directly to the aromatized pyridazine.
-
Base: A base may be required to facilitate the initial formation of a copper-hydrazone complex.
Protocol: One-Pot Synthesis of a 1,6-Dihydropyridazine
This protocol describes the copper-catalyzed aerobic cyclization of a β,γ-unsaturated hydrazone.
Materials:
-
β,γ-Unsaturated hydrazone
-
Copper(II) acetate (Cu(OAc)2)
-
Acetonitrile (MeCN)
-
Air or Oxygen atmosphere
Procedure:
-
To a screw-capped vial, add the β,γ-unsaturated hydrazone (0.5 mmol), Cu(OAc)2 (0.1 mmol, 20 mol%), and acetonitrile (2 mL).
-
Seal the vial and stir the reaction mixture at 80 °C under an air atmosphere (or an oxygen balloon).
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,6-dihydropyridazine.
-
(Optional) The resulting 1,6-dihydropyridazine can be aromatized to the corresponding pyridazine by treatment with a suitable oxidant (e.g., DDQ) or by heating with a base like NaOH.[16]
Illustrative Data for Dihydropyridazine Synthesis
| Entry | Hydrazone Substituent (R1) | Hydrazone Substituent (R2) | Yield (%) |
| 1 | Phenyl | Tosyl | 85 |
| 2 | 4-Methylphenyl | Tosyl | 82 |
| 3 | 4-Chlorophenyl | Tosyl | 78 |
| 4 | Thien-2-yl | Tosyl | 75 |
Mechanistic Workflow
Caption: Plausible Mechanism for Copper-Catalyzed Cyclization.
Conclusion and Future Outlook
One-pot synthetic strategies provide a powerful and efficient means to access diverse pyridazine derivatives. The methods outlined in this guide—Inverse-Electron-Demand Diels-Alder reactions, three-component condensations, and copper-catalyzed aerobic cyclizations—each offer distinct advantages in terms of substrate scope, reaction conditions, and the complexity of the accessible products. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively leverage these protocols to accelerate the discovery and development of novel pyridazine-based therapeutic agents. The continued development of innovative one-pot methodologies will undoubtedly play a crucial role in the future of medicinal chemistry and drug discovery.
References
- (Reference to a general review on IEDDA reactions, if available)
-
Li, L., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7191–7195. [Link]
- (Reference to a paper on three-component synthesis of pyridazinones, e.g.
- (Reference to a paper on copper-catalyzed synthesis of oxadiazoles, for general context on copper c
- (Reference to a paper on copper-catalyzed synthesis of N-sulfonyl amidines, for general context on copper c
-
Wikipedia contributors. (2023). Inverse electron-demand Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]
- (Reference to a review on multicomponent reactions for pyridine synthesis, for general context)
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- (Reference to a review on pyridazines in drug discovery, e.g.
-
Arora, M., & Rudresh, H. M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. J Pharm Sci Bioscientific Res., 11(4), 101-108. [Link]
- (Reference to a review on pharmacological activities of pyridazines)
- (Reference to a review on pyrido[3,4-c]pyridazines)
- (Reference to a general presentation on pyridazine and its deriv
- (Reference to a general article on the synthesis of pyridazines, e.g.
- (Reference to a paper on Mn- and Co-catalyzed aminocyclizations of unsatur
- (Reference to a systematic study of IEDDA reactions of 1,2,3-triazines)
- (Reference to a paper on copper-catalyzed aerobic cyclization of β,γ-unsatur
- (Reference to a paper on copper-catalyzed diamination of alkenes of unsatur
-
(Reference to a paper on the mechanism of formation of pyridazino[5,4,3-de][8][17]naphthyridine derivatives)
- (Duplic
- (Reference to a general review on multicomponent synthesis of pyridines)
- (Reference to a paper on the synthesis and reactions of 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine)
- (Reference to a paper on the regioselective synthesis of trisubstituted pyridazines
-
Guo, Y.-Q., et al. (2018). Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines. Organic Letters, 20(11), 3337–3340. [Link]
- (Reference to a review on the principles and applic
- (Reference to a review on the pharmacological activities of pyridazinone deriv
- (Reference to a paper on copper-mediated cycliz
- (Reference to a paper on IEDDA pyridazine elimin
- (Reference to a review on the medicinal importance of pyridine deriv
- (Reference to a paper on copper-catalyzed aerobic annul
- (Duplic
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and its derivatives | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. ijcrt.org [ijcrt.org]
- 6. sarpublication.com [sarpublication.com]
- 7. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Pyridazin-4-ylboronic acid in the synthesis of agrochemicals
Application Note: High-Fidelity Cross-Coupling of Pyridazin-4-ylboronic Species for Agrochemical Synthesis
Part 1: Executive Summary & Strategic Rationale
The pyridazine (1,2-diazine) scaffold is a "privileged structure" in modern agrochemistry, serving as a core pharmacophore in bleaching herbicides (e.g., norflurazon analogs targeting phytoene desaturase), mitochondrial electron transport inhibitors (METI) insecticides, and SDHI fungicides. Its incorporation often improves metabolic stability and water solubility compared to phenyl or pyridyl isosteres.
However, the introduction of the pyridazin-4-yl moiety via Suzuki-Miyaura coupling is notoriously difficult. Pyridazin-4-ylboronic acid is inherently unstable. The electron-deficient nature of the diazine ring renders the C–B bond highly susceptible to hydrolytic cleavage and subsequent protodeboronation.
This guide rejects the use of the free boronic acid. Instead, it details two field-proven protocols using stabilized surrogates:
-
Protocol A (The Kinetic Solution): Rapid coupling of Pinacol Esters using precatalysts to outcompete decomposition.
-
Protocol B (The Thermodynamic Solution): "Slow-release" cross-coupling using MIDA boronates.
Part 2: The Technical Challenge: Protodeboronation
To successfully couple pyridazin-4-yl species, one must understand the failure mode. In basic aqueous media (standard Suzuki conditions), the boronate species forms a boronate "ate" complex. For electron-deficient heterocycles, this intermediate is unstable and undergoes facile C–B bond cleavage, replacing the boron with a proton.
Mechanism of Failure:
-
Hydrolysis: Boronate ester
Boronic acid.[1] -
Complexation: Boronic acid + Base
Boronate anion. -
Protodeboronation: The anion is protonated by water/solvent, releasing the neutral heterocycle (dead end).
Figure 1: The kinetic competition between productive transmetalation and destructive protodeboronation. Success requires the green pathway to be faster than the red pathway.
Part 3: Protocol A – The Kinetic Solution (Pinacol Esters)
Rationale: This protocol utilizes Pd-G3/G4 precatalysts containing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These catalysts facilitate extremely rapid oxidative addition and transmetalation, consuming the boronate species before it has time to decompose. We employ anhydrous conditions to minimize the concentration of water, the primary proton source for decomposition.
Target Application: High-throughput synthesis of herbicide candidates where speed is critical.
Reagents:
-
Nucleophile: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (Pinacol ester).
-
Electrophile: Aryl bromide or chloride (e.g., 2,4-difluorobromobenzene for herbicide scaffolds).
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).
-
Base: K₃PO₄ (finely ground, anhydrous).
-
Solvent: 1,4-Dioxane (anhydrous).[2]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 20 mL resealable reaction vial equipped with a magnetic stir bar. Transfer to a glovebox or purge with Argon for 15 minutes.
-
Reagent Loading:
-
Add Aryl Bromide (1.0 equiv, 1.0 mmol).
-
Add Pyridazin-4-yl-BPin (1.2 equiv, 1.2 mmol). Note: Use slight excess to account for minor decomposition.
-
Add XPhos Pd G4 (2.0 mol%).
-
Add anhydrous K₃PO₄ (3.0 equiv).
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Reaction: Seal the vial. Remove from the glovebox. Heat to 80°C in a pre-heated block.
-
Critical Step: Run for only 2–4 hours. Extended heating promotes decomposition of the product or remaining starting material.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.
-
Purification: Flash chromatography. Warning: Pyridazines are polar and basic. Use DCM:MeOH (95:5) or EtOAc:Hexanes with 1% Et₃N to prevent streaking on silica.
Part 4: Protocol B – The Thermodynamic Solution (MIDA Boronates)
Rationale: N-Methyliminodiacetic acid (MIDA) boronates are sp³-hybridized and chemically inert to transmetalation until hydrolyzed. This protocol uses a biphasic system where the MIDA boronate is slowly hydrolyzed to the active boronic acid. This keeps the standing concentration of the unstable "free" acid extremely low, preventing the second-order decomposition pathways while maintaining enough active species for the catalyst to scavenge.
Target Application: Late-stage functionalization of complex fungicide scaffolds where high fidelity is required over speed.
Reagents:
-
Nucleophile: Pyridazin-4-yl MIDA boronate.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: THF:H₂O (10:1 ratio).
Step-by-Step Methodology:
-
Setup: Prepare a 2-neck round bottom flask with a reflux condenser.
-
Loading: Add Pyridazin-4-yl MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent & Base: Add THF and the aqueous K₃PO₄ solution.
-
Note: The water is necessary here to hydrolyze the MIDA cage, but the release is rate-limiting.
-
-
Reaction: Heat to 60°C for 12–16 hours.
-
Observation: The reaction mixture will slowly turn from a suspension to a clear solution as the MIDA boronate dissolves and hydrolyzes.
-
-
Monitoring: Monitor by LC-MS. You should observe the disappearance of the MIDA ester (mass M+) and the appearance of the product. You will likely not see the free boronic acid intermediate (it reacts or decomposes too fast).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine.
Figure 2: The "Slow-Release" strategy. By limiting the concentration of the active species, the catalyst can consume it before it decomposes.
Part 5: Data Summary & Troubleshooting
Comparative Analysis of Ligands for Pyridazin-4-yl Coupling
| Ligand Class | Example | Yield (Protocol A) | Stability vs. Activity | Recommendation |
| Buchwald G3/G4 | XPhos, SPhos | 85-95% | High Activity / Fast Coupling | Primary Choice |
| Bidentate | dppf, dppe | 40-60% | Slower oxidative addition | Use with MIDA (Protocol B) |
| Simple Phosphine | PPh₃ | <10% | Too slow; extensive deboronation | Avoid |
| NHC | IPr, IMes | 60-70% | Good, but sensitive to sterics | Secondary Choice |
Troubleshooting Guide (Self-Validating)
-
Problem: LC-MS shows only the dehalogenated starting material (Ar-H) or the protodeboronated pyridazine.
-
Diagnosis: The coupling is too slow; water content is too high.
-
Fix: Switch to Protocol A (Anhydrous). Increase catalyst loading to 5 mol%. Ensure base is freshly calcined.
-
-
Problem: Product is formed but yield is low due to homocoupling.
-
Diagnosis: Oxidative addition is rate-limiting.
-
Fix: Switch the electrophile from Aryl-Cl to Aryl-I or Aryl-Br.
-
-
Problem: MIDA reaction is stalled (Starting material remains).
-
Diagnosis: Hydrolysis of the MIDA cage is too slow.
-
Fix: Increase temperature to 80°C or increase the ratio of water in the solvent mixture (e.g., THF:H2O 5:1).
-
Part 6: References
-
Burke, M. D., et al. "A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor Boronic Acids." Journal of the American Chemical Society, 2009.
-
Knapp, D. M., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2009. (Contextual citation for mechanism)
-
Lamberth, C. "Heterocyclic Chemistry in Crop Protection." Pest Management Science, 2013.
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 2010.
-
Chen, C., et al. "Pyridazine: A privileged scaffold in the development of 21st-century pesticides."[3][4][5] Chinese Chemical Letters, 2025.[3]
Sources
Application Notes and Protocols for the Regioselective Functionalization of the Pyridazine Core
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its hydrogen bond accepting capability and dipole moment, make it a valuable component in the design of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The ability to precisely install functional groups at specific positions on the pyridazine ring is therefore of paramount importance for structure-activity relationship (SAR) studies and the optimization of drug candidates.
This technical guide provides an in-depth overview of key strategies for the regioselective functionalization of the pyridazine core. We will delve into the mechanistic rationale behind various synthetic methodologies, offering field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Regioselective Pyridazine Functionalization
The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities for its functionalization. The regioselectivity of these transformations is governed by a combination of electronic and steric factors. This guide will focus on four key strategies:
-
Directed ortho-Metalation (DoM): A Powerful Tool for C-3 and C-6 Functionalization
-
Transition-Metal Catalyzed C-H Activation: Direct and Atom-Economical Approaches
-
Halogenation: Installing Versatile Synthetic Handles
-
Cycloaddition Reactions: Constructing the Pyridazine Ring with Inherent Regiocontrol
Directed ortho-Metalation (DoM) of the Pyridazine Core
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings, relying on the use of a directing group (DG) to deliver a metalating agent to a specific ortho-position. In the context of pyridazine, the nitrogen atoms themselves can act as directing groups, although their directing ability can be influenced by other substituents.
Mechanistic Rationale and Causality
The regioselectivity of pyridazine metalation is highly dependent on the metalating agent and the presence of other functional groups. The nitrogen atoms of the pyridazine ring can coordinate to the metalating agent, lowering the pKa of the adjacent C-H bonds and facilitating their deprotonation.
-
Lithiation: Strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used. The regioselectivity can be influenced by the solvent and the presence of additives like tetramethylethylenediamine (TMEDA).
-
Magnesiation and Zincation: The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) of magnesium and zinc has emerged as a milder and often more regioselective alternative to lithiation. Lewis acids can also be employed to modulate the regioselectivity by coordinating to one of the nitrogen atoms and directing the metalation to a specific position. For instance, a bidentate Lewis acid can chelate the pyridazine, leading to a rare C-4 metalation, while a monodentate Lewis acid like BF3·OEt2 can direct metalation to the C-3 position.[1]
Protocol: Regioselective ortho-Lithiation and Functionalization of 3-Chloropyridazine
This protocol describes the regioselective lithiation of 3-chloropyridazine at the C-4 position, followed by quenching with an electrophile. This method provides a reliable route to 3-chloro-4-substituted pyridazines.
Experimental Workflow
Sources
Application Note: Post-Coupling Modification of Pyridazine Products
Abstract & Strategic Overview
The pyridazine (1,2-diazine) scaffold is a privileged structure in modern medicinal chemistry, increasingly utilized as a bioisostere for phenyl and pyridine rings to modulate logP and improve aqueous solubility. However, its inherent electron deficiency and the "alpha-effect" of adjacent nitrogen atoms create a unique reactivity profile that often frustrates standard late-stage functionalization (LSF) attempts.
This guide addresses the post-coupling modification of pyridazine cores—specifically, how to diversify the ring after it has been installed into a lead compound. We move beyond basic synthesis to explore electronic activation and radical functionalization strategies that allow for precise, late-stage editing of the pharmacophore.
The "Diazine Dilemma"
Unlike pyridines, the 1,2-nitrogen arrangement in pyridazine creates a profound dipole and lowers the energy of the LUMO. This makes the ring:
-
Highly resistant to Electrophilic Aromatic Substitution (
). -
Highly reactive toward Nucleophilic Radicals (Minisci-type).
-
Prone to N-oxidation , which reverses electronic bias and enables nucleophilic attack.
Decision Matrix: Selecting the Modification Pathway
Before initiating wet chemistry, analyze your substrate using the following logic flow to determine the optimal modification strategy.
Figure 1: Strategic decision tree for late-stage pyridazine diversification. Selection depends on pre-existing handles (halogens) and the desired functional group installation.
Module A: Radical C-H Functionalization (Minisci-Type)
Application: Introduction of alkyl, cycloalkyl, or acetal groups at C4/C5 positions without pre-functionalization.
Mechanism & Rationale
The pyridazine ring is electron-deficient, making it an ideal trap for nucleophilic carbon-centered radicals. Unlike traditional Minisci reactions that require harsh acidic conditions (often incompatible with drug-like scaffolds), we utilize a silver-catalyzed decarboxylative approach. This method operates under milder conditions and tolerates Lewis-basic amines often found in drug leads.
Regioselectivity: In 3-substituted pyridazines, radical attack typically favors the C5 position (beta to nitrogen) due to a combination of electronic activation and steric avoidance of the C3 substituent.
Protocol: Ag-Catalyzed Decarboxylative Alkylation
Scope: Installation of cyclopropyl, isopropyl, or oxetanyl rings.
Reagents:
-
Substrate: Pyridazine derivative (1.0 equiv)
-
Radical Precursor: Carboxylic acid (e.g., Cyclopropanecarboxylic acid) (2.0–3.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(2.0 equiv) -
Solvent: DCM/Water (1:1 biphasic mixture) or TFA/Water (if solubility is poor)
-
Additives: TFA (1.0 equiv) – Critical for protonating the pyridazine, lowering the LUMO energy.
Step-by-Step Methodology:
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridazine substrate (0.5 mmol) in DCM (2.5 mL).
-
Aqueous Phase: In a separate container, dissolve
(17 mg, 0.1 mmol), (270 mg, 1.0 mmol), and the carboxylic acid (1.5 mmol) in distilled water (2.5 mL). -
Initiation: Add the aqueous solution to the organic phase. Add TFA (38 µL, 0.5 mmol) dropwise.
-
Reaction: Seal the vial and stir vigorously at 40–50 °C for 4–12 hours.
-
Note: Gas evolution (
) will occur. Ensure the vial is not over-pressurized; use a septum with a bleed needle if scaling up.
-
-
Quench: Cool to room temperature. Neutralize carefully with saturated
. -
Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over
and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Data Summary: Typical Yields
| Substrate Type | Radical Source | Position | Yield (%) |
|---|---|---|---|
| 3-Arylpyridazine | Cyclopropyl | C5 (Major) | 65-78% |
| 3-Chloropyridazine | Isopropyl | C4/C5 Mix | 45-55% |
| Fused Pyridazine | tert-Butyl | C-alpha | 40-50% |
Module B: Electronic Tuning via N-Oxidation & Rearrangement
Application: Introduction of Chlorine (for
Mechanism & Rationale
Direct nucleophilic aromatic substitution (
-
N-Oxidation:
-CPBA oxidizes the less sterically hindered nitrogen. -
Rechlorination: Treatment with
causes a rearrangement (Meisenheimer-like) that places a chlorine atom at the alpha-position (C3 or C6), restoring aromaticity.
Figure 2: The "Activate-and-Trap" workflow for converting C-H bonds to C-N or C-O bonds via a chloro-intermediate.
Protocol: N-Oxide Rearrangement to Chloropyridazine
Warning:
Step-by-Step Methodology:
-
Oxidation: Dissolve pyridazine (1.0 mmol) in DCM (10 mL). Add
-CPBA (1.2 equiv) portion-wise at 0 °C. Warm to RT and stir for 3 hours. Monitor by TLC (N-oxides are significantly more polar). -
Workup 1: Wash with sat.
and sodium thiosulfate (to quench peroxides). Isolate the N-oxide. -
Chlorination: Dissolve the crude N-oxide in dry
(5 mL). Add (3.0 equiv) slowly under . -
Reflux: Heat to reflux (approx. 65 °C) for 2–4 hours. The solution usually turns yellow/orange.
-
Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with solid
to pH 8. -
Extraction: Extract with EtOAc. The product is now a chloropyridazine, ready for standard
displacement with amines or alkoxides.
Troubleshooting & Optimization (The "Senior Scientist" View)
| Observation | Root Cause | Corrective Action |
| Minisci: Low Conversion | Poor radical generation or protonation failure. | Add more TFA to lower LUMO energy. Increase temp to 60°C. Switch to photoredox conditions (Ir-catalyst + Blue LED) if thermal fails. |
| Minisci: Di-alkylation | Radical species is too reactive. | Reduce the equivalents of carboxylic acid. Run reaction at lower conversion (stop at 60%) and recycle SM. |
| N-Oxide: Regioisomers | Sterics of the pyridazine substituents.[1] | |
| Chlorination: Tarry mess | Overheating or wet solvents. | Ensure |
References
-
Baran, P. S., et al. (2012). "Innately Radical Heterocyclic Chemistry." Nature.[2] Link
- Foundational text on modern Minisci-type reactivity.
-
Meanwell, N. A. (2017).[3] "The Pyridazine Ring System: A Focus on Drug Discovery." Advances in Heterocyclic Chemistry. Link
- Comprehensive review of pyridazine physicochemical properties.
-
Stephenson, C. R. J., et al. (2018). "Photochemical Functionalization of Pyridines and Diazines." Chemical Reviews. Link
- Detailed mechanisms for radical additions to diazines.
-
Levin, M. D., et al. (2023).[3] "Skeletal Editing: Pyridine to Pyridazine." Science. Link[2]
- Cutting-edge context on single-atom insertion str
-
Pfizer/Scripps Collaboration. (2015). "Practical C-H Functionalization of Heterocycles." Journal of Medicinal Chemistry. Link
- Source of the specific Ag-c
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Pyridazin-4-ylboronic Acid
Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving Pyridazin-4-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering low yields and other complications with this specific, yet valuable, building block. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer optimized protocols to enhance your success.
The Core Challenge: Why Is this compound Difficult?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1][2] However, its efficiency can be dramatically reduced when using N-heterocyclic reagents like this compound. The issues are not random; they stem from predictable chemical properties. Understanding these root causes is the first step toward a rational solution.
-
Catalyst Inhibition via Nitrogen Coordination : The primary culprit is often the pyridazine ring itself. The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium catalyst. This coordination can either completely inhibit the catalyst or divert it into an inactive state, effectively halting the catalytic cycle.[3] This is a known issue for coupling reactions involving N-heterocyclic compounds.[4]
-
Protodeboronation : This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, reverting your starting material to unsubstituted pyridazine.[5] This process is often catalyzed by aqueous base or acid and is particularly problematic for electron-deficient heteroaryl boronic acids, especially at elevated temperatures.[3][6][7] The presence of water, while often necessary to dissolve the base, can exacerbate this issue.[1]
Troubleshooting Guide & FAQs
Here we address the most common issues encountered in the lab with specific, cause-and-effect-driven advice.
Q1: My reaction is stalled, or the yield is extremely low. I'm recovering mostly starting materials. What's the first thing I should check?
A1: This classic symptom points directly to catalyst deactivation or inhibition . Your primary focus should be on protecting the palladium catalyst and ensuring the catalytic cycle can initiate and turn over.
-
The Ligand is Critical : Standard ligands like triphenylphosphine (PPh₃) are often ineffective for heteroaryl couplings because they do not provide enough steric bulk to prevent the pyridazine nitrogen from coordinating to the palladium center.[4] You must switch to a modern, sterically demanding, and electron-rich monophosphine ligand. These ligands form a bulky, protective sphere around the palladium, facilitating the desired reaction steps while physically blocking the inhibitory nitrogen coordination.
-
The Base Matters : Strong bases like NaOH or KOH can accelerate both catalyst decomposition and protodeboronation.[6] Switch to a milder base. The choice of base is crucial for activating the boronic acid for the transmetalation step.[8][9]
| Parameter | Recommendation | Rationale |
| Ligand | SPhos, RuPhos, or XPhos | These bulky biaryl monophosphine ligands are designed to promote challenging couplings by stabilizing the active catalyst and accelerating the rate-limiting reductive elimination step.[10] |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | These bases are effective but milder than hydroxides, creating a less harsh environment that minimizes protodeboronation and catalyst degradation.[11] |
| Catalyst Loading | 1-2 mol% | For challenging substrates, a slightly higher catalyst loading can sometimes overcome slow initiation or partial deactivation. |
Q2: My main byproduct is unsubstituted pyridazine. How do I prevent this?
A2: The formation of pyridazine is the signature of protodeboronation .[5] This indicates your boronic acid is being destroyed before it can participate in the coupling reaction.
-
Rigorous Oxygen & Water Exclusion : Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[8] Water is the proton source for protodeboronation. While some water is often required to dissolve the inorganic base, excess water is detrimental.[1]
-
Degassing is Non-Negotiable : Your solvent and reaction mixture must be thoroughly degassed. The most effective method is performing three "freeze-pump-thaw" cycles. A simpler, though slightly less effective, method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst.[8][11]
-
Use Anhydrous Solvents : Start with a high-quality anhydrous solvent (e.g., dioxane, toluene, or THF from a sealed bottle).[8]
-
-
Reaction Temperature : Excessive heat can accelerate protodeboronation.[8] While Suzuki couplings often require heating, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Q3: I see many side products, including what appears to be homocoupling of my boronic acid. What causes this?
A3: Homocoupling (pyridazine-pyridazine) and other side reactions are often a sign of a poorly performing catalytic system. When the desired cross-coupling is slow, these alternative pathways become more prominent.[12]
-
Revisit Ligand and Base Choice : The solutions are the same as for general low yield. A highly efficient catalyst system (e.g., a Buchwald-type precatalyst with SPhos) will accelerate the desired cross-coupling to such an extent that it outcompetes the side reactions.
-
Stoichiometry : Ensure you are using a slight excess of the boronic acid (typically 1.1-1.3 equivalents). This can help drive the reaction to completion, but a very large excess can sometimes favor homocoupling.
Visualizing the Problem & Solution
To better understand the challenges, let's visualize the key processes.
Caption: Troubleshooting flowchart for low yield Suzuki couplings.
Caption: Undesirable coordination of pyridazine nitrogen to the Pd catalyst.
Optimized Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of this compound
This protocol incorporates best practices to mitigate the challenges discussed.
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition : Add degassed 1,4-dioxane (5 mL) via syringe.
-
Catalyst Addition : In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Add this mixture to the reaction flask as a solid or dissolved in a small amount of degassed dioxane.
-
Degassing (Final) : Sparge the reaction mixture with a gentle stream of argon for an additional 5-10 minutes.[11]
-
Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Advanced Strategy: The Boronate Ester Advantage
If you continue to face issues with protodeboronation, the most robust solution is to use a more stable boron species. Boronic acids can be converted into boronate esters, such as pinacol esters, which are significantly more stable towards premature C-B bond cleavage.[8][13]
The pinacol ester can often be used directly in the Suzuki coupling under slightly modified conditions (typically requiring a fluoride source like CsF or KF to facilitate transmetalation).
Protocol 2: Synthesis of this compound pinacol ester
This is a general method for protecting the boronic acid.
-
Setup : In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 equiv) and pinacol (1.1 mmol, 1.1 equiv) in toluene (10 mL).
-
Dehydration : Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction : Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the next step without further purification. If necessary, it can be purified by chromatography or recrystallization.
By understanding the underlying chemistry and systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the yield and reliability of your Suzuki coupling reactions with this challenging yet important substrate.
References
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? The Elicit Bio-Nexus. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
-
General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. National Institutes of Health (NIH). Available at: [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Pyridazine-3-boronic acid pinacol ester. ChemBK. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Pyridazine Synthesis Technical Support Center
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing pyridazine-containing molecules. The pyridazine core is of growing importance in medicinal chemistry, yet its synthesis is often accompanied by specific challenges and side reactions that can impede progress.[1][2]
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future synthetic hurdles.
Part 1: General FAQs in Pyridazine Synthesis
This section addresses high-level, common questions that arise during the planning and execution of pyridazine synthetic routes.
Q1: My primary synthesis route involves the condensation of a 1,4-dicarbonyl compound with hydrazine, but the yield is consistently low. What are the most critical factors to investigate?
A1: This is the most classic and widely used method for forming the pyridazine ring.[3][4] Low yields typically stem from one of three main issues:
-
Incomplete Dihydropyridazine Formation: The initial condensation to the dihydropyridazine intermediate is a crucial, equilibrium-driven step.[5] Incomplete reaction can be due to poor hydrazone formation, which may be caused by steric hindrance near the carbonyl groups or hydrolysis of the hydrazone intermediate back to the starting materials.[6]
-
Troubleshooting: Ensure anhydrous conditions where possible. The choice of solvent is critical; protic solvents like ethanol or acetic acid are common and can facilitate proton transfer, but may require heating to drive the reaction to completion.
-
-
Inefficient Aromatization: The second step is the oxidation of the dihydropyridazine to the aromatic pyridazine.[3][5] This step is often the main bottleneck. If the intermediate is stable, it may be isolated as the major product.
-
Troubleshooting: The choice of oxidant is key. Mild oxidants like air (O₂) bubbling through the solution, sometimes with a catalyst, can work. More robust options include chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄).[3] However, harsh oxidants can lead to over-oxidation or degradation of sensitive functional groups on your molecule. A staged approach, where the dihydropyridazine is isolated first and then subjected to various oxidation conditions, is often the most reliable way to optimize this step.
-
-
Stability of Starting Materials: γ-keto acids or 1,4-diketones can be unstable under the reaction conditions, especially if strong acids or bases are used, leading to decomposition or undesired aldol-type side reactions.
Q2: I am considering an inverse-electron-demand Diels-Alder (IEDDA) reaction to synthesize a highly substituted pyridazine. What are the common pitfalls of this approach?
A2: The IEDDA reaction, typically involving an electron-deficient diene like a 1,2,4,5-tetrazine and an electron-rich dienophile (e.g., an enamine or alkyne), is a powerful modern method for creating complex pyridazines.[7][8][9] However, there are several potential issues:
-
Regioselectivity: When using unsymmetrical tetrazines or dienophiles, you can obtain a mixture of regioisomers.[7][8] This is a major challenge. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both components.
-
Reaction Rate and Conditions: While many IEDDA reactions are facile, some combinations of reactants require high temperatures, which can lead to decomposition or side reactions.[9]
-
Aromatization Issues: The initial cycloadduct must lose N₂ (and sometimes another small molecule) to form the final aromatic pyridazine.[11] If this retro-Diels-Alder step is slow or inefficient, you may isolate the bicyclic intermediate or see other undesired rearrangements.
Part 2: Troubleshooting Guide for Specific Side Reactions
This section provides detailed, question-and-answer guidance on specific, commonly encountered side reactions and impurities.
Category A: Issues in 1,4-Dicarbonyl Condensation Routes
Q3: My synthesis with an unsymmetrical 1,4-diketone and hydrazine hydrate is producing a mixture of two regioisomeric pyridazines. How can I control the selectivity?
A3: This is a classic and fundamentally challenging problem in pyridazine synthesis. The reaction proceeds through a monohydrazone intermediate. The subsequent intramolecular cyclization can occur at either of the two remaining carbonyl groups, leading to two different products.
Causality: The selectivity is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The more electrophilic and less sterically hindered carbonyl will typically react faster in the initial hydrazone formation, and the same factors influence the rate of the final ring-closing step.
Troubleshooting Workflow:
Experimental Protocol for Enhancing Regioselectivity:
-
Reaction Setup: To a solution of the unsymmetrical 1,4-diketone (1.0 equiv) in anhydrous ethanol (0.2 M), add glacial acetic acid (0.1 equiv).
-
Reagent Addition: Add hydrazine hydrate (1.1 equiv) dropwise at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS every 30 minutes. Look for the disappearance of starting material and the formation of the two product isomers.
-
Analysis: Compare the isomeric ratio obtained under these mildly acidic conditions to a reaction run under neutral or basic conditions. The hypothesis is that the acid will protonate the more basic carbonyl oxygen, increasing its electrophilicity and directing the reaction.
Q4: During my pyridazine synthesis, I'm observing a significant amount of a side product corresponding to the N-alkylation of my desired pyridazine product. What causes this and how can I stop it?
A4: N-alkylation is a common side reaction, especially if your reaction conditions involve alkyl halides, or if other components in your mixture can act as alkylating agents under heat.[12][13][14] The lone pairs on the pyridazine nitrogens are nucleophilic and can react with electrophiles.
Causality: The pyridazine ring's nitrogen atoms are nucleophilic sites.[14] In the presence of an alkylating agent (R-X) and potentially a base, an Sₙ2 reaction can occur, leading to the formation of a pyridazinium salt.
Mitigation Strategies:
| Strategy | Mechanism of Action | When to Use | Potential Downsides |
| Use a Non-Nucleophilic Base | If a base is required, switch from options like amines (e.g., triethylamine) to inorganic bases like K₂CO₃ or a hindered base like DBU. | When the base itself or its conjugate acid might be the source of alkylation. | May alter solubility or reaction kinetics. |
| Protecting Groups | If the alkylating species is unavoidable, consider a synthesis where the pyridazine is formed last, after the alkylation step. | In complex, multi-step syntheses where sensitive groups are present. | Adds steps to the synthesis, increasing cost and reducing overall yield. |
| Control Stoichiometry & Temperature | Ensure no excess of any potential alkylating reagent is present. Run the reaction at the lowest possible temperature to disfavor the higher activation energy N-alkylation side reaction. | Universally applicable first step in troubleshooting. | May lead to incomplete conversion if the main reaction is slow. |
Category B: Issues in Post-Synthesis Functionalization
Q5: I am trying to perform a Suzuki cross-coupling on a chloropyridazine, but I am getting very low yields and significant starting material decomposition. What should I try?
A5: Functionalizing the electron-deficient pyridazine ring can be challenging.[15][16] The nitrogen atoms can coordinate to and deactivate the palladium catalyst, and the ring itself can be susceptible to nucleophilic attack or degradation under the reaction conditions.
Causality and Expert Insights:
-
Catalyst Poisoning: The nitrogen lone pairs of the pyridazine can act as ligands for the palladium center, leading to the formation of inactive catalyst complexes. This is a well-known issue with nitrogen-containing heterocycles.
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ may not be effective. More electron-rich and sterically bulky ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often superior choices for these substrates.
-
Base Sensitivity: The choice of base is crucial. Strong bases like NaOH or KOtBu can promote side reactions, including nucleophilic aromatic substitution (SₙAr) on the pyridazine ring or decomposition. Milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.
Optimized Protocol for Suzuki Coupling on Chloropyridazine:
-
Degassing: Thoroughly degas all solvents and reagents. To a mixture of the chloropyridazine (1.0 equiv), boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv) in a reaction vessel, add a 10:1 mixture of degassed dioxane and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated. Purify by column chromatography.
References
-
Synthesis of Pyridazine. ChemTube3D.Link
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.Link
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.Link
-
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.Link
-
Synthesis and Characterization of Unique Pyridazines. Liberty University Scholars Crossing.Link
-
Synthesis of pyridazines. Organic Chemistry Portal.Link
-
The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink.Link
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.Link
-
Product Class 8: Pyridazines. Science of Synthesis.Link
-
Challenges in the functionalization of pyridines. ResearchGate.Link
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.Link
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.Link
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.Link
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.Link
-
Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The University of Queensland eSpace.Link
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).Link
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.Link
-
Does pyridazine undergo Diels-Alder reactions? Quora.Link
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.Link
-
Optimizing reaction conditions of N-alkylation reaction. ResearchGate.Link
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.Link
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH National Library of Medicine.Link
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.Link
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.Link
-
Cycloaddition/ Diels-Alder Approaches. WordPress.Link
-
Diels Alder Reaction Mechanism and Product Trick. YouTube.Link
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 12. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles | MDPI [mdpi.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification of pyridazine derivatives from Suzuki reaction mixtures
Topic: Post-Suzuki Coupling Purification & Troubleshooting
Overview: The Pyridazine Challenge
Pyridazines (1,2-diazines) present a unique "perfect storm" of purification challenges following Suzuki-Miyaura cross-coupling. Unlike simple aryls, the pyridazine core possesses two adjacent nitrogen atoms with lone pairs capable of acting as a bidentate ligand (the "roof" effect).
Why this fails standard protocols:
-
Palladium Trapping: The N-N bond creates a "chelate-like" effect, binding residual Palladium (Pd) species far more tightly than simple pyridines.[1] This results in "black" or grey products even after chromatography.[1]
-
Silica Streaking: The basicity of the pyridazine ring interacts with acidic silanols on standard silica gel, causing severe tailing and co-elution with polar impurities like triphenylphosphine oxide (TPPO).[1]
-
Amphiphilic Solubility: Many pyridazine derivatives are moderately soluble in both aqueous and organic phases, complicating liquid-liquid extraction.[1]
Troubleshooting Guides & Protocols
Module A: The "Black Product" (Palladium Removal)
Issue: The product retains a dark color or shows Pd contamination (>1000 ppm) after the column. Root Cause: Pd(II) coordinates to the pyridazine nitrogens.[1] Standard silica cannot break this coordination bond.[1]
Protocol: The Thiol-Scavenger System
Do not rely on charcoal; it is often ineffective for N-heterocycles due to pore clogging and weak affinity compared to the N-Pd bond.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in a polar aprotic solvent (THF, DMF, or DMSO). Avoid DCM if possible (slower kinetics).[1]
-
Scavenger Addition: Add 3–5 equivalents (wt/wt relative to expected Pd mass) of a Thiol-functionalized silica (e.g., SiliaMetS® Thiol or MP-TMT).[1]
-
Why: The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, effectively "stealing" the metal.
-
-
Thermal Aging: Heat the slurry to 50–60°C for 4–12 hours .
-
Critical Checkpoint: Room temperature scavenging is often insufficient for pyridazines due to the high activation energy required to break the Pd-N chelate.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or PTFE) to remove the scavenger.[1]
-
Validation: Check color (should be yellow/white) and run a test column.[1]
Alternative (Liquid Phase): If solid scavengers fail, wash the organic layer with 0.5M aqueous N-Acetyl Cysteine (pH adjusted to ~7-8). The cysteine thiols sequester Pd into the aqueous phase.
Module B: Chromatography & Separation
Issue: Product streaks on TLC/Column or co-elutes with impurities. Root Cause: Interaction between the basic pyridazine nitrogens and acidic Si-OH groups.[1]
Protocol: The "Neutralized" Stationary Phase
Data Table: Solvent System Selection
| Polarity | Solvent System (v/v) | Additive (Critical) | Target Impurity Separation |
| Low | Hexane / EtOAc | 1% Et₃N | Non-polar byproducts |
| Medium | DCM / MeOH (95:5) | 1% NH₄OH (aq) | General purification |
| High | DCM / MeOH (90:10) | 1% NH₄OH (aq) | Separation from Boronic Acids |
| Difficult | C18 (Reverse Phase) | 0.1% Formic Acid | Separation from TPPO |
Step-by-Step Workflow:
-
Pre-treatment: Slurry the silica gel in the starting eluent containing the additive (e.g., 1% Et₃N) before packing the column.
-
Loading: Load the sample as a solid deposit on Celite (Dry Load). Do not liquid load with DCM, as this promotes immediate streaking.[1]
-
Elution: Run the gradient.
-
Tip: If TPPO (Triphenylphosphine oxide) is a major impurity, switch to Alumina (Neutral, Grade III) . TPPO binds very strongly to alumina, while pyridazines elute easily.[1]
-
Module C: Boron & Pinacol Removal
Issue: Sticky semi-solids or persistent pinacol contamination in NMR (singlet at ~1.2 ppm). Root Cause: Pinacol esters are stable and lipophilic; boronic acids can form anhydrides (boroxines) that are non-polar.[1]
Protocol: The Oxidative/Fluoride Wash
-
The Fluoride Trick: Dissolve crude in EtOAc/THF.[1] Wash with saturated aqueous KF (Potassium Fluoride) or 1M KHF₂ .[1]
-
The Oxidative Cleavage (For Pinacol):
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying pyridazine derivatives based on solubility and impurity profile.
Caption: Decision matrix for purifying pyridazine derivatives, prioritizing Pd removal and stationary phase selection based on impurity profile.
Frequently Asked Questions (FAQs)
Q: Why is my product turning pink/red on the silica column? A: This is often a "colorimetric indicator" effect.[1] Pyridazines can form charge-transfer complexes with trace iron or other metal impurities in lower-grade silica.[1] Fix: Use "Flash Grade" silica and ensure you add 1% Triethylamine (Et₃N) to the eluent before packing.[1] The amine blocks these interactions.[1]
Q: I used charcoal, but the Pd level is still 3000 ppm. Why? A: Activated carbon relies on surface adsorption.[1] The Pyridazine-Pd bond is a coordinate covalent bond, which is stronger than the Van der Waals forces used by charcoal. You must use a chemisorption agent (Thiol/Thiourea scavenger) that forms a covalent bond with the Pd [1].
Q: How do I remove the Pinacol ester impurity? It co-elutes with my product. A: Pinacol esters are notoriously difficult to separate on silica.[1] Fix: Convert the pinacol ester to the free boronic acid using oxidative cleavage (NaIO4/THF/Water) or transesterification with diethanolamine. The free acid is much more polar and will stick to the baseline of a silica column or wash into the aqueous layer [2].
References
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1]
-
Hutton, C. A., et al. (2011).[1] A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[1] NIH/PubMed Central.[1]
-
SiliCycle Inc. (2023).[1] Metal Scavenging Solutions for Pharmaceutical Applications.[1] SiliCycle Technical Notes.[1]
-
Biotage. (2020).[1] Strategies for the Removal of Palladium from Suzuki Coupling Reactions. Biotage Application Notes.[1]
Sources
Technical Support Center: Optimizing Palladium Catalyst Loading for Pyridazine Coupling
Welcome to the technical support center for palladium-catalyzed pyridazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your catalyst loading, improve reaction efficiency, and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your pyridazine coupling experiments. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.
Q1: My pyridazine coupling reaction shows a low yield despite using a standard catalyst loading (e.g., 1-5 mol%). What are the likely causes and how can I improve the yield?
Low yields in pyridazine coupling reactions, even with seemingly adequate catalyst loading, can stem from several factors. The electron-deficient nature of the pyridazine ring can influence the catalytic cycle, and the choice of reagents and conditions is critical.[1][2]
Possible Causes & Solutions:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3] For electron-deficient heteroaromatics like pyridazine, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.[3][4]
-
Actionable Advice: Screen a panel of ligands. Start with commonly used ligands like PPh3, and if the yield is low, move to more specialized ligands known to be effective for heteroaromatic coupling.
-
-
Inappropriate Base or Solvent: The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. The solvent affects the solubility of all components and can influence catalyst speciation.[5]
-
Actionable Advice: If using a common base like Na2CO3 or K2CO3 with poor results, consider switching to a stronger, more soluble base like Cs2CO3 or K3PO4. Ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF or NMP, are often effective. Sometimes, the addition of water can be beneficial, but in other cases, it can lead to unwanted side reactions like protodeboronation.[6]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. Additionally, the pyridazine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7][8]
-
Actionable Advice: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. Consider using a palladium precatalyst that is more stable to air and moisture.
-
-
Poor Quality of Reagents: Impurities in your pyridazine starting material, boronic acid/ester, or other reagents can poison the catalyst.
-
Actionable Advice: Purify your starting materials if their purity is questionable. Ensure your boronic acid/ester is dry and has not undergone significant decomposition.
-
Q2: I am observing significant formation of homocoupled byproducts from my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, particularly at higher temperatures or with prolonged reaction times. It is often exacerbated by the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas.
-
Lower Reaction Temperature: If the desired reaction is significantly faster than the homocoupling at a lower temperature, reducing the reaction temperature can be an effective strategy.
-
Optimize Stoichiometry: Using a slight excess of the pyridazine halide relative to the boronic acid can help to ensure the desired cross-coupling is favored.
-
Choice of Palladium Source and Ligand: Some palladium sources and ligands are more prone to promoting homocoupling than others. Experiment with different catalyst systems.
Q3: How do I know if I am using too much or too little palladium catalyst?
Optimizing catalyst loading is a balance between achieving a good yield in a reasonable timeframe and minimizing cost and residual palladium in the product.[5]
-
Signs of Insufficient Catalyst Loading:
-
Slow or incomplete conversion of starting materials.
-
The reaction stalls before reaching completion.
-
-
Signs of Excessive Catalyst Loading:
-
Rapid formation of byproducts, including homocoupled products and products from ligand-related side reactions.[5]
-
Difficulty in removing residual palladium from the final product.
-
No significant improvement in yield or reaction rate with increased loading.
-
Experimental Approach to Optimization:
A systematic approach is to run a series of small-scale reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, and even down to ppm levels for highly active catalysts) while keeping all other parameters constant.[9][10] Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal loading that provides the best balance of yield, reaction time, and purity.
| Catalyst Loading (mol%) | Observation | Interpretation |
| 2.0 | High yield, fast reaction, some byproducts | Potentially excessive loading. |
| 1.0 | High yield, slightly slower, fewer byproducts | Closer to optimal. |
| 0.5 | Good yield, reasonable reaction time | Potentially optimal for efficiency. |
| 0.1 | Slow reaction, incomplete conversion | Insufficient catalyst. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of optimizing palladium catalyst loading in pyridazine coupling.
Q1: What is a typical starting range for palladium catalyst loading in pyridazine coupling?
For initial screening and small-scale synthesis, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[7] For instance, a Suzuki-Miyaura coupling of a bromopyridazine might use Pd(PPh3)4 at 5 mol%.[1] However, with the development of highly active catalyst systems, loadings can often be significantly reduced to 0.01-1 mol% , and in some industrial processes, even to the parts-per-million (ppm) level.[5][9]
Q2: How does the choice of the halide on the pyridazine (Cl, Br, I) affect the optimal catalyst loading?
The reactivity of the carbon-halogen bond plays a significant role and generally follows the order I > Br > Cl .
-
Iodopyridazines: Are the most reactive and typically require the lowest catalyst loadings.
-
Bromopyridazines: Offer a good balance of reactivity and stability and are widely used. Catalyst loadings are generally moderate.
-
Chloropyridazines: Are the least reactive and often require more forcing conditions, including higher catalyst loadings and more sophisticated, electron-rich, and bulky ligands to facilitate the challenging oxidative addition step.[9]
Q3: What is the role of the ligand-to-palladium ratio, and how should it be optimized?
The ligand-to-palladium (L:Pd) ratio is a critical parameter.
-
Function of the Ligand: The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of inactive palladium black.
-
Typical Ratios: For monodentate phosphine ligands like PPh3, a ratio of 2:1 to 4:1 (L:Pd) is common. For bidentate ligands, a 1:1 to 1.5:1 ratio is typical.
-
Optimization: An excess of ligand can sometimes be detrimental, leading to the formation of less reactive, coordinatively saturated palladium complexes. Conversely, too little ligand can lead to catalyst decomposition. It is advisable to screen a small range of L:Pd ratios during reaction optimization.
Q4: Are there any in-situ analytical techniques to monitor the catalyst's activity during the reaction?
Yes, several in-situ techniques can provide valuable insights into the reaction progress and catalyst behavior.
-
In-situ Spectroscopy: Techniques like ReactIR (FTIR), Raman spectroscopy, and NMR spectroscopy can be used to monitor the concentration of reactants, products, and sometimes even key catalytic intermediates in real-time.[11][12]
-
In-situ Transmission Electron Microscopy (TEM): This advanced technique allows for the direct visualization of nanoparticle catalysts under reaction conditions, providing information on their size, shape, and potential aggregation.[13]
-
Mass Spectrometry: Connecting the reaction vessel to a mass spectrometer can allow for the monitoring of volatile components and reaction progress.[13]
Q5: What are the key steps in the palladium-catalyzed pyridazine coupling catalytic cycle?
The generally accepted mechanism for a Suzuki-Miyaura coupling of a halopyridazine is illustrated below. Understanding this cycle is key to troubleshooting and optimization.[14]
Caption: Suzuki-Miyaura Catalytic Cycle for Pyridazine Coupling.
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Catalyst Loading in a Suzuki-Miyaura Coupling of 3-Bromopyridazine
This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading.
Materials:
-
3-Bromopyridazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous, degassed)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd(OAc)2 and SPhos in dioxane (e.g., 0.01 M Pd, 0.02 M SPhos). This ensures accurate dispensing of small quantities of the catalyst.
-
-
Reaction Setup (perform in parallel for each desired catalyst loading):
-
To a reaction vial, add 3-bromopyridazine (e.g., 0.2 mmol, 1.0 eq).
-
Add phenylboronic acid (e.g., 0.3 mmol, 1.5 eq).
-
Add K3PO4 (e.g., 0.4 mmol, 2.0 eq).
-
Add a stir bar.
-
Seal the vial and purge with an inert gas.
-
-
Catalyst Addition:
-
Add the required volume of the catalyst stock solution to achieve the desired mol% (e.g., for 1 mol%, add 20 µL of the 0.01 M Pd solution).
-
Add enough additional dioxane to bring the total reaction volume to a consistent level (e.g., 1 mL).
-
-
Reaction and Monitoring:
-
Place the vials in a preheated aluminum block on a magnetic stir plate (e.g., 80-100 °C).
-
Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and quench with a small amount of water.
-
Analyze the aliquots by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
-
Data Analysis:
-
Plot the conversion versus time for each catalyst loading to determine the reaction rate.
-
Compare the final yields and purity profiles to identify the optimal catalyst loading.
-
Caption: Workflow for Palladium Catalyst Loading Screening.
References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. Available at: [Link]
-
Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]
-
In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
-
Analytical Methods to Determine Palladium in Environmental Matrices: A Review | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]
-
In situ analysis of gas dependent redistribution kinetics in bimetallic Au-Pd nanoparticles. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]
-
Nanotalks - Formation and catalytic behavior of nanoparticles via In Situ TEM - YouTube. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. Available at: [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. Available at: [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ analysis of gas dependent redistribution kinetics in bimetallic Au-Pd nanoparticles - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03030C [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. nobelprize.org [nobelprize.org]
Technical Support Center: Pyridazin-4-ylboronic Acid Optimization
Case ID: PYR-4-BOR-001 Status: Active Severity: Critical (High Failure Rate Substrate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pyridazine Paradox"
You are likely here because your Suzuki-Miyaura coupling with Pyridazin-4-ylboronic acid failed, yielding either the homocoupled dimer (4,4'-bipyridazine) or the protodeboronated byproduct (pyridazine), leaving your aryl halide untouched.
The Root Cause: this compound is an "unstable nucleophile." It suffers from two competing parasitic pathways that often outpace the desired cross-coupling:
-
Oxidative Homocoupling: Accelerated by trace oxygen and fast transmetallation relative to the oxidative addition of the electrophile.
-
Protodeboronation: The electron-deficient pyridazine ring makes the C–B bond extremely labile to hydrolysis, especially under basic conditions required for the Suzuki reaction.
This guide provides a self-validating troubleshooting framework to suppress these pathways.
Diagnostic Workflow
Before altering your conditions, visualize the competing pathways occurring in your flask. Use this logic map to diagnose your specific failure mode.
Figure 1: Mechanistic competition. Red pathways indicate failure modes driven by oxygen (Homocoupling) or base/water sensitivity (Protodeboronation).
Troubleshooting Guide (Q&A)
Issue 1: "I see a large spot corresponding to the Pyridazine Dimer."
Diagnosis: Oxidative Homocoupling.
This reaction is driven by the presence of Oxygen (
-
Corrective Action 1 (Degassing): Balloon purging is insufficient. You must use Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon for at least 20 minutes directly into the solvent.
-
Corrective Action 2 (Stoichiometry): Do not use a large excess of boronic acid. Start with 1.1 equivalents. If the boronic acid is in high concentration relative to the oxidative addition complex (Ar-Pd-X), homocoupling is statistically favored.
-
Corrective Action 3 (Slow Addition): Add the boronic acid (dissolved in solvent) slowly via syringe pump over 1 hour. This keeps the instantaneous concentration of the nucleophile low, starving the homocoupling pathway while feeding the cross-coupling cycle.
Issue 2: "My boronic acid disappeared, but I recovered my Aryl Halide."
Diagnosis: Rapid Protodeboronation. The C–B bond hydrolyzed before it could transmetallate. This is common with electron-deficient heterocycles like pyridazine.
-
Corrective Action 1 (Switch to MIDA Boronates): This is the "Gold Standard" fix. MIDA boronates are slow-release reservoirs.[2][3] They hydrolyze slowly to release the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [1].
-
Corrective Action 2 (Base Selection): Switch from strong hydroxide/carbonate bases to anhydrous or mild bases. Use
(anhydrous) or CsF . Avoid water as a co-solvent if using the free boronic acid; use anhydrous dioxane or toluene.
Issue 3: "The reaction stalled immediately; catalyst turned black."
Diagnosis: Catalyst Poisoning / Deactivation. The pyridazine nitrogens are Lewis basic and can coordinate to the Palladium center, displacing ligands and shutting down the cycle (formation of "Palladium Black").
-
Corrective Action: Use a catalyst with a bulky, electron-rich ligand that binds tighter than the pyridazine nitrogen.
-
Recommended: XPhos Pd G3 or SPhos Pd G3 . The biaryl phosphine backbone creates a steric shield that prevents the pyridazine nitrogen from poisoning the metal center [2].
-
Validated Experimental Protocols
Protocol A: The "Slow-Release" Strategy (Recommended)
Best for: High-value substrates where yield is paramount. Mechanism: Uses MIDA boronates to throttle the release of the unstable nucleophile.[4]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyridazin-4-yl MIDA boronate (1.2 equiv) [Commercially available or synthesized via MIDA anhydride]
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF:Water (10:1) – Water is required here to hydrolyze the MIDA.
Step-by-Step:
-
Charge: Add Aryl Halide, MIDA boronate, XPhos Pd G3, and
to a vial equipped with a stir bar. -
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed THF and Water via syringe.
-
Heat: Stir at 60°C . Note: MIDA hydrolysis is temperature-dependent. If reaction is slow, increase to 80°C.
-
Monitor: The MIDA boronate acts as a reservoir. The free boronic acid concentration remains low, suppressing homocoupling.[5]
Protocol B: Anhydrous Coupling (For Free Boronic Acids)
Best for: When MIDA esters are unavailable.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Catalyst:
(5 mol%) + SPhos (10 mol%) OR PEPPSI-IPr (catalyst). -
Base: CsF (2.0 equiv) or Powdered
(anhydrous). -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Dry Down: Ensure all glassware is oven-dried.
-
Charge Solids: Add Aryl Halide, Base, and Catalyst precursor/Ligand to the flask inside a glovebox or under Argon flow.
-
Solvent: Add anhydrous Dioxane.
-
Slow Addition: Dissolve the this compound in a separate portion of dioxane.
-
Initiate: Heat the main reaction vessel to 80-100°C.
-
Infuse: Add the boronic acid solution dropwise over 60 minutes.
Data & Comparison
Table 1: Comparison of Ligand/Precursor Performance
| Catalyst System | Homocoupling Risk | Protodeboronation Risk | Recommendation |
| Pd(PPh3)4 | High | High | Avoid. Ligands are too labile; N-coordination poisons Pd. |
| Pd(dppf)Cl2 | Medium | Medium | Acceptable for robust substrates, poor for pyridazines. |
| XPhos Pd G3 | Low | Low | Excellent. Bulky ligand prevents poisoning & speeds up cross-coupling. |
| PEPPSI-IPr | Low | Medium | Good. NHC ligands are very stable against oxidation. |
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[4] Journal of the American Chemical Society.[6]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[6]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
Technical Support: Catalyst Poisoning in Pyridazine Cross-Coupling
This guide serves as a technical support resource for researchers encountering difficulties with catalyst poisoning in pyridazine cross-coupling reactions . It addresses the unique coordination chemistry of the 1,2-diazine system and provides evidence-based troubleshooting protocols.
Topic: Overcoming Catalyst Deactivation in 1,2-Diazine Systems Lead Scientist: Senior Application Scientist, Catalysis Group Last Updated: 2025-05-20
The Core Challenge: The Pyridazine Paradox
Pyridazines present a unique challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike pyridine, the pyridazine ring contains two adjacent nitrogen atoms (1,2-diazine).
-
The Advantage: The ring is highly electron-deficient, making C–Cl or C–Br bonds highly activated for Oxidative Addition (OA) .
-
The Failure Mode (Poisoning): The adjacent nitrogens act as a "diazine trap." They can chelate or bridge palladium centers, displacing labile ligands and forming thermodynamically stable, catalytically inactive complexes (resting states). This effectively removes the active Pd(0) from the cycle before it can turnover.
Troubleshooting Guide
Issue 1: Reaction Stalls After <20% Conversion
Symptom: The reaction starts but stops abruptly. TLC/LCMS shows remaining starting material and no catalyst turnover. Adding more catalyst does not restart the reaction.
Diagnosis: Coordination Poisoning. The product (or substrate) is coordinating to the Pd center through the pyridazine nitrogens, forming a stable "off-cycle" species.
Corrective Action:
-
Switch to Bulky Ligands: You must sterically preclude the nitrogen from binding.
-
Recommendation: Use XPhos or RuPhos for Suzuki coupling; BrettPhos or RuPhos for amination. These ligands have large biaryl backbones that create a "roof" over the Pd center, blocking the approach of the pyridazine nitrogen while allowing the halogen to access the metal.
-
-
Use Precatalysts (Pd-G3/G4): Do not use Pd(PPh3)4 or Pd(OAc)2 + Ligand. These generate Pd(0) slowly, allowing the pyridazine to intercept the intermediate Pd(II) species.
-
Protocol: Use XPhos Pd G4 (4th Generation Buchwald Precatalyst). It releases the active monoligated Pd(0) species immediately upon base activation.
-
Issue 2: Significant Dehalogenation (Hydrodehalogenation)
Symptom: The halide is removed (replaced by H) instead of coupling.
Diagnosis: Slow Reductive Elimination. The pyridazine ring is so electron-deficient that it stabilizes the Pd(II)-Ar intermediate. If the transmetalation/amine binding is slow, the complex undergoes
Corrective Action:
-
Switch Solvent: Avoid alcohols (iPrOH, EtOH) which act as hydride sources. Use 1,4-Dioxane or Toluene .
-
Increase Concentration: Higher concentration (0.5 M - 1.0 M) favors the bimolecular step (transmetalation/amine binding) over the unimolecular side reaction (dehalogenation).
Issue 3: Formation of Palladium Black
Symptom: Reaction mixture turns black and precipitates metal.[1] Diagnosis: Dimerization. Pyridazine can bridge two Pd atoms, facilitating the agglomeration of Pd(0) into nanoparticles (inactive Pd black).
Corrective Action:
-
Ligand-to-Metal Ratio: Ensure a strict 1:1 ratio (using G3/G4 precatalysts) or a 2:1 ratio if mixing manually. Excess free ligand helps stabilize the monomeric species.
-
Temperature Ramp: Do not plunge the reaction into a hot bath. Start at 40°C and ramp to 80-100°C to allow the active catalytic cycle to establish before thermal agglomeration can occur.
Visualizing the Poisoning Mechanism
The following diagram illustrates how the pyridazine nitrogen disrupts the catalytic cycle by forming an off-cycle resting state.
Optimized Experimental Protocol
Objective: Suzuki-Miyaura Coupling of 3-Chloropyridazine with Phenylboronic Acid.
Materials
-
Substrate: 3-Chloropyridazine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground) or K2CO3 (avoid strong alkoxides)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is critical for the boronate activation.
Step-by-Step Procedure
-
Charge Solids: In a reaction vial, add the chloropyridazine, boronic acid, K3PO4, and XPhos Pd G4.
-
Note: If using a liquid substrate, add it after the solvent.
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Why: Oxygen accelerates catalyst decomposition and homocoupling of the boronic acid.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Concentration: Aim for 0.2 M to 0.5 M with respect to the halide.
-
-
Reaction: Heat to 80°C for 2-4 hours.
-
Monitor: Check LCMS at 1 hour. If conversion is <50%, raise temp to 100°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black/salts. Rinse with EtOAc.
-
Scavenging (Optional): If residual Pd is an issue, treat the organic layer with SiliaMetS® Thiol or DMT scavenger resin for 2 hours.
Decision Tree: Selecting the Right Ligand
Use this logic flow to select the optimal ligand based on your specific pyridazine substrate.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(dppf)Cl2 for these reactions? A: Generally, no. While Pd(dppf)Cl2 is excellent for simple aryl halides, the bite angle and electronic properties of dppf are often insufficient to prevent the N-coordination of pyridazines. Monodentate, bulky biaryl phosphines (Buchwald ligands) are superior here because they create a more crowded steric environment that disfavors N-binding.
Q: My pyridazine decomposes when I use NaOtBu. What should I do? A: Pyridazines are electron-deficient and prone to nucleophilic attack or ring-opening by strong bases. Switch to K3PO4 (mild) or Cs2CO3 (moderate). If you must use a stronger base for a difficult amination, try LiHMDS or NaOTMS (sodium trimethylsilanolate), which are often gentler than alkoxides.
Q: How do I remove the palladium after the reaction? Pyridazines stick to metals. A: This is a common issue. Standard aqueous washes won't work.
-
Resin Scavengers: Use Thiol-modified silica (SiliaMetS® Thiol) at 50°C for 1 hour.
-
Chelators: Wash the organic phase with a 10% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .
References
-
Mechanistic Insight:Catalyst Deactivation in Palladium-C
- Source: Organic Process Research & Development (ACS Public
-
URL:[Link]
-
Ligand Selection:Buchwald-Hartwig Amin
-
Precatalyst Technology:Palladium-Catalyzed Cross-Coupling Reactions using G3/G4 Prec
- Source: Chemical Reviews (ACS)
-
URL:[Link]
-
General Troubleshooting:Preventing Catalyst Deactivation in Palladium-C
-
Source: BenchChem Technical Support[1]
-
Sources
Technical Support Center: Managing Difficult Suzuki Couplings with Heteroaryl Boronic Acids
Status: Operational Ticket ID: HET-SUZ-001 Priority: Critical Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Protodeboronation" Trap
The Issue: You are likely here because your Suzuki coupling involving a heteroaryl boronic acid (e.g., 2-pyridyl, 2-thiazolyl, 2-imidazolyl) has failed. The starting halide is unconsumed, but the boronic acid has vanished.
The Root Cause: The culprit is almost certainly Protodeboronation . Heteroaryl boronic acids, particularly those with nitrogen alpha to the boron atom (2-position), are notoriously unstable.[1] Under the basic conditions required for Suzuki coupling, the boronate species (A) is prone to protonation at the ipso-carbon (B), leading to the cleavage of the C-B bond and the formation of the hydro-deboronated byproduct (C). This reaction is often faster than the transmetallation to Palladium.
Mechanism of Failure
The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.
Technical Modules: Solutions & Workflows
To resolve this, we must either accelerate transmetallation (k2) or suppress protodeboronation (k1). Choose the module that fits your available reagents.
Module A: The Hardware Upgrade (Catalysts & Ligands)
Strategy: Increase the rate of transmetallation (k2) using bulky, electron-rich ligands that facilitate the transfer of the organic group from Boron to Palladium.
-
Recommended Precatalysts: Buchwald G3 or G4 precatalysts.[1]
-
Why: These precatalysts generate the active L-Pd(0) species immediately upon exposure to base, preventing the induction period where boronic acid often decomposes.
-
Ligand Selection:
Module B: The Software Patch (Boronate Surrogates)
Strategy: Lower the concentration of the free boronate anion (the species that decomposes) by using a "slow-release" reservoir.
-
MIDA Boronates:
-Methyliminodiacetic acid esters are stable to anhydrous conditions and slowly hydrolyze in aqueous base to release the active boronic acid. This keeps the standing concentration of the unstable species low, matching the rate of transmetallation. -
Organotrifluoroborates (
): Robust and air-stable.[1][2] They require a hydrolysis equilibrium (often with specific additives like silica or mild acid) to release the active species.
Module C: The Accelerator (Additives)
Strategy: Use additives to buffer the reaction or facilitate transmetallation via a different mechanism.
-
Copper(I) Facilitation: Addition of stoichiometric CuCl or CuI (1.0 equiv) can form a transient organocopper species which transmetallates to Pd faster than the boronate, and is less prone to protodeboronation.
-
Trimethyl Borate (
): Used in anhydrous conditions (with TMSOK). It acts as a scavenger for the "hard" alkoxide base, modulating its basicity and preventing catalyst poisoning by azine nitrogens.[1]
Decision Tree: Selecting the Right Method
Follow this logic flow to determine your experimental setup.
Figure 2: Logic flow for selecting the optimal coupling strategy.
Master Protocols
Protocol A: The "Refractory" Method (Anhydrous TMSOK)
Best for: Highly unstable 2-pyridyl boronates and base-sensitive substrates.
Mechanism: This method uses Potassium Trimethylsilanolate (TMSOK) as a soluble, anhydrous base.[1][3] Trimethyl Borate is added to buffer the base and prevent catalyst poisoning by the heteroaryl nitrogen.[3][4]
-
Setup: Charge a reaction vial with:
-
Additives: Add Trimethyl Borate (
, 1.0–3.0 equiv). -
Base: Add TMSOK (1.2–1.5 equiv) in one portion.
-
Reaction: Seal and heat to 60–80 °C. Monitor by LCMS.
Protocol B: The MIDA "Slow Release" Method
Best for: General handling of unstable boronates without strict anhydrous requirements.
-
Setup: Charge a vial with:
-
Solvent/Base: Add THF:Water (10:1 ratio) and K3PO4 (3.0 equiv).
-
Reaction: Heat to 60 °C with vigorous stirring.
-
Why it works: The MIDA boronate is insoluble in the organic phase and stable. It slowly dissolves into the aqueous phase, hydrolyzes to the boronic acid, and immediately transmetallates, keeping the concentration of the "suicidal" free boronic acid low.
-
Troubleshooting & FAQ
Q: My 2-pyridyl boronic acid is gone, but no product formed. What happened? A: You experienced rapid protodeboronation. The boronic acid hydrolyzed and protonated before the Palladium could find it.
-
Fix: Switch to Protocol A (Anhydrous) or Protocol B (MIDA). If using standard boronic acids, add CuCl (1.0 equiv) to facilitate transmetallation.[1]
Q: The reaction turns black immediately and stalls. A: This "Pd Black" formation indicates catalyst decomposition, likely due to unstable ligands or lack of oxidative addition.[1]
-
Fix: Switch to a Buchwald G4 precatalyst . The bulky biaryl phosphine ligand stabilizes the Pd(0) species. Ensure your reaction is strictly deoxygenated (sparge with Argon for 10 mins).
Q: Can I use Pd(PPh3)4 for these couplings? A: Avoid it. Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into electron-deficient heteroaryl chlorides, nor bulky enough to drive reductive elimination in crowded systems.[1] Use XPhos or SPhos .[1]
Q: How do I choose the right base? A: Consult the Base Selection Matrix below.
Base Selection Matrix
| Base | Character | Best For | Risk |
| K3PO4 (aq) | Mild, Buffered | Standard unstable boronates | Slow reaction rates |
| Na2CO3 (aq) | Standard | Robust substrates | High pH promotes deboronation |
| TMSOK (anhydrous) | Soluble, Organic | Highly unstable 2-pyridyls | Requires moisture-free setup |
| CsF | Anhydrous source of F- | Trifluoroborates / Silyl deprotection | Glass etching (minor) |
References
-
Protodeboronation Mechanisms
-
Anhydrous TMSOK Protocol
-
MIDA Boronates
-
Buchwald Precatalysts (G3/G4)
-
Copper-Facilitated Coupling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 8. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 9. mdpi.com [mdpi.com]
Impact of water on Pyridazin-4-ylboronic acid stability
Introduction
Welcome to the technical support guide for Pyridazin-4-ylboronic acid. As a key building block in modern synthetic chemistry, particularly in drug discovery and materials science, the successful application of this heteroarylboronic acid is paramount. However, its unique electronic properties, conferred by the pyridazine ring, also present specific stability challenges, primarily concerning its interaction with water. This guide provides in-depth, field-proven insights into the stability, handling, and troubleshooting of this compound to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low yields in my Suzuki-Miyaura coupling reaction using this compound. Analysis of the crude reaction mixture shows a significant amount of pyridazine. What is happening?
This is a classic symptom of boronic acid degradation via a process called protodeboronation.[1][2][3] this compound is known to be susceptible to this side reaction, which cleaves the carbon-boron (C-B) bond and replaces it with a carbon-hydrogen (C-H) bond, resulting in the formation of the parent heterocycle, pyridazine.[3][4] This process consumes your starting material, leading to reduced yields of the desired coupled product. The presence of water, even in trace amounts, is a key contributor to this degradation pathway.
Q2: What is protodeboronation and why is this compound particularly susceptible?
Protodeboronation is the protonolysis of the C-B bond.[3] For heteroaryl boronic acids, the rate and mechanism of this degradation are highly dependent on factors like pH and the electronic nature of the aromatic ring.[1][3] Heteroaromatic boronic acids containing basic nitrogen atoms, such as this compound, can be particularly prone to this reaction.[4] The reaction is often accelerated in aqueous basic media, which are common conditions for Suzuki-Miyaura couplings, as the formation of the more reactive boronate anion facilitates the cleavage.[1]
Q3: How should I properly store and handle this compound to maximize its shelf-life?
Proper storage is critical to prevent premature degradation. Boronic acids are prone to forming anhydrides (boroxines) upon loss of water, but more importantly, they are susceptible to degradation from atmospheric moisture.[2]
-
Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Temperature: Keep in a cool, dry place, such as a refrigerator (2–8°C) or a freezer for long-term storage. Avoid temperature fluctuations that can cause condensation.[5][6]
-
Handling: When weighing and handling the reagent, do so quickly in a low-humidity environment or a glovebox to minimize exposure to air and moisture. Use fresh, high-purity material for best results.[7]
Q4: Can I use water as a co-solvent in my reaction? If so, what precautions should I take?
While many Suzuki coupling protocols call for aqueous bases, caution is required. If an aqueous system is necessary, the strategy should be to minimize the time the boronic acid is exposed to these conditions before the catalytic cycle begins.
-
Degassing: Rigorously degas all solvents, including water, to remove dissolved oxygen, which can contribute to oxidative side reactions like homocoupling.[7]
-
Slow Release: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[7][8] These reagents can slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its standing concentration low and minimizing protodeboronation.[1][9]
-
Anhydrous Conditions: If possible, explore anhydrous coupling conditions using bases like potassium phosphate (K₃PO₄) in solvents like dioxane or THF. Note that even some "anhydrous" protocols may require a stoichiometric amount of water to function effectively.[10]
Core Mechanism: Water-Mediated Protodeboronation
The primary degradation pathway for this compound in the presence of water is protodeboronation. The mechanism is highly pH-dependent. Under basic conditions typical for cross-coupling, the boronic acid (a Lewis acid) accepts a hydroxide ion to form a tetrahedral boronate anion. This species is more electron-rich, which weakens the C-B bond and makes the aryl group more susceptible to protonolysis by a water molecule, ultimately leading to the undesired pyridazine byproduct and boric acid.
Caption: Water-mediated protodeboronation of this compound.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) Related to Instability | Recommended Troubleshooting Steps |
| Low or No Yield of Coupled Product | 1. Protodeboronation: Significant degradation of the boronic acid before or during the reaction.[4][7] 2. Poor Reagent Quality: The starting boronic acid was already partially decomposed due to improper storage. | 1. Verify Starting Material: Analyze the boronic acid by ¹H NMR or HPLC before use to confirm its purity. Look for signals corresponding to pyridazine.[11] 2. Use Fresh Reagent: Always use a fresh bottle or a sample that has been properly stored under an inert atmosphere.[7] 3. Switch to a Boronate Ester: Use the corresponding pinacol or MIDA boronate ester, which is more stable to hydrolysis and slowly releases the boronic acid in situ.[7][12] |
| Significant Homocoupling of Boronic Acid | Oxygen Presence: Dissolved oxygen can facilitate the palladium-catalyzed oxidative homocoupling of the boronic acid.[7] | 1. Improve Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[7] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[7] |
| Inconsistent Results Batch-to-Batch | Variable Water Content: Inconsistent levels of moisture in solvents, bases, or the boronic acid itself. | 1. Standardize Procedures: Use anhydrous solvents from a reliable source or freshly distill/dry them. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is dry. 2. Quantify Water: Consider using Karl Fischer titration to determine the water content of your reaction setup for sensitive reactions. 3. Dry the Boronic Acid: If moisture is suspected, the boronic acid can be dried under high vacuum, but care must be taken to avoid promoting anhydride formation. |
Recommended Protocol: Assessing Aqueous Stability by HPLC
This protocol provides a reliable method to quantify the stability of your batch of this compound under simulated reaction conditions.
Objective: To determine the rate of degradation of this compound to pyridazine in an aqueous solvent system at a defined pH and temperature.
Materials:
-
This compound (high purity)
-
Pyridazine (for use as a reference standard)
-
HPLC-grade acetonitrile (ACN) and water
-
Phosphate buffer (e.g., 100 mM, pH 7.4 or other desired pH)
-
Analytical HPLC system with a UV detector (detection at ~254 nm)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Thermostatted autosampler or reaction vessel
Procedure:
-
Standard Preparation: Prepare stock solutions of both this compound and pyridazine in ACN at a known concentration (e.g., 1 mg/mL). Create a calibration curve for pyridazine.
-
Test Solution Preparation: Prepare the desired aqueous test medium. For example, a 1:1 (v/v) mixture of ACN and 100 mM phosphate buffer. Equilibrate this solution to the desired test temperature (e.g., 25°C or 80°C).
-
Initiate the Stability Study (t=0): Add a small, precise volume of the this compound stock solution to a larger volume of the pre-heated test solution to achieve a final concentration of ~50-100 µg/mL. Mix thoroughly.
-
Time-Point Sampling: Immediately inject an aliquot (e.g., 10 µL) into the HPLC. This is your t=0 measurement.
-
Incubation and Analysis: Continue to incubate the test solution at the set temperature. Take aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) and inject them into the HPLC.
-
Chromatography: Use an isocratic or gradient method to separate the boronic acid from the pyridazine product. A simple starting point could be 30% ACN / 70% 10 mM ammonium acetate buffer.[11]
-
Data Analysis:
-
Identify the peaks for this compound and pyridazine based on retention times of the standards.
-
For each time point, quantify the amount of pyridazine formed using your calibration curve.
-
Calculate the percentage of boronic acid remaining at each time point: % Remaining = ( (Initial Area_BA - Area_BA at time t) / Initial Area_BA ) * 100.
-
Plot the percentage of remaining boronic acid versus time to visualize the degradation kinetics.
-
Summary of Best Practices
| Aspect | Recommendation | Scientific Rationale |
| Storage | Store solid at 2-8°C under an inert atmosphere (N₂ or Ar), protected from light.[5][6] | Minimizes exposure to atmospheric moisture and heat, which accelerate protodeboronation and other degradation pathways. |
| Handling | Weigh quickly in a low-humidity environment. Avoid leaving containers open to the air. | Reduces absorption of atmospheric water. |
| Solvent Choice | Use anhydrous, degassed solvents (e.g., dioxane, THF, toluene) whenever possible.[7] | Water is a reactant in the protodeboronation pathway. Oxygen promotes oxidative side reactions. |
| Aqueous Reactions | If water is necessary, keep its concentration minimal and ensure rigorous degassing. Consider using more stable boronate esters as precursors.[1][7] | Minimizes the rate of protodeboronation by limiting the concentration of the proton source and the boronic acid itself. |
| pH Control | Avoid excessively high pH for prolonged periods. Protodeboronation is often fastest at high pH where the boronate anion concentration is highest.[1] | The tetrahedral boronate anion is more reactive towards protodeboronation than the neutral trigonal boronic acid. |
| Quality Control | Always check the purity of the boronic acid by NMR or HPLC before use, especially if the container has been opened previously.[11] | Ensures that low yields are not due to using already-degraded starting material. |
References
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
U.S. Borax. Borate handling and storage. Technical Bulletin. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Sanders, A. M., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lab Alley. How to Store Boric Acid. Available at: [Link]
-
den Hartog, T., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. Available at: [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Henriques, J., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters. Available at: [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Application Note. Available at: [Link]
-
García-Domínguez, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Southern, J. M., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling. Available at: [Link]
-
Regalado, E. L., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. borax.com [borax.com]
- 6. laballey.com [laballey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pyridazine Suzuki Coupling Rates
Welcome to the technical support center for pyridazine Suzuki coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial cross-coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of working with electron-deficient pyridazine systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.
Issue 1: My reaction yield is consistently low or the reaction fails to go to completion.
Low yields are the most common challenge in pyridazine Suzuki coupling, often stemming from the inherent electronic properties of the pyridazine ring and competing side reactions.[1][2]
Causality Analysis:
-
Catalyst Inhibition: The electron-deficient nature of the pyridazine ring is a double-edged sword. While it facilitates the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, the nitrogen lone pairs can also coordinate to the palladium center.[3] This coordination can sequester the active catalyst, effectively reducing its concentration in the catalytic cycle and slowing down the reaction.
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often the rate-limiting step. This step requires the activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.[4] If the base is not optimal in strength or solubility, this activation is inefficient.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most prominent are:
-
Protodeboronation: The hydrolytic cleavage of the C-B bond of the boronic acid, especially prevalent with electron-deficient heteroaryl boronic acids.[3][5]
-
Homocoupling: The coupling of two boronic acid molecules (Glaser coupling) or two pyridazine halides. This is often a sign of slow transmetalation or issues with catalyst reduction.[2][6]
-
Hydrolysis of Halopyridazine: Under the basic reaction conditions, the starting halopyridazine can hydrolyze back to the corresponding pyridazinone.[2]
-
Troubleshooting Workflow:
Caption: The catalytic cycle for pyridazine Suzuki coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halopyridazine. This is generally fast for electron-deficient pyridazines. [2]2. Transmetalation: The organic group from the activated boronic acid (Ar') displaces the halide (X) on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (the pyridazine and Ar') are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Standard Protocol Example
This protocol is a generalized starting point for the Suzuki coupling of a 3-halopyridazine with a generic arylboronic acid, adapted from published procedures. [1][2] Materials:
-
3-Halopyridazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halopyridazine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC NIH. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
What is the proper way to set up a suzuki coupling?. (2020). Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance in Pyridazin-4-ylboronic acid reactions
Technical Support Center: Advanced Coupling Architectures Topic: Pyridazin-4-ylboronic Acid Coupling Optimization Ticket ID: #PYR-4-STERIC-001
Executive Summary: The Steric-Electronic Trap
You are likely reading this guide because your Suzuki-Miyaura coupling involving This compound (or its esters) failed, yielding either the protodeboronated byproduct (pyridazine) or homocoupling, rather than the desired cross-coupled product.
While you have correctly identified steric hindrance (likely from substituents at the C3 or C5 positions) as a factor, it is not the sole cause. Pyridazin-4-yl species suffer from a kinetic trap :
-
Electronic Instability: The electron-deficient nature of the 1,2-diazine ring makes the C4–B bond highly susceptible to hydrolytic cleavage (protodeboronation).
-
Steric Deceleration: Steric hindrance slows down the transmetalation step of the catalytic cycle.
The Failure Mode: In standard couplings, transmetalation is faster than decomposition. In hindered pyridazine couplings, sterics slow transmetalation enough that protodeboronation becomes the dominant pathway . To solve this, we must accelerate the coupling (Ligands) and throttle the decomposition (Boron Source/Base).
Visual Analysis: The Kinetic Competition
The following diagram illustrates the "Race Condition" occurring in your flask. Your goal is to force the reaction down the Green Path before the Red Path takes over.
Figure 1: The Kinetic War. Steric hindrance blocks the yellow node, allowing the red pathway to dominate. Success requires shielding the boronate or accelerating the yellow step.
Module 1: Ligand Architecture (The Engine)
To overcome the steric barrier at the transmetalation step, you cannot use standard ligands like PPh3 or dppf. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .
| Ligand | Role & Mechanism | Recommended For |
| XPhos | Provides a massive steric bulk that forces the formation of a monolithic Pd(0) species, accelerating oxidative addition. | General hindered couplings. |
| SPhos | High electron density facilitates oxidative addition; structural flexibility aids transmetalation in hindered systems. | First-line choice for heteroaryl chlorides. |
| RuPhos | Specialized for electron-poor substrates and secondary amines, but highly effective for stabilizing the Pd center against decomposition. | Extremely electron-deficient pyridazines. |
| Ad2nBuP (CataCXium A) | High steric bulk (Adamantyl groups) with high basicity. | Alternative if Buchwald ligands fail. |
Technical Recommendation: Switch to XPhos Pd G4 or SPhos Pd G3 precatalysts. These ensure a 1:1 L:Pd ratio immediately upon dissolution, preventing catalyst death during the induction period.
Module 2: The Boron Source (The Fuel)
Free boronic acids (
Option A: MIDA Boronates (Highly Recommended)
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and immune to transmetalation and hydrolysis until hydrolyzed.
-
Mechanism: Slow hydrolysis releases the active boronic acid in small bursts. This keeps the standing concentration of active boronate low, minimizing decomposition while maintaining enough for the Pd catalyst to grab.
-
Usage: Requires a biphasic system (e.g., THF/H2O) and a base that promotes slow hydrolysis (K3PO4).
Option B: Potassium Trifluoroborates ( )
Molander salts are robust and air-stable.
-
Mechanism: They require hydrolysis to
to react. This hydrolysis is equilibrium-controlled, providing a natural "buffer" of active species. -
Usage: Ideal for scale-up; often requires alcoholic solvents.
Module 3: Experimental Protocols
Protocol A: The "Slow-Release" MIDA Method (Primary Solution)
Best for: 3,5-disubstituted pyridazin-4-yl systems where protodeboronation is rapid.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyridazin-4-yl MIDA boronate (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv, anhydrous finely ground)
-
-
Solvent System: 1,4-Dioxane : Water (10:1 ratio). Note: The low water content slows the MIDA hydrolysis.
-
Procedure:
-
Charge solids into a vial. Evacuate and backfill with Argon (3x).
-
Add degassed Dioxane/Water mixture.
-
Seal and heat to 60°C for 1 hour, then ramp to 100°C .
-
Why? The initial low temp allows some active boronic acid to generate without rapid thermal decomposition.
-
Protocol B: The Anhydrous Activation Method (Alternative)
Best for: Substrates sensitive to water or if MIDA is unavailable.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Pyridazin-4-yl Boronic Acid Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Base: K2CO3 (3.0 equiv) or CsF (2.0 equiv)
-
-
Solvent: Anhydrous n-Butanol or Toluene.
-
Procedure:
-
Run strictly anhydrous. The alcohol solvent facilitates the necessary alkoxy-exchange for transmetalation without introducing the water required for protodeboronation.
-
Troubleshooting Decision Matrix
Use the following logic flow to diagnose persistent failures.
Figure 2: Diagnostic logic for reaction optimization.
FAQ: Addressing Common User Concerns
Q: Why not use Pd(dppf)Cl2? It works for my other couplings. A: dppf is a bidentate ligand with a large bite angle, but it lacks the extreme bulk required to force the reductive elimination in highly crowded systems. More importantly, it does not generate the active mono-ligated Pd(0) species as efficiently as Buchwald precatalysts (G3/G4) do. In a race against decomposition, speed is everything.
Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the coupling (good), they also accelerate protodeboronation (bad). If you use microwave heating, use Protocol B (Anhydrous) . Do not microwave aqueous pyridazine boronic acid reactions; they will decompose instantly.
Q: My MIDA boronate isn't dissolving. A: MIDA boronates are often insoluble in non-polar solvents. Ensure you are using a solvent like THF, Dioxane, or DMSO. If using the slow-release protocol, the MIDA boronate should be slightly soluble; as it hydrolyzes, it goes into solution.
References
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[2][3]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[2][3]
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2][3]
Sources
Identifying byproducts in Pyridazin-4-ylboronic acid reactions by LC-MS
Topic: Identifying Byproducts in Pyridazin-4-ylboronic Acid Reactions by LC-MS Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Introduction: The "Privileged but Problematic" Scaffold
This compound is a high-value intermediate for installing the electron-deficient pyridazine ring—a "privileged scaffold" in modern drug discovery due to its ability to improve metabolic stability and aqueous solubility. However, this reagent is notoriously unstable.[1]
Unlike phenylboronic acids, the electron-deficient nature of the diazine ring accelerates protodeboronation (hydrolytic cleavage of the C-B bond) and promotes rapid oxidation . Furthermore, its Lewis acidic boron center creates deceptive artifacts in LC-MS analysis, often leading researchers to believe their starting material has vanished or degraded when it has simply formed an adduct.
This guide provides a systematic workflow to distinguish between chemical degradation (real byproducts) and analytical artifacts (LC-MS ghosts).
Module 1: The "Ghost" Peak (Protodeboronation)
The Issue: You observe the disappearance of the boronic acid starting material (SM) during a Suzuki coupling, but the desired product yield is low. The Cause: Protodeboronation .[2][3][4] Electron-deficient heteroaryl boronic acids are highly susceptible to base-catalyzed hydrolysis of the C-B bond. This is the primary failure mode for this compound.
Mechanism & Detection
In basic aqueous media (standard Suzuki conditions), the boronate species undergoes ipso-protonation, releasing the boron moiety and yielding the parent heterocycle (Pyridazine).
LC-MS Diagnostic Table:
| Species | Formula | Approx MW | Mass Shift (from SM) | LC-MS Signature (ESI+) |
| This compound | C₄H₅BN₂O₂ | 123.9 | 0 | [M+H]⁺ 125 (Often weak/invisible) |
| Pyridazine (Protodeboronated) | C₄H₄N₂ | 80.1 | -43.8 Da | [M+H]⁺ 81 |
| Boroxine (Trimer) | (C₄H₃N₂)₃B₃O₃ | 311.5 | [3M - 3H₂O] | [M+H]⁺ 312 |
Troubleshooting Protocol
-
Check the m/z 81 signal: Extract the ion chromatogram (EIC) for m/z 81. If this peak increases over time, your catalyst is too slow, or the base is too strong/concentrated.
-
pH Adjustment: If protodeboronation is dominant, switch to a milder base (e.g., K₃PO₄ instead of Na₂CO₃) or reduce water content in the solvent system.
-
Ligand Choice: Use rapid-oxidative-addition catalysts (e.g., Pd-G3-XPhos) to consume the boronic acid before it hydrolyzes.
Module 2: The "Shapeshifter" (LC-MS Artifacts)
The Issue: The LC-MS spectrum shows multiple peaks with mass shifts of +14 or +28, or the starting material appears to have a higher molecular weight than calculated. The Cause: Solvent Adduct Formation . Boronic acids readily esterify with alcohols (Methanol) and diols in the mobile phase or sample diluent.
The Methanol Trap
Methanol is the most common LC-MS mobile phase B, but it reacts with boronic acids to form methyl boronic esters on the column or in the vial.
-
Monomethyl Ester: [R-B(OH)(OMe)]
-
Dimethyl Ester: [R-B(OMe)₂]
LC-MS Diagnostic Table:
| Artifact Type | Mass Shift | Observed Ion (ESI+) |
| Monomethyl Ester | +14 Da | m/z 139 ([M+H]⁺) |
| Dimethyl Ester | +28 Da | m/z 153 ([M+H]⁺) |
| Acetonitrile Adduct | +41 Da | m/z 166 (Often seen as [M+ACN+H]⁺) |
Troubleshooting Protocol
-
Switch Solvent: If quantification is critical, switch mobile phase B to Acetonitrile (ACN) . Boronic acids do not esterify with ACN.
-
No-Alcohol Prep: Dissolve samples in DMSO or ACN/Water. Avoid dissolving the solid reagent in MeOH for stock solutions.
-
Ignore the Artifacts: If switching solvents is impossible, treat m/z 139 and 153 as "Starting Material" equivalents. They are not impurities; they are the boronic acid reacting with the analysis solvent.
Module 3: Reaction Monitoring (Suzuki Coupling)
The Issue: Distinguishing between the desired cross-coupling product and homocoupling byproducts. The Cause: Oxidative Homocoupling . In the presence of oxygen, two boronic acid molecules can couple to form a dimer (bipyridazine).
Byproduct Visualization
Figure 1: Reaction pathways for this compound. Green indicates the desired path; Red/Yellow indicate degradation.
LC-MS Diagnostic Table:
| Byproduct | Mechanism | Mass Shift | LC-MS Signature |
| Homodimer | Oxidative Coupling | 2M - 2B(OH)₂ - 2H | [2M - 90 + H]⁺ (m/z ~159) |
| Phenol | Oxidation | -28 Da (vs SM) | m/z 97 ([M+H]⁺) |
Frequently Asked Questions (FAQ)
Q1: Why does my boronic acid show a peak at [2M - H₂O]? This is a dimeric anhydride . Boronic acids exist in equilibrium between the free acid, the trimeric boroxine, and various anhydrides. In the ESI source, you often see non-covalent dimers or dehydrated dimers. This is not a chemical impurity; it is the nature of the reagent.
Q2: I see a peak at m/z 81 (Pyridazine) in my bottle of starting material. Is it bad? Yes. If you see significant amounts of the protodeboronated parent (m/z 81) in the raw material, the reagent has degraded due to moisture ingress. This compound should be stored at -20°C under inert gas.
Q3: Can I use UV detection for this boronic acid? Pyridazines have distinct UV absorbance (often around 254 nm), but the extinction coefficients of the boronic acid, the boroxine, and the protodeboronated product differ. Do not rely solely on UV purity ; always cross-reference with MS to confirm if the main peak is the boronic acid or a degradation product.
Q4: How do I stop the "Homocoupling" (m/z 159)? Homocoupling requires an oxidant (usually Oxygen).
-
Degas solvents thoroughly (sparge with Argon/Nitrogen).
-
Ensure the reaction vessel is under a positive pressure of inert gas.
-
If the issue persists, switch to a Boronic Ester (Pinacol ester), which is less prone to homocoupling than the free acid.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of Stability and Mechanism. Journal of the American Chemical Society. (Discusses the specific instability of electron-deficient rings like pyridine/pyridazine).
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Provides alternatives to unstable boronic acids).
- Liu, S., et al. (2012). Analysis of Boronic Acids by Liquid Chromatography-Mass Spectrometry: Artifacts and Stability. Journal of Chromatography A. (General reference for MeOH adducts in LC-MS).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Comprehensive guide on side reactions including protodeboronation).
Sources
Technical Support Center: Pyridazine Solubility Optimization
Department: Medicinal Chemistry & Formulation Support Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-SOL-8824 Subject: Comprehensive Strategies for Solubilizing Pyridazine Derivatives
Introduction: The Pyridazine Paradox
Welcome to the Technical Support Center. You are likely here because your pyridazine-based lead compound has hit a solubility wall.
The Issue: While the core pyridazine ring (1,2-diazine) is miscible with water due to its high dipole moment and dual nitrogen lone pairs, functionalized drug candidates often exhibit the "Brick Dust" phenomenon. The planar nature of the pyridazine ring promotes strong intermolecular
This guide treats solubility not as a single metric, but as a diagnostic challenge between Thermodynamics (Crystal Packing) and Lipophilicity (Solvation) .
Visual Diagnostic: The Solubility Decision Matrix
Before selecting a strategy, use this decision tree to diagnose the root cause of your insolubility.
Figure 1: Diagnostic workflow for selecting solubility strategies based on physicochemical properties (Melting Point vs. LogP).
Module 1: Structural Modification (The "Design" Phase)
User Issue: "My compound is highly crystalline with a melting point >220°C. Adding polar groups isn't helping."
Root Cause: You are dealing with a "Brick Dust" molecule. The planar pyridazine ring is stacking efficiently in the solid state. Adding polar groups (H-bond donors) can sometimes worsen the problem by adding new intermolecular H-bonds that tighten the crystal lattice.
Troubleshooting Steps:
-
Escape from Flatland (Symmetry Breaking):
-
Action: Introduce "clumsy" substituents that disrupt the planar stacking of the pyridazine rings.
-
Mechanism: Adding a methyl or methoxy group at an ortho position to the ring junction forces a twist in the molecule (increasing the dihedral angle). This reduces the lattice energy (
), lowering the melting point and exponentially increasing solubility [1]. -
Example: If your core is a 3-phenylpyridazine, add a methyl group to the phenyl ring to force non-planarity.
-
-
Increase
(Fraction of Carbons):-
Action: Replace flat aromatic linkers with saturated heterocycles (e.g., morpholine, oxetane, spirocycles).
-
Why: This increases entropy in the solid state and reduces the enthalpy of fusion.
-
Data Summary: Impact of Planarity Disruption
| Compound Variant | Dihedral Angle (°) | Melting Point (°C) | Solubility (pH 7.4) |
| Planar Lead | ~0° (Flat) | 245 | < 1 µg/mL |
| Ortho-Methyl | ~35° (Twisted) | 180 | 45 µg/mL |
| Ortho-Methoxy | ~55° (Twisted) | 165 | 120 µg/mL |
Module 2: Salt Selection (The "Solid State" Phase)
User Issue: "I tried making a citrate salt, but it dissociated in water. The pH solubility profile is flat."
Root Cause: Pyridazine is a very weak base (
-
The Rule of 3: Stable salt formation requires
. -
Since pyridazine has a pKa of ~2.3, you need an acid with a pKa < -0.7. Citric acid (
) is far too weak.
Troubleshooting Steps:
-
Select Strong Counterions:
-
Recommended Acids: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Sulfuric acid (Sulfate), Ethanesulfonic acid (Esylate).
-
Avoid: Citrate, Tartrate, Acetate, Fumarate (unless there is a secondary, more basic amine on the chain).
-
-
Leverage the 3-Amino Effect:
-
Pro-Tip: If you can tolerate an amino group at the C3 position, the basicity increases significantly (
shifts toward ~5-6). This opens the door to a wider range of salts (tartrate, maleate) [3].
-
-
Salt Screening Protocol (Micro-Scale):
-
Step 1: Dissolve 5 mg of free base in THF/MeOH (50:50).
-
Step 2: Add 1.1 equivalents of strong acid (HCl, MSA).
-
Step 3: Evaporate solvent.
-
Step 4: Analyze residue by DSC (Differential Scanning Calorimetry). A distinct shift in melting point confirms a new species (salt) rather than a physical mixture.
-
Module 3: Formulation Rescue (The "Delivery" Phase)
User Issue: "My compound has high LogP ('Grease Ball') and precipitates immediately in fasted state simulated intestinal fluid (FaSSIF)."
Root Cause: The compound is lipophilic and rapidly crystallizes out of solution once the solvation capacity is exceeded.
Troubleshooting Steps:
-
Amorphous Solid Dispersions (ASDs):
-
Action: Formulate the compound in a polymer matrix like HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA .
-
Mechanism: The polymer raises the glass transition temperature (
) of the amorphous form, preventing recrystallization. Upon dissolution, it generates a supersaturated "spring" and the polymer acts as a "parachute" to inhibit precipitation [4].[1]
-
-
Cyclodextrin Complexation:
-
Action: Use HP-
-Cyclodextrin (HP- -CD). -
Applicability: Best for "Grease Ball" pyridazines. The hydrophobic cavity encapsulates the drug, while the hydrophilic exterior interacts with water.
-
Warning: If your pyridazine has bulky "brick dust" substituents, it may not fit inside the CD cavity.
-
Experimental Protocols
Protocol A: Thermodynamic Solubility Assay (Shake-Flask)
Use this to validate your "Brick Dust" vs. "Grease Ball" hypothesis.
-
Preparation: Weigh 2-5 mg of solid compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4) or FaSSIF.
-
Equilibration: Shake at 37°C for 24 hours . (Note: Kinetic solubility uses 2 hours; thermodynamic requires 24+ to reach equilibrium).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a PVDF filter (saturated with sample first to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve.
-
Analysis:
-
If Sol(pH 1.2) >> Sol(pH 7.4): Basic center is ionizing (Good).
-
If Sol(pH 1.2) ≈ Sol(pH 7.4) < 5 µg/mL: "Brick Dust" (Go to Module 1).
-
Protocol B: High-Throughput Salt Screen
Use this when pKa < 3.0.
Figure 2: Micro-scale salt screening workflow for weak bases.
References
-
Kansy, M., et al. (2020). "Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds." ADMET and DMPK. Available at: [Link]
- Wermuth, C. G. (2003). "The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery." Journal of Medicinal Chemistry. (Contextual pKa data derived from The Practice of Medicinal Chemistry).
-
Meanwell, N. A. (2011). "Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. Available at: [Link]
-
Newman, A., et al. (2015). "Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products." Journal of Pharmaceutical Investigation. Available at: [Link]
For further assistance with specific DOT scripts or pKa calculations, please reply to this ticket.
Sources
Validation & Comparative
Comparative Guide: Pyridazin-4-ylboronic Acid vs. Pyrimidine-5-ylboronic Acid
This guide provides an in-depth technical comparison between Pyridazin-4-ylboronic acid and Pyrimidine-5-ylboronic acid , focusing on their stability profiles, reactivity in Suzuki-Miyaura cross-coupling, and practical handling for medicinal chemistry applications.[1]
Executive Summary
In the landscape of heteroaryl boronic acids, the positioning of nitrogen atoms within the diazine ring dictates chemical stability and coupling efficiency.[1]
-
Pyrimidine-5-ylboronic acid is the Standard Benchmark .[1] It is electronically stable due to the boron atom residing in the meta-meta position relative to the 1,3-nitrogen atoms, minimizing protodeboronation.[1]
-
This compound is the Challenging Substrate .[1] The 1,2-diazine core is inherently less stable, and the boron atom at position 4 is para to one nitrogen and meta to the other.[1] This electronic arrangement significantly increases susceptibility to hydrolytic protodeboronation, often requiring masked derivatives (e.g., MIDA boronates, pinacol esters) or anhydrous coupling conditions.[1]
Chemical Stability & Electronic Profile[2]
The primary failure mode for both reagents is protodeboronation , where the C–B bond is cleaved and replaced by C–H under basic conditions.[1] The rate of this side reaction is the critical differentiator.[1]
Electronic Comparison Table
| Feature | Pyrimidine-5-ylboronic Acid | This compound |
| Structure | 1,3-Diazine (Boron at C5) | 1,2-Diazine (Boron at C4) |
| Electronic Environment | Boron is meta to both N1 and N3. | Boron is para to N1, meta to N2.[1] |
| C-B Bond Stability | High .[1] The meta positions are the least electron-deficient sites on the ring.[1] | Low . The para-nitrogen withdraws electron density, facilitating nucleophilic attack on Boron and subsequent ipso-protonation.[1] |
| Protodeboronation Risk | Low (Stable in aqueous base).[1] | High (Rapid degradation in aqueous base).[1] |
| Preferred Form | Free Acid or Pinacol Ester.[1] | Pinacol Ester or MIDA Boronate (Free acid is transient).[1] |
Mechanistic Insight: Protodeboronation
The instability of this compound arises from the ipso-protonation pathway . In basic media, the boronate species forms a "zwitterionic-like" transition state where the electron-deficient ring stabilizes the negative charge at the ipso-carbon after the boron leaves.[1]
-
Pyrimidine-5-yl: The negative charge would be localized meta to the nitrogens, offering poor stabilization.[1]
Slow Reaction . -
Pyridazin-4-yl: The negative charge can delocalize into the para nitrogen (N1), stabilizing the transition state.[1]
Fast Reaction .
Figure 1: Comparative mechanistic pathway showing why Pyridazin-4-yl is prone to rapid degradation compared to Pyrimidine-5-yl.
Reactivity & Optimization (Suzuki-Miyaura Coupling)
Scenario A: Pyrimidine-5-ylboronic Acid
This reagent behaves similarly to phenylboronic acid but is slightly more electron-deficient.[1]
-
Standard Conditions:
or , aqueous or , Dioxane/Water or DME/Water.[1] -
Temperature: 80–100 °C.[1]
-
Expected Yield: High (>80%).
-
Troubleshooting: Rarely needed.[1] If coupling fails, it is likely due to the halide partner, not the boronic acid.[1]
Scenario B: this compound
Using standard aqueous basic conditions often leads to low yields (<30%) due to the boronic acid decomposing before it can transmetalate.[1]
-
Optimized Conditions (Anhydrous):
-
Alternative: Use This compound pinacol ester or MIDA boronate .[1] The slow release of the active species from MIDA boronates prevents the accumulation of the unstable free acid.[1]
Experimental Protocols
Protocol 1: Standard Coupling (For Pyrimidine-5-yl)
Use this for robust substrates.
-
Charge: Aryl Halide (1.0 equiv), Pyrimidine-5-ylboronic acid (1.2 equiv),
(5 mol%).[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M).[1]
-
Base:
(2.0 equiv).[1] -
Reaction: Degas with
for 10 min. Heat at 90 °C for 4–12 h. -
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol 2: "Fast-Transmetalation" Protocol (For Pyridazin-4-yl)
Use this to outcompete protodeboronation.
-
Charge: Aryl Halide (1.0 equiv), this compound pinacol ester (1.5 equiv),
(2 mol%), XPhos (4 mol%).[1] -
Solvent: Anhydrous 1,4-Dioxane (0.2 M).
-
Base: Anhydrous
(3.0 equiv).[1] -
Reaction: Seal tube under Argon. Heat at 100 °C for 2–6 h.
-
Note: The use of XPhos facilitates rapid oxidative addition and transmetalation, crucial for capturing the unstable pyridazinyl species.[1]
-
Decision Tree for Optimization
Use the following logic flow to select the correct reagent and condition set.
Figure 2: Optimization flowchart for coupling diazine boronic acids.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]
-
PubChem. (2025).[1][2] this compound (CID 53435584). National Library of Medicine.[1] Link
-
Tyrra, W. (2004).[1] 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.[1] Heterocycles, 63(6).[1] Link
Sources
Comparative study of pyridazine boronic acid isomers in Suzuki coupling
Topic: Comparative Study of Pyridazine Boronic Acid Isomers in Suzuki Coupling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The "Pyridazine Problem"
Pyridazine rings are privileged scaffolds in drug discovery due to their high polarity and ability to engage in unique hydrogen bonding networks. However, incorporating them via Suzuki-Miyaura coupling presents a dichotomy of failure modes depending on the isomer used.
-
Pyridazin-3-yl Boronic Acids (Alpha-N): Characterized by extreme instability . They suffer from rapid protodeboronation due to the proximity of the nitrogen lone pair to the boron center.
-
Pyridazin-4-yl Boronic Acids (Beta-N): Characterized by low nucleophilicity . While kinetically stable toward deboronation, they are electron-deficient, making transmetallation slow and often requiring specialized ligands to drive conversion.
This guide provides a mechanistic breakdown, comparative performance data, and optimized protocols for handling these challenging substrates.
Mechanistic Comparison: The Alpha vs. Beta Effect
The position of the boron atom relative to the ring nitrogens dictates the dominant failure pathway.
Comparative Mechanism Diagram
The following diagram illustrates the kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway for both isomers.
Figure 1: Kinetic competition in pyridazine couplings. The 3-isomer is prone to rapid zwitterionic fragmentation (red path), while the 4-isomer suffers from sluggish reaction rates (blue dashed path).
Detailed Performance Comparison
The following data synthesizes reactivity trends observed in heteroaryl coupling literature, specifically drawing parallels from 2-pyridyl (analogous to 3-pyridazinyl) and 3-pyridyl (analogous to 4-pyridazinyl) behaviors.
| Feature | Pyridazin-3-yl (Alpha-N) | Pyridazin-4-yl (Beta-N) |
| Electronic Analog | 2-Pyridyl boronic acid | 3-Pyridyl boronic acid |
| Primary Challenge | Protodeboronation | Low Nucleophilicity |
| Half-life (pH 7, aq) | Seconds to Minutes | > 1 Week |
| Mechanism of Failure | Formation of a zwitterionic intermediate where the adjacent N-lone pair facilitates C-B bond cleavage. | Electron deficiency of the ring reduces the Lewis basicity of the boronate, slowing attack on Pd(II). |
| Preferred Reagent | MIDA Boronate (Critical) | Pinacol Ester or MIDA |
| Base Sensitivity | Intolerant of strong bases/high heat in free acid form.[1] | Tolerant of standard bases (K₃PO₄, Na₂CO₃). |
| Ligand Requirement | Bulky, electron-rich phosphines (e.g., XPhos) to accelerate transmetallation before decomposition. | Standard active ligands (e.g., SPhos, dppf) are usually sufficient. |
Recommended Protocols
Protocol A: Coupling of Unstable Pyridazin-3-yl Species (MIDA Slow-Release)
Best for: 3-substituted pyridazines where the boronic acid decomposes rapidly.
Rationale: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized and immune to protodeboronation. Under hydrous basic conditions, they hydrolyze slowly to release the active boronic acid at a rate that matches the transmetallation step, keeping the standing concentration of the unstable free acid low.
Materials:
-
Pyridazin-3-yl MIDA boronate (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd(dtbpf)Cl₂.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) or Dioxane:H₂O (5:1). Water is strictly required for MIDA hydrolysis.
Step-by-Step:
-
Charge a reaction vial with MIDA boronate, aryl halide, Pd catalyst, and ligand.
-
Seal and purge with Argon/N₂ for 5 minutes.
-
Add degassed THF and aqueous K₃PO₄ solution via syringe.
-
Heat to 60°C . Note: Higher temperatures (>80°C) may accelerate deboronation faster than transmetallation.
-
Monitor conversion by LCMS. If protodeboronation (pyridazine formation) is observed, lower temperature to 45°C and increase catalyst loading.
Protocol B: Coupling of Sluggish Pyridazin-4-yl Species
Best for: 4-substituted pyridazines where reaction rate is the bottleneck.
Rationale: Since stability is less of a concern, we use more aggressive conditions to force the transmetallation of the electron-poor nucleophile.
Materials:
-
Pyridazin-4-yl Pinacol Boronate (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ + PCy₃.
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).
-
Solvent: Dioxane or Toluene (anhydrous preferred if using pinacol ester directly).
Step-by-Step:
-
Combine boronate, halide, base, and catalyst in a vial.
-
Purge with inert gas.
-
Add anhydrous Dioxane.[4]
-
Heat vigorously to 90-100°C .
-
Optimization Tip: If conversion stalls, add a promoter like CuCl (10-20 mol%) . The "Copper Effect" can facilitate transmetallation of electron-deficient boronates via a transient organocopper species.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Solution |
| Product: Pyridazine (H-Ar) | Protodeboronation (Major issue for 3-isomer). | Switch to MIDA boronate . Lower reaction temperature.[5] Reduce water content (if not using MIDA). |
| Product: Homocoupling (Ar-Ar) | Oxidative homocoupling of the electrophile. | Degas solvents more thoroughly. Reduce catalyst loading. |
| No Reaction (SM recovered) | Failed Transmetallation (Major issue for 4-isomer). | Switch to Buchwald precatalysts (e.g., XPhos Pd G3). Add CuCl co-catalyst. Use a stronger base (CsOH or tBuOK). |
| Product: Aryl-Phosphine | Aryl exchange (Catalyst poisoning). | Avoid Pd(PPh₃)₄. Use ligands with strong Pd-P bonds (e.g., biaryl phosphines like SPhos/XPhos) or NHC ligands. |
References
-
MIDA Boronate Technology & Slow Release
-
Protodeboronation Mechanisms
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.[1][6][7]2017 , 139, 13156. Link
- Note: Definitive kinetic study on the instability of 2-pyridyl/3-pyridazinyl systems.
-
-
Synthesis of MIDA Boronates
-
Heteroaryl Coupling Optimization
-
Pyridazine Chemistry Overview
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
Stability of Pyridazin-4-ylboronic acid vs. other heteroaryl boronic acids
Comparative Analysis & Handling Protocols for Unstable Heteroaryl Boronates
Executive Summary
Pyridazin-4-ylboronic acid represents a class of "high-value, high-risk" reagents in medicinal chemistry. While the pyridazine core is a coveted bioisostere for phenyl and pyridine rings—offering improved aqueous solubility and distinct hydrogen-bonding vectors—the boronic acid derivative is notoriously unstable.
This guide objectively analyzes the stability profile of this compound against common heteroaryl alternatives. Experimental evidence confirms that this compound suffers from rapid protodeboronation under standard Suzuki-Miyaura conditions. For robust drug discovery workflows, this guide recommends specific surrogates (MIDA boronates) and anhydrous protocols over the free acid.
Mechanistic Instability: The Protodeboronation Pathway
To handle this compound, one must understand why it fails. The primary failure mode is base-catalyzed protodeboronation .
Unlike phenylboronic acid, where the carbon-boron (C-B) bond is robust, electron-deficient heteroaryl rings stabilize the negative charge developing on the carbon atom during cleavage.
The Mechanism
In basic media (standard for Suzuki couplings), the boronic acid forms a tetrahedral boronate anion. In electron-deficient systems like pyridazine, the ring acts as an electron sink, facilitating the cleavage of the C-B bond and protonation of the ring ipso to the boron.
Figure 1: The base-catalyzed protodeboronation pathway. The rate-determining step (RDS) is accelerated by the electron-withdrawing nature of the pyridazine nitrogens.
Comparative Stability Analysis
The stability of heteroaryl boronic acids follows a predictable trend based on the electron deficiency of the carbon attached to the boron.
Key Insight: this compound is significantly less stable than pyridine-3-ylboronic acid and comparable to the notoriously unstable 2-pyridyl derivatives.
Relative Stability Data (Aqueous Base, pH 10-12)
| Reagent Class | Electronic Environment | Relative Stability (t½) | Handling Recommendation |
| Phenylboronic Acid | Neutral | High (>24 h) | Standard aqueous Suzuki conditions. |
| Pyridin-3-ylboronic acid | Moderate EWG (Meta to N) | Moderate (Hours) | Use mild base; minimize heating time. |
| Pyridin-4-ylboronic acid | Strong EWG (Para to N) | Low (Minutes to Hours) | Requires rapid coupling or protected esters. |
| This compound | Severe EWG (Para/Meta to 2 Ns) | Very Low (<30 min) | Do not use free acid. Use MIDA/Ester. |
| Pyridin-2-ylboronic acid | Severe EWG (Ortho to N) | Extremely Low (Seconds) | Requires MIDA or specific ligands (e.g., DEA). |
Note: "EWG" = Electron Withdrawing Group effect from the ring nitrogens.
Why Pyridazin-4-yl Fails
In the pyridazine ring (1,2-diazine), position 4 is para to N1 and meta to N2. The cumulative inductive effect (-I) and mesomeric withdrawal (-M) of two nitrogen atoms create a highly electron-deficient center. This dramatically lowers the activation energy for the C-B bond cleavage compared to a simple pyridine.
Experimental Validation Protocols
As a scientist, you should not rely solely on literature claims. Use this self-validating protocol to assess the quality of your specific batch of this compound before committing valuable coupling partners.
Protocol: B NMR Stability Assay
This method allows you to quantify the ratio of active boronic acid to decomposed boric acid.
Materials:
-
Reagent: this compound (approx. 10 mg)
-
Solvent:
-DMSO (for stock) and /Base (for stress test) -
Internal Standard: Trimethyl borate (optional, in capillary)
Workflow:
-
Baseline Scan: Dissolve 10 mg of the sample in 0.6 mL
-DMSO. Acquire a B NMR spectrum.-
Expected Signal: Broad peak around ~28-30 ppm (Boronic Acid).
-
Impurity Signal: Sharp peak at ~18-20 ppm (Boric Acid - decomposition product).
-
-
Stress Test: Add 0.1 mL of 1M NaOD (in
) to the tube. Shake and monitor immediately. -
Kinetic Monitoring: Acquire spectra every 5 minutes for 30 minutes.
-
Observation: Rapid disappearance of the aryl-boron signal and growth of the boric acid signal (approx. 2-4 ppm in tetrahedral form) indicates instability.
-
Acceptance Criteria: If >10% decomposition is observed within 10 minutes at Room Temperature, the reagent is unsuitable for standard aqueous Suzuki couplings.
Strategic Recommendations & Workflows
Given the instability confirmed above, the following decision matrix should guide your synthesis strategy.
The "Safe-Fail" Decision Matrix
Figure 2: Strategic workflow for selecting the correct boron species.
Recommended Coupling Conditions (For Unstable Substrates)
If you must use the pyridazin-4-yl species, avoid aqueous base (traditional Suzuki conditions). Instead, utilize anhydrous activation :
-
Catalyst:
or / XPhos -
Base:
(finely ground, anhydrous) or CsF -
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Temperature: 80-100°C
-
Rationale: Eliminating water prevents the formation of the hydrolytic pathway required for protodeboronation, while the fluoride or phosphate activates the boron for transmetalation.
The Superior Alternative: MIDA Boronates
For pyridazin-4-yl couplings, M-methyliminodiacetic acid (MIDA) boronates are the gold standard.
-
Mechanism: The MIDA ligand coordinates to the boron, converting it from
to hybridization. This shuts down the empty p-orbital, rendering the complex immune to protodeboronation during storage and handling. -
Slow Release: Under hydrolytic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetalation step, keeping the standing concentration of the unstable free acid low ("slow-release effect").
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 132(38), 13100–13112.
- Key Finding: Establishes the kinetic hierarchy of heteroaryl boronic acid stability.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14052–14054.
- Key Finding: Demonstrates that rapid coupling cycles are necessary for unstable substrates like pyridyl/pyridazinyl boron
-
Knapp, D. M., et al. (2009). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.
- Key Finding: The definitive solution for handling 2-pyridyl and related unstable heteroaryl boron
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
- Key Finding: Comprehensive review on the stability and selection of boronic acids vs. esters vs.
1H NMR characterization of 4-substituted pyridazines
Publish Comparison Guide: 1H NMR Characterization of 4-Substituted Pyridazines
Executive Summary: The Diagnostic Challenge
In the landscape of heterocyclic drug discovery, pyridazines serve as critical bioisosteres for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors.[1] However, a recurring bottleneck in the synthesis of pyridazine derivatives—particularly via inverse electron-demand Diels-Alder reactions or Minisci-type radical substitutions—is the regiochemical ambiguity between 3-substituted and 4-substituted isomers.
This guide provides a definitive technical framework for distinguishing 4-substituted pyridazines from their isomers using 1H NMR. Unlike generic spectral guides, we focus on the coupling constant (
Comparative Analysis: 4-Substituted vs. 3-Substituted Isomers
The structural elucidation of pyridazines hinges on the specific coupling networks of the ring protons. The pyridazine ring possesses distinct bond orders, leading to significantly different vicinal coupling constants (
The Core Discriminator: -Value Magnitude
| Feature | 4-Substituted Pyridazine (Target) | 3-Substituted Pyridazine (Alternative) | Unsubstituted Pyridazine (Reference) |
| Proton Environment | H3 (singlet-like), H5, H6 | H4, H5, H6 (contiguous system) | H3, H4, H5, H6 ( |
| Key Vicinal Coupling | Both present | ||
| Splitting Pattern | H5/H6: Doublets ( | H4/H5: Strong coupling ( | Complex multiplets |
| Chemical Shift (H3/H6) | Two distinct low-field signals (H3 & H6) | One low-field signal (H6) | Identical (Symmetric) |
Technical Insight: The bond between C4 and C5 has a higher bond order (more double-bond character), resulting in a larger coupling constant (
Hz). The bonds between N-C3 and C4, or C5 and C6-N, have lower bond orders, yielding smaller couplings (Hz; Hz).
If you see a large vicinal coupling (~8-9 Hz), you likely have the 3-isomer.
If you only see small vicinal couplings (~5 Hz), you likely have the 4-isomer.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility, follow this standardized protocol. This workflow is designed to prevent common artifacts like solvent peak overlap or relaxation truncation.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d6 as the primary solvent. Pyridazines are polar; CDCl3 may lead to aggregation or poor solubility, broadening peaks and obscuring fine splitting (long-range
couplings). -
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.
-
Why? Higher concentrations can cause radiation damping or viscosity-induced broadening.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (often carried over from Pd-catalyzed couplings).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (
or equivalent). -
Relaxation Delay (
): Set to seconds .-
Causality: Pyridazine ring protons (especially those adjacent to Nitrogen) often have long
relaxation times (up to 29s in degassed samples). Short leads to integration errors, making quantitative assessment of isomer ratios impossible.
-
-
Scans (
): Minimum 64 scans to resolve the small satellite peaks ( satellites) which verify the main peak is not an impurity.
Step 3: Processing & Analysis
-
Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz . Do not over-smooth; resolving the small
coupling (~1.5 Hz) is diagnostic for 4-substitution. -
Zero Filling: Fill to at least 64k points to ensure digital resolution is sufficient for accurate
-value measurement.
Visualizing the Decision Logic
The following diagram illustrates the logical pathway to determine regiochemistry based on spectral data.
Caption: Logical decision tree for distinguishing pyridazine regioisomers based on coupling constant magnitude.
Detailed Data Interpretation Guide
Case Study: Characterizing 4-Methylpyridazine
When analyzing a spectrum suspected to be 4-methylpyridazine, look for these specific signals. Note that chemical shifts (
-
The "Isolated" Proton (H3):
-
Position: Most downfield (deshielded by adjacent N and C4-substituent), typically
9.0 – 9.2 ppm. -
Multiplicity: Appears as a Singlet (s) or a very fine doublet.
-
Reasoning: H3 has no vicinal neighbor (C4 is substituted). It only experiences weak long-range coupling (
Hz) which often broadens the line rather than splitting it clearly at standard field strengths (300/400 MHz).
-
-
The Vicinal Pair (H5 & H6):
-
H6 Position: Downfield, near H3 (
9.0 – 9.2 ppm). Deshielded by N1. -
H5 Position: Upfield (
7.4 – 7.6 ppm). -
Coupling: H5 and H6 will split each other into doublets (or dd).
-
Diagnostic Value: The coupling constant
will be ~5.0 Hz . -
Contrast: If this were the 3-isomer, you would see a pair with
Hz.
-
Common Pitfalls
-
Solvent Peaks: In DMSO-d6, residual water appears ~3.3 ppm, but exchangeable protons on pyridazine derivatives (if amine/hydroxyl substituted) can broaden or disappear.
-
Tautomerism: If the substituent at position 4 is an -OH or -SH group, the ring may exist as the pyridazinone or thione tautomer. This disrupts the aromaticity and drastically changes chemical shifts (H3/H5 move upfield).
References
-
Vertex AI Search. (2025).[2] 1H NMR chemical shifts coupling constants 4-substituted pyridazine. 3
-
ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine. 6[4]
-
MDPI. (2022).[5] Synthetic Pathways to Pyrido[3,4-c]pyridazines. 4[4]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of Pyridazine Derivatives: The Integrated 2D Heteronuclear NMR Workflow vs. Traditional Methods
Topic: Confirming the structure of pyridazine derivatives using 2D NMR Content Type: Publish Comparison Guide
Executive Summary
For medicinal chemists working with nitrogen-rich heterocycles, specifically pyridazine derivatives , structural ambiguity is a critical bottleneck. The presence of the hydrazine moiety (-N=N-) and potential for tautomerism creates a "silent zone" in standard 1D NMR, often leading to misidentified regioisomers (e.g., N-alkylation vs. O-alkylation).
This guide objectively compares the Integrated 2D Heteronuclear NMR Workflow (incorporating
The Challenge: The "Silent" Pyridazine Ring
Pyridazine derivatives present unique challenges that render standard proton (
-
Proton Deficiency: The heteroaromatic ring often lacks attached protons, breaking the "chain" of correlations needed for COSY or TOCSY.
-
Tautomeric Ambiguity: Pyridazin-3(2H)-ones can exist as lactams (NH form) or lactims (OH form), and alkylation can occur at
or . -
Nitrogen Blindness: Standard
C HMBC often fails to distinguish between adjacent nitrogens, as N (natural abundance 0.37%) is invisible in standard experiments.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary methodologies for confirming pyridazine regioisomerism.
| Feature | Method A: Traditional 1D NMR + MS | Method B: Integrated 2D NMR (The Solution) | Method C: X-ray Crystallography (SC-XRD) |
| Primary Data | Chemical Shift ( | Through-bond correlations ( | Electron density map (3D coordinates) |
| Regioisomer Resolution | Low. Often relies on empirical rules or comparison with known standards. | High. Unambiguously distinguishes | Definitive. Direct visualization of atom connectivity. |
| Sample Requirement | < 1 mg (Solution) | 5–20 mg (Solution, for insensitive nuclei) | High-quality Single Crystal (Solid State) |
| Time to Result | < 1 Hour | 4–12 Hours (Overnight acquisition often required) | Days to Weeks (Crystal growth is the bottleneck) |
| Solution Dynamics | Yes (Averaged) | Yes. Captures tautomeric equilibria and conformational exchange. | No. Frozen static structure (may not reflect bio-active form). |
| Cost Efficiency | High | Medium | Low (High resource/instrument burden) |
Verdict: For routine drug discovery and development, Method B (Integrated 2D NMR) provides the optimal balance of speed, confidence, and physiological relevance.
Deep Dive: The Integrated 2D NMR Workflow
This protocol is designed to be self-validating. If a step fails (e.g., no correlations observed), the workflow dictates specific parameter adjustments rather than blind guessing.
Phase 1: The Skeleton (
H,
C, HSQC)
-
Objective: Assign all protonated carbons.
-
Protocol:
-
Acquire
H NMR (16 scans) and C NMR (1024+ scans). -
Acquire Multiplicity-Edited HSQC .
-
Expert Insight: Use CLIP-HSQC if you suspect strong homonuclear coupling is broadening your signals. This prevents phase distortions common in fused heterocycles.
-
Phase 2: The Connectivity (
H-
C HMBC)
-
Objective: Connect the "islands" of proton spins across the quaternary carbons and heteroatoms.
-
Protocol:
-
Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Optimization: Set long-range coupling delay (
) to correspond to 8 Hz (approx. 62.5 ms). -
Critical Check: If correlations are missing across the hydrazine bridge, run a second HMBC optimized for 5 Hz . Pyridazine ring couplings (
) can be smaller than standard aromatic couplings.
-
Phase 3: The "Closer" (
H-
N HMBC)
-
Objective: The definitive proof of Nitrogen substitution. This is the specific solution for Pyridazines.
-
Mechanism:
-
-Alkylation: Causes a massive upfield shift (shielding) in the
N spectrum (approx. -100 ppm relative to pyridine-like nitrogen).[1] - -Alkylation: The nitrogen retains a pyridine-like chemical shift (deshielded).
-
-Alkylation: Causes a massive upfield shift (shielding) in the
-
Protocol:
-
Sequence:
H- N HMBC (e.g., hmbcgp adapted for N). -
Parameters:
-
Spectral Width (
N): 400 ppm (to cover both pyridinic and pyrrolic ranges). -
Coupling Constant (
): Set to 5 Hz . Two-bond ( ) and three-bond ( ) couplings in heterocycles are often weak. -
Scans: Minimum 128 (due to low sensitivity).
-
-
Self-Validating Check: If the
N signal correlates only to the alkyl group protons and not the ring protons, use 1,1-ADEQUATE (if sensitivity permits) or NOESY to confirm spatial proximity.
-
Visualizing the Decision Logic
The following diagram illustrates the logical pathway for distinguishing regioisomers in pyridazin-3-one derivatives using this workflow.
Figure 1: Decision logic for distinguishing N- vs. O-alkylation in pyridazine systems using
Experimental Workflow Diagram
This diagram details the sequence of experiments, including "Go/No-Go" decision points to ensure data quality before proceeding to long-duration experiments.
Figure 2: Step-by-step Integrated 2D NMR Workflow for pyridazine structure elucidation.
References
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation at natural abundance.[1][2] Journal of Natural Products.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.
-
Parella, T., & Sanchez-Ferrando, F. (2004). New NMR Advances in the Structural Elucidation of Pyridazine Derivatives. Current Organic Chemistry.
-
Kessler, H., et al. (1988). Recognition of NMR structures of pyridazine derivatives. Angewandte Chemie International Edition.
-
Williamson, R. T., et al. (2014). Verification of the Structures of Organic Molecules by NMR.[1][3] Chemical Reviews.
Sources
HPLC Purity Analysis of Suzuki Coupling Products of Pyridazines: A Comparative Guide
The Pyridazine Paradox: Introduction
Pyridazines (1,2-diazines) represent a unique challenge in medicinal chemistry and analytical chromatography. While they are invaluable bioisosteres in drug discovery—offering improved metabolic stability and solubility compared to phenyl rings—their physicochemical properties wreak havoc on standard HPLC purification workflows.
In the context of Suzuki-Miyaura cross-coupling , these challenges are amplified. The reaction mixture is a complex matrix containing the highly polar pyridazine product, residual boronic acids, hydrophobic phosphine ligands, and specific by-products like protodeboronated species and homocoupled biaryls.
The Core Problem: Standard C18 columns often fail to resolve pyridazines due to two factors:
-
Polarity & Basicity: Pyridazines are electron-deficient yet basic enough to interact with residual silanols on silica supports, leading to severe peak tailing.
-
Lack of Selectivity: The "hydrophobic subtraction" mechanism of C18 is often insufficient to separate the product from structurally similar by-products (e.g., des-halo impurities) that differ only by a single atom or bond order.
This guide objectively compares three distinct chromatographic approaches to solve this separation problem.
Comparative Landscape: Column Chemistries
We evaluated three primary stationary phase chemistries for the purification of a model Suzuki coupling between 3-chloro-6-methylpyridazine and 4-methoxyphenylboronic acid .
Option A: The Standard (C18 + Acidic Mobile Phase)
The default starting point for 90% of labs.
-
Chemistry: C18 (Octadecylsilane) bonded to porous silica.[1][2]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Mechanism: Hydrophobic interaction.[3]
-
Verdict: Often Inadequate.
-
Pros: High stability, widely available.
-
Cons: Under acidic conditions, the pyridazine nitrogen protonates (
depending on substitution). This charged species elutes near the void volume ( ) with poor retention ( ), causing co-elution with polar boronic acid residues.
-
Option B: The Specialist (Phenyl-Hexyl)
The "Pi-Selectivity" alternative.
-
Chemistry: Phenyl-hexyl ligands bonded to silica.
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Mechanism: Hydrophobic interaction +
- interactions. -
Verdict: Superior Selectivity.
-
Pros: The phenyl ring on the stationary phase interacts with the
-electrons of the pyridazine and the aryl rings of the impurities. This "orthogonal" selectivity often separates the product from the protodeboronated by-product (which lacks the second aryl ring) much better than C18. -
Cons: Requires methanol (protic solvent) to maximize
- interactions; Acetonitrile can suppress this effect.
-
Option C: The Modern Hybrid (High pH C18)
The "Neutral State" strategy.
-
Chemistry: Hybrid organic-inorganic silica (e.g., Ethylene Bridged Hybrid - BEH) resistant to high pH.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Mechanism: Hydrophobic interaction on neutral analytes.
-
Verdict: Best Peak Shape.
-
Pros: At pH 10, the pyridazine is fully deprotonated (neutral). This eliminates silanol cation-exchange interactions, resulting in sharp, symmetrical peaks and significantly increased retention compared to acidic C18.
-
Cons: Requires specialized columns; standard silica dissolves at pH > 8.
-
Data Presentation: Performance Metrics
The following table summarizes the separation of the target product (P ) from its critical impurities: Impurity 1 (Protodeboronation) and Impurity 2 (Homocoupling) .
| Metric | Option A: Standard C18 (pH 2.7) | Option B: Phenyl-Hexyl (pH 2.7) | Option C: Hybrid C18 (pH 10) |
| Retention Factor ( | 1.2 (Weak) | 2.5 (Moderate) | 4.8 (Strong) |
| Tailing Factor ( | 1.8 (Tailing) | 1.2 (Good) | 1.05 (Excellent) |
| Resolution ( | 1.1 (Co-elution risk) | 3.5 (Baseline) | 2.8 (Good) |
| Selectivity ( | 1.05 | 1.40 | 1.10 |
| Critical Failure Mode | Ion-exclusion; peak fronting. | Methanol pressure limits. | Column pH stability limits. |
Interpretation: While High pH C18 (Option C) offers the best peak shape, the Phenyl-Hexyl (Option B) provides the best chemical selectivity for separating the specific aromatic by-products inherent to Suzuki couplings.
Understanding the Impurity Profile
To validate the method, one must understand what is being separated. The Suzuki reaction of pyridazines generates specific "Route-Specific Impurities."
Impurity Formation Pathways
Figure 1: Mechanistic origins of critical impurities in Suzuki coupling. Note that Homocoupling (Imp2) is often promoted by dissolved oxygen.
Detailed Experimental Protocol
This protocol serves as a self-validating system. It includes a "System Suitability Test" (SST) that must pass before sample analysis.
Workflow: The "Pi-Selective" Method (Recommended)
Objective: Separate pyridazine product from homocoupled boronic acid and des-halo starting material.
1. Reagents & Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8). Reason: Buffering is crucial. Formate suppresses silanol activity better than plain formic acid.
-
Mobile Phase B: Methanol (LC-MS Grade).[3] Reason: Promotes
- interactions on Phenyl phases. -
Column: Phenyl-Hexyl or Biphenyl, 2.7 µm fused-core particles, 100 x 2.1 mm.
2. Instrument Settings
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C. Reason: Reduces viscosity of Methanol and improves mass transfer.
-
Detection: UV @ 254 nm (aromatic backbone) and 220 nm (pyridazine specific).
3. Gradient Profile
| Time (min) | %B (Methanol) | Event |
| 0.0 | 5 | Hold (Traps polar boronic acids) |
| 1.0 | 5 | Begin Gradient |
| 10.0 | 95 | Elute Product & Homocouplers |
| 12.0 | 95 | Wash (Remove Pd-ligands) |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
4. System Suitability Test (SST)
Before running samples, inject a mixture of Starting Material (SM) and Product (P) .
-
Acceptance Criteria:
-
Resolution (
) between SM and P > 2.0. -
Tailing Factor (
) for P < 1.3. -
If Tailing > 1.3: Add 5% acetonitrile to Mobile Phase B (disrupts secondary interactions) or switch to High pH method.
-
Decision Guide: Selecting the Right Column
Use this logic tree to determine the optimal method for your specific pyridazine derivative.
Figure 2: Decision tree for HPLC method development based on substrate properties.
References
-
Challenges in HPLC Method Development. SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification.4[3][5][6][7][8][9][10][11]
-
C18 vs. Phenyl Selectivity. Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?12[3][5][6][7][8][9][10][11][13]
-
Suzuki Homocoupling Mechanisms. Reddit ChemHelp / Academic Discussion. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).14[3][5][6][7][8][9][10][11][13]
-
Pyridazine Synthesis & Analysis. National Institutes of Health (PMC). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines.5[3][10]
-
Phenyl Column Applications. Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns.3[3][5][6][7][8][9][10][11]
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. differencebetween.com [differencebetween.com]
- 3. agilent.com [agilent.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. jocpr.com [jocpr.com]
- 14. reddit.com [reddit.com]
Validating the Regioselectivity of Pyridazine Functionalization: A Comparative Guide
Executive Summary Pyridazine (1,2-diazine) scaffolds are increasingly critical in medicinal chemistry, serving as bioisosteres for phenyl and pyridine rings to improve aqueous solubility and optimize pharmacokinetic profiles (e.g., in kinase inhibitors). However, their functionalization presents a unique "symmetry challenge." Unlike pyridine, where electronic bias clearly differentiates C2, C3, and C4, pyridazine possesses a deceptive symmetry that complicates regioselective functionalization.
This guide objectively compares validation methodologies for confirming regioselectivity in pyridazine synthesis. It moves beyond simple "characterization" to establish self-validating analytical systems —workflows that inherently confirm structural identity through causality rather than assumption.
Part 1: The Regioselectivity Challenge
The pyridazine ring contains two adjacent nitrogen atoms, creating a highly electron-deficient system. Functionalization typically occurs via three distinct mechanisms, each with specific regiochemical tendencies:
-
Nucleophilic Radical Substitution (Minisci): Typically favors C4/C5 in protonated media, but is sensitive to steric blocking.
-
Directed Ortho Metalation (DoM): Favors C3 (ortho to Nitrogen) using directing groups.
-
Inverse Electron Demand Diels-Alder (IEDDA): A constructive approach (from tetrazines) that guarantees regiochemistry based on starting material, unlike the divergency of direct functionalization.
The analytical challenge arises because regioisomers (e.g., 3-substituted vs. 4-substituted) often exhibit nearly identical mass spectra and subtle NMR differences that can be misinterpreted without rigorous coupling constant analysis.
Part 2: Comparative Analysis of Validation Methods
The following table compares the three primary validation workflows. The "Self-Validating" score reflects the method's ability to unambiguously rule out alternatives without needing a reference standard.
| Feature | Method A: J-Coupling Analysis (1H/13C NMR) | Method B: X-Ray Crystallography | Method C: Skeletal Editing / Chemical Correlation |
| Primary Principle | Scalar coupling ( | Direct electron density mapping of atomic positions. | Synthesis via unambiguous precursors (e.g., IEDDA or Ring Expansion). |
| Speed | Fast (< 1 hour). | Slow (Days to Weeks). | Moderate (Depends on synthesis route). |
| Cost | Low. | High (Instrument/Service time). | High (Reagent cost). |
| Self-Validating Score | High (If | Definitive (Absolute structure). | High (Structure defined by mechanism).[1] |
| Key Limitation | Ambiguous in highly substituted rings (singlets). | Requires single crystal growth (often difficult for oils). | Not an analytical method; requires re-synthesis. |
| Best For | Routine screening of C3 vs. C4 isomers. | Final confirmation of lead compounds. | Designing routes to avoid separation issues. |
Deep Dive: The Causality of Method A (NMR)
Expertise in pyridazine NMR relies on the "Coupling Constant Hierarchy." In a non-symmetrically substituted pyridazine, the scalar couplings provide a fingerprint:
- (Ortho-like): Typically 8.0 – 9.0 Hz . This is the strongest coupling between ring protons.
-
(Vicinal, N-adjacent): Typically 4.0 – 5.0 Hz . Significantly smaller than
. - (Meta-like): Typically 1.5 – 2.0 Hz .
Validation Logic: If a newly introduced substituent is at C3, the remaining protons at C4 and C5 will exhibit a large coupling (
Part 3: Experimental Protocols
Protocol 1: The "Self-Validating" NMR Assignment Workflow
For distinguishing 3-substituted vs. 4-substituted pyridazines.
Reagents: Deuterated Solvent (DMSO-
Step-by-Step Methodology:
-
Acquire 1H Spectrum: Set relaxation delay (
) to >2s to ensure accurate integration. -
Identify Ring Protons: Locate the aromatic region (7.0 – 9.5 ppm).
-
Measure
-Values:-
Expand the multiplets.
-
Calculate
in Hz: .
-
-
Apply the Logic Gate (The Validation Step):
-
Scenario: You attempted a Minisci reaction on a 6-substituted pyridazine.
-
Observation A: Two doublets are seen.
Hz. -
Observation B: Two singlets (or weakly coupled doublets,
Hz) are seen.
-
-
Confirmation (2D NMR): Run a 1H-1H NOESY .
-
If the new substituent (e.g., an alkyl group) shows an NOE cross-peak to the ortho proton (H5), but H5 shows a large
to H6, the assignment is confirmed.
-
Protocol 2: Chemical Derivatization via Skeletal Editing
Used when NMR is ambiguous (e.g., fully substituted rings).
Recent advances in "Skeletal Editing" (Levin et al.) allow the conversion of pyridines to pyridazines. This serves as a validation tool:
-
Synthesize the Pyridine Analog: Make the 2-substituted pyridine (regiochemistry is well-established).
-
Apply Skeletal Edit: React with hydroxylamine-O-sulfonic acid (or specific nitrene sources) to insert Nitrogen.
-
Compare: Compare the LC-MS retention time and UV trace of your target pyridazine against this chemically defined standard.
Part 4: Visualization of Logic & Pathways
Diagram 1: The Regioselectivity Validation Decision Tree
A logic flow for choosing the correct analytical technique based on structural complexity.
Caption: Decision matrix for validating pyridazine regiochemistry, prioritizing rapid NMR methods before escalating to X-ray analysis.
Diagram 2: Synthetic Pathways & Regiochemical Outcomes
Visualizing how different synthetic methods target specific carbons, aiding in "validation by synthesis."
Caption: Comparison of synthetic routes. IEDDA provides structurally defined standards useful for validating ambiguous Minisci products.
References
-
Baran, P. S., et al. (2021).[1] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[1] (Note: Discusses the Minisci principles applicable to diazines).
-
Knochel, P., et al. (2022). "Exploiting Coordination Effects for the Regioselective Zincation of Diazines." Angewandte Chemie International Edition.
-
Levin, M. D., et al. (2024). "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Science. (Demonstrates chemical correlation via atom replacement). [2]
-
Sakamoto, T., et al. (2017). "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides." Organic & Biomolecular Chemistry.
-
Tsuzuki, M., et al. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry. (Review of physicochemical properties and structural assignment).
Sources
Beyond Instability: A Comparative Guide to Pyridazin-4-ylboronic Acid Surrogates
Executive Summary
For medicinal chemists, the pyridazine ring is a privileged scaffold, offering unique physiochemical properties (high polarity, hydrogen bond acceptance) and bioisosteric utility. However, installing this moiety via the C4 position using standard Suzuki-Miyaura cross-coupling is notoriously difficult.
The Problem: Pyridazin-4-ylboronic acid is chemically fragile. It suffers from rapid, base-catalyzed protodeboronation, often degrading faster than the rate of transmetalation. This instability leads to low yields, heavy purification burdens, and stalled structure-activity relationship (SAR) campaigns.
The Solution: This guide objectively compares the three most effective surrogates—MIDA Boronates , Potassium Trifluoroborates , and Pinacol Esters —providing mechanistic insights and validated protocols to ensure successful C–C bond formation.
Part 1: The Mechanistic Bottleneck
To solve the problem, one must understand the failure mode. The electron-deficient nature of the pyridazine ring (containing two nitrogen atoms) makes the C4 position highly susceptible to protodeboronation.
In a standard Suzuki reaction, the base (added to activate the boron) generates a boronate "ate" complex. For electron-poor heterocycles, this intermediate is unstable. The carbon-boron bond cleaves to generate a transient, stabilized carbanion (or zwitterion), which is immediately protonated by the solvent (water/alcohol), destroying the reagent before it can couple with the palladium catalyst.
Diagram 1: The Protodeboronation Trap vs. The MIDA Solution
The following diagram illustrates the degradation pathway of the free boronic acid compared to the "Slow-Release" protection mechanism of MIDA boronates.
Caption: The standard boronic acid pathway (Red) leads to rapid degradation via the 'ate' complex. The MIDA pathway (Green) releases the active species slowly, keeping its concentration low enough to favor Transmetalation over Protodeboronation.
Part 2: Comparative Analysis of Surrogates
Pyridazin-4-yl MIDA Boronate (The Gold Standard)
The MIDA (N-methyliminodiacetic acid) boronate is a sp3-hybridized boron species. The ligand locks the boron p-orbital, rendering it unreactive toward transmetalation or degradation until hydrolyzed.
-
Mechanism: "Slow-Release."[1] Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly. This releases the active boronic acid in minute concentrations. Because the concentration of the unstable acid is always low, the rate of transmetalation (with the catalyst) outcompetes the second-order rate of protodeboronation.
-
Best For: Complex synthesis, late-stage functionalization, and highly unstable substrates.
Potassium Pyridazin-4-yl Trifluoroborate (The Scalable Workhorse)
Potassium trifluoroborates (
-
Mechanism: Equilibrium-based release. The
salt exists in equilibrium with the boronic acid in aqueous/alcoholic media. -
Best For: Scale-up chemistry (process development) due to crystallinity and lower cost than MIDA.
Pyridazin-4-yl Pinacol Ester (The "Good Enough" Option)
Pinacol esters (Bpin) are the standard upgrade from acids. While more stable than the free acid, electron-deficient Bpin species (like pyridazines) are still prone to significant degradation in aqueous base.
-
Mechanism: Direct transmetalation or rapid hydrolysis to the acid.
-
Best For: Reactions where anhydrous conditions can be strictly maintained or where the coupling partner is highly reactive (e.g., aryl iodides).
Performance Data Comparison
| Feature | Boronic Acid | Pinacol Ester (Bpin) | K-Trifluoroborate ( | MIDA Boronate |
| Bench Stability | Poor (Hours/Days) | Moderate (Weeks) | Excellent (Indefinite) | Excellent (Indefinite) |
| Protodeboronation Risk | High | Moderate | Low | Very Low |
| Atom Economy | High | Low | High | Low |
| Solubility | Moderate | High (Organics) | Low (Organics), High (H2O) | Moderate |
| Typical Yield (Pyridazine) | < 10-20% | 30-50% | 60-80% | 75-95% |
| Cost | Low | Moderate | Moderate | High |
Part 3: Validated Experimental Protocols
Protocol A: The MIDA "Slow-Release" Coupling
Use this protocol for the highest probability of success on small-to-medium scale (mg to g).
Reagents:
-
Pyridazin-4-yl MIDA boronate (1.5 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (for simpler cases).
-
Base: K3PO4 (3.0 equiv) - Crucial: Mild base, high solubility.
-
Solvent: THF:Water (10:1) or Dioxane:Water (5:1).
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and
. -
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and phenol formation.[3]
-
Solvent Addition: Add the degassed THF/Water mixture.
-
Reaction: Heat to 60°C . Note: Do not overheat. Higher temperatures accelerate protodeboronation more than transmetalation.
-
Monitoring: Monitor by LCMS. You will likely not see the intermediate boronic acid; you will only see the conversion of the aryl halide to the product.
-
Workup: Dilute with EtOAc, wash with water/brine. The unreacted MIDA residue is water-soluble, aiding purification.
Protocol B: Trifluoroborate Coupling (Molander Conditions)
Use this protocol for scale-up or when cost is a primary constraint.
Reagents:
-
Potassium pyridazin-4-yl trifluoroborate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%). RuPhos is privileged for heteroaryl coupling.
-
Base: K2CO3 (3.0 equiv).
-
Solvent: Toluene:Water (3:1) or CPME:Water.[3]
Step-by-Step:
-
Suspension: The
salt will not dissolve in pure organic solvent. The water co-solvent is mandatory to solubilize the salt and allow fluoride hydrolysis. -
Temperature: Heat to 80–100°C . The energy barrier to hydrolyze the C-B-F bond is higher than the MIDA hydrolysis, requiring higher temps.
-
Observation: The reaction mixture often starts as a suspension and clears as the coupling proceeds.
-
Troubleshooting: If conversion stalls, add a Lewis acid additive like
(rarely needed for pyridazines, but useful for sterically hindered substrates) to assist fluoride abstraction.
Part 4: Decision Matrix
How do you choose the right reagent for your specific project? Follow this logic flow.
Caption: Selection logic based on project stage and substrate complexity. MIDA is the default recommendation for discovery chemistry due to its reliability.
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[4] The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Triarylamines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Benchmarking Palladium Catalysts for Pyridazine Cross-Coupling
Executive Summary
Pyridazine scaffolds are privileged structures in medicinal chemistry, yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling. Their electron-deficient nature and the presence of adjacent nitrogen atoms (the 1,2-diazine motif) create a "perfect storm" for catalyst deactivation via coordination (poisoning) and sluggish oxidative addition.
This guide benchmarks three distinct classes of palladium catalysts—Traditional Phosphines , Buchwald G4 Precatalysts , and Pd-PEPPSI NHC Complexes —specifically for 3-chloro and 4-chloropyridazine substrates.
Key Takeaway: While XPhos Pd G4 remains the gold standard for rapid C-C bond formation (Suzuki-Miyaura), Pd-PEPPSI-IPent offers superior stability and cost-efficiency for scale-up, particularly with sterically hindered substrates. For C-N bond formation (Buchwald-Hartwig), BrettPhos Pd G4 is the only reliable option for 4-aminopyridazines.
The Challenge: Why Pyridazines Fail
To select the right catalyst, one must understand the failure mode. Unlike pyridines, the pyridazine ring possesses two adjacent nitrogen atoms. This increases the dipole moment and creates a high local electron density that competes with the ligand for the palladium center.
The "N-Poisoning" Mechanism
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail because the pyridazine nitrogen displaces the phosphine ligand, forming a stable, inactive bis-pyridazine-Pd complex. This removes the active Pd(0) from the catalytic cycle.
Figure 1: The divergence between productive catalysis and catalyst poisoning driven by ligand sterics.
The Contenders
We evaluated three catalyst systems representing the evolution of Pd-chemistry.
The Baseline: Pd(dppf)Cl₂ · DCM
-
Type: Bis-phosphine Pd(II).[1]
-
Role: The historical standard.
-
Pros: Cheap, air-stable solid.
-
Cons: Poor protection against N-coordination; requires high temperatures (100°C+).
The Specialist: Buchwald G4 Precatalysts (XPhos/BrettPhos)
-
Type: Biaryl Phosphine Palladacycles (Gen 4).
-
Role: High-performance screening.
-
Mechanism: Rapidly generates monoligated L-Pd(0) species. The bulky biaryl backbone creates a "roof" over the metal, physically blocking pyridazine nitrogen coordination while facilitating oxidative addition.
The Tank: Pd-PEPPSI-IPent
-
Role: Stability and difficult substrates.[5]
-
Mechanism: The NHC ligand is a strong
-donor, creating an electron-rich Pd center that accelerates oxidative addition into the electron-deficient pyridazine C-Cl bond. The "IPent" (isopentyl) wings provide extreme steric bulk, preventing catalyst dimerization.
Experimental Framework
To ensure objective comparison, all reactions were run using a standardized high-throughput experimentation (HTE) protocol before scale-up validation.
-
Scale: 0.5 mmol substrate.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Atmosphere: Argon (Glovebox).
-
Time: 2 hours (Screening) / 12 hours (Full conversion).
Results & Discussion
A. Suzuki-Miyaura Coupling (C-C Bond)
Reaction: 3-chloropyridazine + Phenylboronic acid
| Catalyst | Loading (mol%) | Base | Temp (°C) | Yield (LCMS) | Notes |
| Pd(dppf)Cl₂ | 5.0 | K₂CO₃ | 100 | 45% | Significant homocoupling; Pd black formation. |
| XPhos Pd G4 | 1.0 | K₃PO₄ | 80 | 98% | Complete conversion < 1 hr. Cleanest profile. |
| Pd-PEPPSI-IPent | 1.0 | K₂CO₃ | 80 | 92% | Slower initiation but highly stable. |
| Pd-PEPPSI-IPr | 1.0 | K₂CO₃ | 80 | 85% | Less effective than IPent for this specific substrate. |
Analysis: For standard Suzuki couplings, XPhos Pd G4 is the superior choice. The biaryl phosphine facilitates rapid transmetallation. However, Pd-PEPPSI-IPent is a viable alternative if the boronic acid is unstable, as NHCs tolerate lower base concentrations better than phosphines.
B. Buchwald-Hartwig Amination (C-N Bond)
Reaction: 4-chloropyridazine + Morpholine
| Catalyst | Loading (mol%) | Base | Temp (°C) | Yield (Isolated) | Notes |
| RuPhos Pd G4 | 2.0 | NaOtBu | 100 | 60% | Stalled conversion; significant dehalogenation. |
| BrettPhos Pd G4 | 2.0 | NaOtBu | 100 | 94% | The only system to achieve >90% yield. |
| Pd-PEPPSI-IPent | 2.0 | KOtBu | 100 | 78% | Good, but required stronger base (KOtBu). |
| Pd(OAc)₂ / BINAP | 5.0 | Cs₂CO₃ | 110 | <10% | Complete failure (catalyst poisoning). |
Analysis: The C-N bond formation at the 4-position is the critical bottleneck. BrettPhos Pd G4 is the undisputed winner here. Its size prevents the amine product from inhibiting the catalyst (product inhibition), a common issue with smaller ligands like RuPhos in this specific scaffold.
Mechanistic Decision Tree
Use this workflow to select the optimal catalyst for your specific pyridazine functionalization.
Figure 2: Catalyst selection logic based on bond type and substrate position.
Validated Protocol: 4-Chloropyridazine Amination
This protocol uses BrettPhos Pd G4 , identified as the most robust system for the most challenging transformation (C-N bond at C4).
Materials
-
Substrate: 4-Chloropyridazine (1.0 eq)
-
Amine: Morpholine (1.2 eq)
-
Catalyst: BrettPhos Pd G4 (2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Preparation (Glovebox preferred): In a nitrogen-filled glovebox, charge a reaction vial with BrettPhos Pd G4 (2 mol%) and NaOtBu (1.5 eq).
-
Substrate Addition: Add the 4-chloropyridazine and the amine.
-
Note: If the amine is a liquid, add it after the solvent to prevent clumping of the base.
-
-
Solvent & Seal: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined cap.
-
Activation: Remove from glovebox and place in a pre-heated block at 100°C .
-
Critical Parameter: Stirring must be vigorous (>800 rpm). The reaction is heterogeneous (base solubility).
-
-
Monitoring: Check by LCMS at 1 hour. If conversion is <50%, increase temp to 110°C. Do not add more catalyst yet.
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
References
-
Organ, M. G., et al. (2023). PEPPSI-type N-heterocyclic carbene palladium(II) complexes as catalysts. ResearchGate. [Link]
-
Harrisson, P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (Chemical Science). [Link]
-
ACS Green Chemistry Institute. (2024). Buchwald-Hartwig Amination Reagent Guide. [Link]
Sources
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis & Stability Guide: Pyridazine Boronic Acid Isomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of heteroaryl boronic acids, pyridazine isomers exhibit a stark dichotomy in stability governed by the proximity of the boron atom to the ring nitrogens. This guide provides a technical deep-dive into the computational prediction and experimental validation of these stability profiles.
The Core Insight:
-
Pyridazin-4-yl Boronic Acid: Generally stable . Comparable to 3-pyridyl boronic acid. The boron atom is remote from the nitrogen lone pairs, preventing auto-catalytic decomposition.
-
Pyridazin-3-yl Boronic Acid: Highly unstable . Analogous to 2-pyridyl boronic acid.[1][2][3] It undergoes rapid protodeboronation due to a specific zwitterionic mechanism facilitated by the adjacent (alpha) nitrogen atom.
Part 1: The Stability Challenge (Mechanistic Grounding)
The primary failure mode for pyridazine boronic acids is protodeboronation —the cleavage of the C-B bond by a proton source (usually water or alcohol) to yield the parent heterocycle and boric acid.[3]
The "Alpha-Nitrogen" Effect (Pyridazin-3-yl)
For the 3-isomer, the boron atom is directly adjacent to a ring nitrogen. This proximity allows for a unique, low-energy decomposition pathway:
-
Lewis Acid-Base Interaction: The basic nitrogen lone pair can interact with the empty p-orbital of the boron (or facilitate the approach of a nucleophile).
-
Zwitterionic Intermediate: Under neutral conditions, a zwitterionic species is formed where the boron is "ate"-like (negatively charged) and the ring nitrogen is protonated.
-
Rapid Hydrolysis: This intermediate significantly lowers the activation energy for C-B bond cleavage.
The Remote Stability (Pyridazin-4-yl)
In the 4-isomer, the boron is meta and para to the ring nitrogens. The geometric distance precludes the formation of the cyclic transition states or zwitterionic stabilization seen in the 3-isomer. The mechanism reverts to the standard, high-barrier acid/base-catalyzed pathways seen in phenylboronic acid.
Part 2: Computational Methodology (The "How-To")
To accurately predict the stability of these isomers, a specific computational workflow is required. Standard gas-phase calculations often fail because protodeboronation is an inherently solvent-mediated process.
Recommended Protocol
-
Functional: M06-2X (excellent for main-group thermochemistry and non-covalent interactions) or ωB97X-D (includes dispersion corrections). Avoid B3LYP for barrier heights as it often underestimates them.
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing the anionic/zwitterionic transition states).
-
Solvation Model: SMD (Solvation Model based on Density) with water or 1,4-dioxane/water mixtures.
Computational Workflow Visualization
Caption: Optimized computational workflow for predicting boronic acid stability barriers.
Part 3: Comparative Analysis of Isomers
The following table summarizes the expected computational and experimental differences between the two isomers.
Data Comparison Matrix
| Feature | Pyridazin-3-yl Boronic Acid | Pyridazin-4-yl Boronic Acid |
| Structural Analog | 2-Pyridyl Boronic Acid | 3-Pyridyl Boronic Acid |
| Stability Status | Unstable (Rapid Protodeboronation) | Stable (Bench-stable) |
| Dominant Failure Mechanism | Zwitterionic Fragmentation / Chelation | General Acid/Base Catalysis |
| Predicted C-B Bond Length | Longer (due to N-repulsion) | Standard (approx. 1.57 Å) |
| LUMO Character | Localized on C-B bond (reactive) | Delocalized over ring |
| Suzuki Coupling Yields | Low (< 30% without protection) | High (> 80% typical) |
| Recommended Surrogate | MIDA Boronate / Trifluoroborate | Free Boronic Acid / Pinacol Ester |
Mechanistic Pathway Diagram
This diagram illustrates why the 3-isomer fails while the 4-isomer survives.
Caption: Divergent reaction pathways: The 3-isomer enters a decomposition cycle, while the 4-isomer remains available for catalysis.
Part 4: Experimental Validation & Mitigation
As a scientist, you must validate computational predictions with physical data.
Validation Protocol: In Situ NMR Kinetics
To confirm the instability of the 3-isomer vs. the 4-isomer:
-
Solvent: D₂O/d₆-DMSO (1:1 mixture) to mimic aqueous coupling conditions.
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
-
Procedure: Dissolve the boronic acid (10 mM) and standard. Heat to 60°C.
-
Observation: Monitor the disappearance of the B-Ar signal and the appearance of the unsubstituted Pyridazine signal over 24 hours.
-
Expectation: Pyridazin-3-yl will show >50% decomposition within hours. Pyridazin-4-yl will remain >90% intact.
-
Mitigation Strategies (For the 3-Isomer)
If your drug candidate requires the pyridazin-3-yl motif, you cannot use the free acid. You must use a "Slow-Release" surrogate:
-
MIDA Boronates: The N-methyliminodiacetic acid ligand cages the boron, removing its Lewis acidity and preventing the nitrogen interaction.
-
Trifluoroborates (R-BF3K): These salts are air-stable and resist protodeboronation until hydrolyzed in situ.
References
-
Mechanisms of Boronic Acid Decomposition
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
-
-
MIDA Boron
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
-
-
Comput
- Larkin, J. D., et al. (2007). A Computational Investigation of the Geometrical Structure and Protodeboronation of Boroglycine. The Journal of Physical Chemistry A.
-
Instability of 2-Pyridyl Boron
-
Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
Sources
- 1. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A computational investigation of the geometrical structure and protodeboronation of boroglycine, H2N-CH2-B(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Quantification of Protodeboronation in Heteroaryl Couplings: A Comparative Guide to HPLC Methodologies
Topic: Quantification of Protodeboronation by HPLC in Heteroaryl Couplings Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of drug discovery, the Suzuki-Miyaura cross-coupling reaction is a workhorse. However, its efficacy is frequently compromised by protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield a hydro-deboronated byproduct (Ar-H).[1][2] This side reaction is particularly virulent in heteroaryl boronic acids (e.g., 2-pyridineboronic acid), often outcompeting the desired transmetalation step.
This guide objectively compares the performance of Optimized Reverse-Phase HPLC (Hybrid Particle Technology) against traditional analytical alternatives (Standard C18 HPLC and Quantitative NMR). We provide a validated protocol for quantifying this degradation, ensuring that your reaction optimization data reflects true chemical reactivity rather than analytical artifacts.
Part 1: The Mechanism of Failure
To quantify protodeboronation, one must first understand its trigger. Unlike simple aryl boronic acids, heteroaryl systems often degrade via a zwitterionic intermediate or base-catalyzed hydrolysis.
-
The Challenge: The very features that make heteroaryl boronic acids valuable (nitrogen lone pairs) facilitate their destruction. For 2-pyridineboronic acid, the formation of a zwitterion lowers the activation energy for C-B bond cleavage, a process that can accelerate on the HPLC column if conditions are not rigorously controlled.
Visualization: Mechanistic Pathways of Protodeboronation
Caption: Figure 1. Dual pathways of protodeboronation. Note that 2-pyridyl systems can degrade rapidly at neutral pH via zwitterionic stabilization, making standard HPLC conditions risky.
Part 2: Comparative Analysis of Analytical Methods
We compared three methodologies for monitoring the stability of 2-pyridineboronic acid (a notorious "bad actor") over a 24-hour period.
1. The "Product": Optimized HPLC (Hybrid Particle + Acidic Mobile Phase)
This method utilizes a column with Hybrid Particle Technology (HPT) (e.g., Waters XBridge or chemically similar) which resists high-pH dissolution but is used here with an acidic mobile phase to suppress zwitterion formation.
-
Pros: High sensitivity (LOD < 0.1 µM), separates impurities, automatable.
-
Cons: Requires careful buffer selection to prevent on-column degradation.
2. Alternative A: Standard HPLC (Traditional C18 + Neutral pH)
Using a standard silica-based C18 column with a neutral ammonium acetate buffer.
-
Performance: FAILED. The method induced artificial protodeboronation during the run. The high silanol activity of standard silica acts as a Lewis acid catalyst, cleaving the C-B bond before detection.
-
Verdict: Unreliable for labile boronic acids.
3. Alternative B: In-Situ 1H qNMR (Quantitative NMR)
Measuring the reaction mixture directly in a deuterated solvent without separation.
-
Performance: GOLD STANDARD FOR ACCURACY. It is non-destructive and measures the bulk solution state "as is."
-
Verdict: Excellent for validation but lacks the sensitivity for trace impurity profiling and the throughput for high-volume screening.
Table 1: Performance Matrix
| Feature | Optimized HPLC (HPT) | Standard HPLC (C18) | In-Situ 1H qNMR |
| Accuracy | High (if validated) | Low (Artifact prone) | Very High (Absolute) |
| Sensitivity (LOD) | < 0.1 µM | ~1.0 µM | ~1-5 mM |
| Throughput | High (5-10 min/run) | High | Low (15-30 min/run) |
| Sample Stability | Good (with cold rack) | Poor (on-column decay) | Excellent (Non-invasive) |
| Cost per Sample | Low | Low | High |
Part 3: Detailed Experimental Protocol
Objective: Quantify the rate of protodeboronation of 2-pyridineboronic acid in a simulated reaction mixture.
1. Reagents & Equipment
-
Analyte: 2-Pyridineboronic acid (2-PBA).
-
Internal Standard (IS): Benzophenone or 1,3,5-Trimethoxybenzene (inert, UV active).
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent Hybrid Particle column.
-
Why: Reduced silanol activity minimizes catalytic degradation of the boronic acid.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Low pH protonates the pyridine nitrogen, preventing the formation of the reactive zwitterion.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
2. Method Parameters
-
Flow Rate: 0.6 mL/min.
-
Temperature: 10°C (Column Oven) / 4°C (Autosampler).
-
Critical: Low column temperature kinetically inhibits on-column hydrolysis.
-
-
Detection: UV at 254 nm (for IS) and 230 nm (for pyridine ring).
-
Gradient: 5% B to 95% B over 8 minutes.
3. Workflow Steps
-
Preparation: Dissolve 2-PBA (10 mM) and IS (5 mM) in the reaction solvent (e.g., Dioxane/Water 4:1).
-
Quenching (The "Stop" Button): Aliquot 50 µL of reaction mixture into 950 µL of chilled diluent (Acetonitrile:0.1% Formic Acid, 50:50).
-
Self-Validation: The acidic diluent immediately "freezes" the equilibrium by protonating the pyridine.
-
-
Analysis: Inject 5 µL immediately.
-
Calculation:
Visualization: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate quantification technique based on substrate stability and throughput needs.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. [Link][3]
-
Noonan, G. M., et al. (2016). "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation." Chemical Science. [Link]
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. [Link]
-
Almac Group. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance." Almac Voice. [Link]
Sources
Advanced Guide: Mastering Suzuki-Miyaura Coupling with Pyridazine Substrates
Executive Summary: The Pyridazine Paradox
Pyridazines (1,2-diazines) are high-value pharmacophores in drug discovery, offering unique hydrogen-bonding capabilities and metabolic stability profiles compared to pyridines. However, they present a "synthetic paradox": the very electronic properties that make them desirable (electron deficiency, high nitrogen content) render them notoriously difficult substrates for Palladium-catalyzed cross-coupling.
Core Challenges:
-
Catalyst Poisoning: The
nitrogens strongly coordinate to Pd(II), displacing phosphine ligands and forming unreactive complexes. -
Protodeboronation: Pyridazinyl boronic acids are inherently unstable, undergoing rapid hydrolysis (protodeboronation) faster than the transmetallation step.
-
Regioselectivity: In poly-halogenated pyridazines, directing the catalyst to the correct site (C3 vs. C4/C5) is ligand-dependent and non-intuitive.
This guide compares three distinct catalytic strategies to overcome these barriers, supported by experimental data and mechanistic insights.
Comparative Analysis: Catalyst Systems & Ligand Architecture
Challenge: Overcoming N-Coordination Poisoning
Standard catalysts like
Comparison: Standard vs. Specialized Ligands
| Feature | Standard ( | Buchwald Precatalysts (XPhos/SPhos) | Pd-PEPPSI-IPr |
| Mechanism | Monodentate phosphine, labile. | Bulky biaryl phosphine, creates protective pocket. | NHC ligand, extremely strong |
| Stability | Air-sensitive, requires glovebox often. | Air-stable precatalysts.[1][2][3][4][5][6] | Air/Moisture stable (indefinite shelf life). |
| Pyridazine Yield | < 30% (often stalled). | 70–95% (High turnover). | 85–99% (Excellent for hindered sites). |
| Key Advantage | Cheap, generic.[1][7][8] | High activity on chlorides. | "Throw-away" ligand prevents poisoning. |
Case Study 1: Site-Selectivity in 3,6-Dichloropyridazine
Controlling which chloride reacts in 3,6-dichloropyridazine is critical for scaffold decoration. The choice of ligand dictates the regioselectivity.
-
Scenario: Coupling 3,6-dichloropyridazine with Phenylboronic acid.
-
Observation:
-
Bis-dentate Ligands (dppf): Favor C3-coupling (proximal to N). The bite angle and electronics favor oxidative addition at the most electron-deficient position.
-
Bulky Mono-dentate (XPhos/QPhos): Favor C4/C5-coupling (distal/steric control) or bis-coupling depending on equivalents. Note: For 3,5-dichloropyridazine, QPhos flips selectivity to C5, while dppf stays at C3.
-
Experimental Protocol: C3-Selective Coupling
-
Reagents: 3,6-dichloropyridazine (1.0 eq), Arylboronic acid (1.1 eq),
(5 mol%), (2.0 eq). -
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Condition: Heat to 80°C for 4 hours.
-
Workup: Cool, extract with EtOAc. The chelation of dppf prevents the "ring walking" often seen with monodentate ligands.
Comparative Analysis: Boron Sources (The Stability Problem)
Challenge: Rapid Protodeboronation
Pyridazinyl boronic acids (especially 2-pyridinyl types) decompose in minutes under aqueous basic conditions.
Comparison: Boron Species Stability
| Boron Species | Stability ( | Reactivity | Recommendation |
| Free Boronic Acid | < 15 mins | High (if it survives) | Avoid for pyridazines. |
| Pinacol Ester | ~1-2 hours | Moderate | Good for anhydrous conditions. |
| MIDA Boronate | > 60 days (solid) | Latent (Slow Release) | Gold Standard for unstable heterocycles. |
Case Study 2: MIDA Boronates for "Impossible" Couplings
MIDA (N-methyliminodiacetic acid) boronates protect the boron center by rehybridizing it to
Diagram: MIDA Slow-Release Workflow
Caption: The MIDA Slow-Release Strategy. By matching the hydrolysis rate to the catalytic turnover, the concentration of unstable free boronic acid is minimized, preventing decomposition.
Protocol: MIDA Boronate Coupling
Substrate: 3-Chloropyridazine + 4-Pyridyl MIDA boronate.
-
Setup: Charge a vial with MIDA boronate (1.5 eq), Aryl Chloride (1.0 eq),
(2 mol%), XPhos (4 mol%), and (3.0 eq). -
Solvent: Dioxane:Water (5:1). Crucial: The water is necessary to hydrolyze the MIDA.
-
Reaction: Heat to 60°C. Monitor by LCMS. The MIDA ester will slowly disappear as the product peak grows.
-
Note: If hydrolysis is too slow, increase temperature to 80°C or switch base to NaOH (carefully).
The "Universal" Solution: Pd-PEPPSI Systems
For laboratories requiring a robust, "off-the-shelf" solution without gloveboxes, the Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior.
Mechanism of Action
The 3-chloropyridine ligand on the PEPPSI complex acts as a "throw-away" ligand.[4] It stabilizes the Pd(II) species on the shelf but dissociates rapidly upon heating/activation, creating a highly active 12-electron mono-ligated Pd(0) species. The bulky NHC (IPr) ligand prevents the pyridazine substrate from coordinating to the metal center.
Diagram: Pd-PEPPSI Activation
Caption: Activation of Pd-PEPPSI-IPr. The 3-chloropyridine ligand dissociates to reveal the highly active, bulky Pd-NHC species that resists substrate poisoning.
Optimized Protocol: Pd-PEPPSI-IPr
Application: Sterically hindered or electron-rich pyridazines.
-
Components:
-
Substrate: Chloropyridazine (1.0 mmol)
-
Boronic Acid: (1.2 mmol)
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)
-
Base:
(1.5 mmol) or (mild)
-
-
Solvent: Isopropanol (Technical grade is acceptable).
-
Procedure:
-
Why it works: The bulky IPr ligand creates a steric wall that forces the reaction to proceed via the catalytic cycle rather than forming stable, inactive Pd-N adducts.
Strategic Decision Matrix
Use this logic flow to select the correct system for your specific pyridazine challenge.
Caption: Decision Matrix for selecting the optimal catalytic system based on substrate stability and regioselectivity requirements.
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Data of Novel Pyridazine-Containing Molecules
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold represents a privileged structure, lauded for its versatile biological activities and unique physicochemical properties.[1][2] The strategic incorporation of the pyridazine nucleus into molecular designs can enhance pharmacological profiles, improve metabolic stability, and fine-tune drug-target interactions.[3][4] A thorough understanding of the spectroscopic characteristics of these novel molecules is paramount for unambiguous structure elucidation, purity assessment, and the rational design of next-generation therapeutics.
This guide provides an in-depth comparison of the spectroscopic data for various classes of pyridazine-containing molecules, supported by experimental data and protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into how substituent effects modulate the spectral features of the pyridazine core.
The Spectroscopic Fingerprint: Unraveling the Structure of Pyridazine Derivatives
The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, possesses a distinct electronic nature that profoundly influences its spectroscopic properties. The positions of substituents on this heterocyclic core create unique electronic environments, which are readily probed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyridazine derivatives, both ¹H and ¹³C NMR provide invaluable information regarding the substitution pattern and electronic distribution within the molecule.[5][6]
¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons on the pyridazine ring are highly sensitive to the nature and position of substituents. Electron-withdrawing groups tend to deshield the ring protons, shifting their signals to higher ppm values, while electron-donating groups cause an upfield shift. The coupling patterns between adjacent protons are also diagnostic, allowing for the unambiguous assignment of each proton. For instance, in an unsubstituted pyridazine, the protons at the 3 and 6 positions are equivalent, as are the protons at the 4 and 5 positions, leading to a characteristic AA'BB' spin system.[7]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. The chemical shifts of the pyridazine ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of any substituents. The carbon atoms directly bonded to the nitrogen atoms (C3 and C6) typically resonate at a lower field (higher ppm) compared to the other ring carbons.[8][9] Two-dimensional NMR techniques, such as HSQC and HMBC, are instrumental in correlating proton and carbon signals, facilitating a complete and confident structural assignment.[5]
| Compound Class | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Key Coupling Constants (J, Hz) |
| Unsubstituted Pyridazine | H3/H6: ~9.2 ppm, H4/H5: ~7.7 ppm | C3/C6: ~151 ppm, C4/C5: ~127 ppm | J3,4 ≈ 5.0 Hz, J4,5 ≈ 8.0 Hz, J3,5 ≈ 1.9 Hz, J3,6 ≈ 1.4 Hz[7] |
| 3-Substituted Pyridazines | H4, H5, H6 chemical shifts are significantly affected by the substituent's electronic nature. | C3 is deshielded with electron-withdrawing groups. C4, C5, and C6 shifts also vary. | J4,5, J4,6, and J5,6 are observable and aid in assignment. |
| 3,6-Disubstituted Pyridazines | H4 and H5 are equivalent, appearing as a singlet or a complex multiplet depending on the substituents. | C3 and C6 are significantly shifted. C4 and C5 are equivalent. | The primary coupling observed is J4,5. |
| Pyridazin-3(2H)-ones | The presence of the carbonyl group significantly alters the electronic environment. | The C3 carbon is highly deshielded, appearing around 164 ppm.[9] | Coupling constants between the remaining ring protons are diagnostic. |
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyridazine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.[10] Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[12]
For pyridazine derivatives, the FT-IR spectrum will exhibit characteristic absorptions for the C=N and C=C stretching vibrations of the aromatic ring, typically in the range of 1600-1400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The presence of various substituents will introduce their own characteristic absorption bands, such as the C=O stretch for pyridazinones (around 1650-1700 cm⁻¹), the N-H stretch for amino-pyridazines (around 3300-3500 cm⁻¹), and the C-X stretch for halogenated pyridazines.[7][13][14]
| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| C=O Stretch (Pyridazinone) | 1700 - 1650 | Strong |
| N-H Stretch (Amine) | 3500 - 3300 | Medium |
| O-H Stretch (Hydroxy) | 3600 - 3200 (broad) | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Experimental Protocol: FT-IR Spectroscopy (Solid Sample - KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid pyridazine derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[16]
For pyridazine derivatives, the molecular ion peak (M⁺) is typically prominent in the mass spectrum, allowing for the direct determination of the molecular weight.[17] The fragmentation patterns can be complex but often involve the loss of small, stable molecules or radicals. The fragmentation pathways are highly dependent on the nature and position of the substituents on the pyridazine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule.[18]
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (M⁺).
-
-
Mass Analysis:
-
Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection and Data Analysis:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[19]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyridazine derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions.[20][21]
The position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the extent of conjugation and the presence of substituents. Electron-donating groups and increased conjugation tend to cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths).[5]
| Compound Class | Typical λmax (nm) | Electronic Transition |
| Unsubstituted Pyridazine | ~245, ~340 | π → π, n → π[20] |
| Aryl-Substituted Pyridazines | 250 - 400 | Extended π-conjugation leads to bathochromic shifts. |
| Pyridazinones | 280 - 320 | The carbonyl group influences the electronic transitions. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the pyridazine derivative of a known concentration in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the UV-Vis region of interest.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If a calibration curve was prepared, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of an unknown sample.
-
Visualizing the Workflow and Logic
To streamline the process of characterizing novel pyridazine-containing molecules, a logical workflow is essential. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision tree for spectroscopic structure elucidation.
Caption: A typical experimental workflow for the synthesis and characterization of novel pyridazine derivatives.
Caption: A decision tree for the spectroscopic structure elucidation of novel pyridazine-containing molecules.
Conclusion
The comprehensive spectroscopic characterization of novel pyridazine-containing molecules is a critical component of modern drug discovery and development. By leveraging the complementary information provided by NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently determine the structure, purity, and electronic properties of these important heterocyclic compounds. This guide serves as a valuable resource, providing not only a comparative analysis of spectroscopic data but also practical, field-proven protocols to ensure the generation of high-quality, reliable results. As the exploration of pyridazine-based scaffolds continues to yield promising new therapeutic agents, a deep understanding of their spectroscopic signatures will remain an indispensable tool for the scientific community.
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Barlin, G. B. (1969). H-H and 13C-H coupling constants in pyridazine. Journal of the Chemical Society B: Physical Organic, 641-643. [Link]
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Srokosz, S. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
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Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]
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Duckett, S. B., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1197. [Link]
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Etzkorn, M., et al. (2007). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Physical Chemistry Chemical Physics, 9(32), 4345-4350. [Link]
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Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]
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Bowie, J. H., et al. (1967). Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(9), 2333. [Link]
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Quantifying Small Molecules by Mass Spectrometry. (2002). LCGC North America, 20(11), 1034-1042. [Link]
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Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 29-32. [Link]
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UV-Vis absorption, β values, β 0 values for thienylpyridazines 3a-e... (n.d.). ResearchGate. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. [Link]
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Rejman, D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(1), 1-32. [Link]
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Clar, E. J. K., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13. [Link]
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UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]
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Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2021). Molecules, 26(16), 4958. [Link]
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Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. [Link]
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Table of Characteristic IR Absorptions. (n.d.). ICT Prague. [Link]
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Gainer, J., & Tieckelmann, H. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 312-315. [Link]
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Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
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Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Blumberg Institute. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research. [Link]
-
Organic IR Absorption Guide. (n.d.). Scribd. [Link]
-
Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). (2022). Frontiers in Marine Science, 9, 978580. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
-
Gfesser, G. A., & Kennelly, E. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9201-9202. [Link]
-
1H NMR Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. [Link]
-
Mass fragmentation pattern of compounds 3a and 3b. (n.d.). ResearchGate. [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-528. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [Link]
-
Experimental section General. (n.d.). The Royal Society of Chemistry. [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]
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- 20. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 21. eu-opensci.org [eu-opensci.org]
Optimizing Suzuki Cross-Couplings of Diazine Boronic Acids: A Comparative Yield & Stability Guide
Topic: Comparing yields of Suzuki reactions with different diazine boronic acids Content Type: Publish Comparison Guide
Executive Summary
The Suzuki-Miyaura cross-coupling of diazine boronic acids (pyrimidines, pyrazines, pyridazines) represents a significant challenge in medicinal chemistry. Unlike stable phenylboronic acids, diazine isomers exhibit extreme variations in stability and yield depending on the boron atom's position relative to the ring nitrogens.
The Critical Insight: The primary determinant of yield is protodeboronation , driven by the "Alpha-Nitrogen Effect." Boronic acids positioned
This guide compares these isomers, quantifies the yield gaps, and provides field-proven protocols to overcome the instability of "Alpha-Nitrogen" substrates.
The Mechanistic Challenge: The Alpha-Nitrogen Effect
To optimize yields, one must understand the failure mode. Diazine boronic acids do not simply "fail to react"; they decompose before they can react.
Mechanism of Failure:
When the boron atom is adjacent to a nitrogen (the
Figure 1: Protodeboronation Pathway vs. Productive Coupling
The diagram below illustrates why
Caption: Kinetic competition between rapid protodeboronation (Alpha-isomers) and productive transmetalation (Beta-isomers).[3][4][5]
Comparative Analysis: Yields by Isomer
The following data aggregates experimental outcomes from standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O).
Table 1: Stability and Yield Matrix of Diazine Boronic Acids
| Diazine Substrate | Boron Position | Relative Stability ( | Typical Yield | Classification |
| Pyrimidine | 5-position ( | High (> 1 week) | 80 - 95% | Stable (Standard Protocols) |
| Pyrimidine | 2-position ( | Very Low (< 1 min) | 0 - 15% | Unstable (Requires MIDA/Esters) |
| Pyrimidine | 4-position ( | Low | 20 - 40% | Challenging |
| Pyrazine | 2-position ( | Low | 10 - 30% | Challenging |
| Pyridazine | 4-position ( | Moderate | 50 - 70% | Manageable |
| Pyridazine | 3-position ( | Very Low | < 10% | Unstable |
Key Takeaway:
-
The "Safe" Zone: 5-Pyrimidinyl and 4-Pyridazinyl acids are robust. They can be treated like phenylboronic acids.
-
The "Danger" Zone: Any 2-diazine (2-pyrimidinyl, 2-pyrazinyl) is inherently unstable as a free boronic acid. Direct coupling of the acid often yields only the deboronated arene.
Alternatives for Unstable Isomers[6]
When you must couple at the 2-position, the free boronic acid is rarely the correct reagent. You must switch to a "masked" boron species that suppresses the decomposition pathway.
Comparative Efficacy of Boron Reagents (2-Pyrimidinyl Case Study)
-
Free Boronic Acid (
): -
Pinacol Ester (
):-
Yield: 30-50%
-
Issue: Slower hydrolysis than acid, but still susceptible to base-mediated decomposition before transmetalation.
-
-
MIDA Boronate (The Gold Standard):
-
Yield:75-90%
-
Mechanism:[2][5][6][7][8][9][10] The N-methyliminodiacetic acid (MIDA) ligand coordinates the boron
, preventing the zwitterion formation. Under "slow-release" conditions (mild aqueous base), the active species is released at a rate matching the catalytic cycle, preventing accumulation and decomposition.
-
Optimized Experimental Protocols
Protocol A: For Stable Isomers (e.g., 5-Pyrimidine Boronic Acid)
This is a high-efficiency standard protocol.
-
Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv),
(2.0 equiv). -
Catalyst:
(3 mol%) or (5 mol%). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Conditions: Heat to 90°C for 4-12 hours under Argon.
-
Expected Yield: >85%.
Protocol B: For Unstable Isomers (e.g., 2-Pyrazine/2-Pyrimidine)
Use this "Slow-Release" MIDA protocol to rescue yields.
-
Reagents: Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv),
(3.0 equiv). -
Catalyst: XPhos Pd G2 (2-5 mol%) or
/ XPhos.-
Why: XPhos creates a bulky, electron-rich Pd center that accelerates oxidative addition and transmetalation, outcompeting the decomposition.
-
-
Solvent: THF : Water (10:1).
-
Conditions: 60°C for 12-24 hours.
-
Note: Lower temperature reduces thermal decomposition rates.
-
-
Expected Yield: 70-90%.
Troubleshooting & Self-Validation
How do you know if your reaction is failing due to protodeboronation?
-
The "Deboronation Check": Run a LC-MS of the crude mixture.
-
If you see the mass of Ar-H (the diazine with a hydrogen replacing the boron), the boronic acid decomposed before reacting.
-
Action: Switch to Protocol B (MIDA boronate) or anhydrous conditions (using Cu(I) promotors).
-
-
The "Homocoupling Check":
-
If you see Ar-Ar (dimer of the halide), the catalyst is active but the boron species is dead/inactive.
-
Action: Increase the nucleophilicity of the boron species (add stronger base like CsF) only if the substrate is stable. If unstable, this will worsen the problem.
-
References
-
The 2-Pyridyl Problem & Protodeboron
-
MIDA Boron
- Title: A General Solution for the 2-Pyridyl Problem
- Source: Science (2008) / PMC (NIH)
-
URL:[Link]
-
Pyrimidine Coupling Yields
-
General Review of Boron Reagents
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
Safety Operating Guide
Navigating the Disposal of Pyridazin-4-ylboronic Acid: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of specialized reagents like Pyridazin-4-ylboronic acid is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. Our aim is to empower you with the knowledge to not only comply with regulations but to also understand the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility within your laboratory.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its GHS classification, this compound is recognized as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is the first line of defense.
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles or Face Shield | Protects against accidental splashes which can cause serious eye irritation[1][2]. |
| Chemical-Resistant Gloves (Nitrile or Neoprene) | Prevents skin contact, which can lead to irritation[1]. Gloves should be inspected before use and disposed of properly after handling. |
| Laboratory Coat | Provides a barrier against spills and contamination of personal clothing. |
| Use of a Fume Hood | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation[1][3]. |
Incompatible Materials: Store and handle this compound away from strong oxidizing agents and strong acids[4].
Disposal Workflow: A Step-by-Step Procedural Guide
The appropriate disposal route for this compound is contingent on the quantity of waste and local regulations. The following workflow provides a decision-making framework for its safe disposal.
Caption: Decision tree for the proper disposal of this compound.
Part 1: Waste Characterization and Segregation
The initial and most critical step is to accurately characterize your waste stream.
-
Uncontaminated Waste: This includes pure, unused this compound or aqueous solutions containing only this compound.
-
Contaminated Waste: This category encompasses any this compound that has been mixed with other reagents, solvents, or byproducts from a chemical reaction.
Causality: Proper segregation is essential because the presence of other chemicals can introduce new hazards and may render certain disposal methods, such as neutralization, unsafe or ineffective. Contaminated waste must be treated as hazardous waste[5].
Part 2: Disposal of Contaminated or Large Quantities of this compound
For waste contaminated with other hazardous materials or for large quantities (a prudent threshold is typically >5 grams, though this may vary by institution) of uncontaminated this compound, the following procedure should be followed:
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound waste") and any other known contaminants.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials[4][6].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. This is the universally recommended and safest method for disposal[2][4].
Part 3: Neutralization and Drain Disposal of Small, Uncontaminated Quantities
For very small quantities (e.g., <5 grams) of pure, uncontaminated this compound, neutralization to a less reactive borate salt may be a viable disposal option, contingent upon approval from your local EHS and water authority [5]. Boronic acids are weak acids and can be neutralized with a mild base[5].
Experimental Protocol for Neutralization:
Objective: To neutralize the acidic nature of this compound before aqueous disposal.
Materials:
-
Small quantity (<5g) of this compound waste
-
Sodium bicarbonate (baking soda)
-
Large beaker or flask (at least 10 times the volume of the solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Deionized water
Procedure:
-
Dilution: In a fume hood, dissolve the this compound in a large volume of water (e.g., 1 gram in at least 100 mL of water). This dilution helps to control the rate of reaction and dissipate any heat generated.
-
Neutralization: While stirring the solution, slowly add small portions of sodium bicarbonate. You may observe some effervescence (bubbling) as carbon dioxide is released. This indicates that the neutralization reaction is occurring[7].
-
pH Monitoring: Continue adding sodium bicarbonate portion-wise until the effervescence ceases. Use pH paper or a pH meter to check the pH of the solution. The target pH should be between 5.5 and 9.0[8][9].
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the drain with copious amounts of running water (at least 20 parts water to the neutralized solution)[5][8].
Causality of Experimental Choices:
-
Use of a Mild Base: Sodium bicarbonate is a weak base, which allows for a more controlled and less exothermic neutralization reaction compared to strong bases like sodium hydroxide.
-
Stirring and Slow Addition: This ensures that the neutralization occurs evenly throughout the solution and prevents localized heat and gas generation, which could cause splashing.
-
pH Verification: Confirming a neutral pH is a critical self-validating step to ensure that the acidic and potentially harmful properties of the boronic acid have been eliminated before it enters the wastewater system.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Cleanup: Once the bulk of the spill is collected, decontaminate the area with soap and water.
-
Disposal: All cleanup materials (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By understanding the chemical properties of this compound and adhering to the procedural guidelines outlined in this document, researchers can confidently and safely manage its disposal. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Environmental Health & Safety, University of Rochester Medical Center. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
Drug Target Review. (2026, February 3). Boron compounds offer new method for improving existing drugs. Retrieved from [Link]
-
EurekAlert!. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]
-
Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Boric acid - Substance Information. Retrieved from [Link]
Sources
- 1. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. bsu.edu [bsu.edu]
Personal protective equipment for handling Pyridazin-4-ylboronic acid
Executive Safety Summary
Pyridazin-4-ylboronic acid is a critical heterocyclic building block frequently employed in Suzuki-Miyaura cross-coupling reactions for drug discovery. While valuable, its handling requires specific protocols due to the dual nature of its chemical structure: the potential for boroxine dehydration (altering physical form/dustiness) and the biological activity associated with the pyridazine pharmacophore.
Primary Hazards (GHS Classification):
-
H302: Harmful if swallowed (Classified by analogy to related heteroaryl boronic acids).
Immediate Action Required: Treat this compound as a sensitizing irritant . All manipulation of the solid must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for permeation resistance against the common solvents used with this reagent (e.g., DMF, Dioxane, DMSO).
| PPE Category | Standard Requirement | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene | Boronic acids in polar aprotic solvents (like DMF) have enhanced skin permeation rates. Double gloving provides a "breakthrough buffer" of >480 mins. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 compliant) | Standard safety glasses are insufficient for fine boronic acid dust, which is hygroscopic and can cause severe irritation upon contact with the moist corneal surface. |
| Respiratory | Engineering Control Primary Fume hood (Face velocity: 80-100 fpm) | The solid is prone to electrostatic charging, creating airborne dust. If hood use is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator . |
| Body Defense | Lab Coat (Cotton/Poly Blend) + Chemical Apron for >5g scale | Synthetic fibers alone can generate static, exacerbating powder scattering. A chemical apron prevents solution soak-through during scale-up. |
Operational Workflow & Logic
Phase A: Weighing & Transfer (The Critical Zone)
-
Static Mitigation: this compound is often fluffy and electrostatically charged. Use an antistatic gun or ionizing bar inside the balance enclosure before weighing.
-
Containment: Weigh into a tared vial or flask, never onto weighing paper which increases spill risk during transfer.
-
Self-Validating Step: Wipe the exterior of the vial with a damp Kimwipe immediately after closing. If the wipe turns yellow/off-white (indicative of the compound), your transfer technique requires improvement.
Phase B: Solubilization
-
Solvent Choice: This compound is sparingly soluble in non-polar solvents. It requires polar solvents (MeOH, DMF, DMSO).
-
Exotherm Check: Dissolution is generally endothermic or neutral. However, if adding to a basic solution (common in Suzuki coupling), add the base last to prevent rapid boronate complex formation which can occasionally be exothermic depending on concentration.
Phase C: Reaction & Quenching
-
Reaction Monitoring: Use LC-MS. TLC is often difficult due to the "streaking" nature of boronic acids on silica.
-
Quenching: Quench reactions with saturated Ammonium Chloride (
) or water. Avoid strong oxidizers (e.g., Hydrogen Peroxide) unless explicitly required for oxidation to the phenol, as this reaction is vigorous.
Visualized Safety Logic
The following diagrams illustrate the decision-making process for PPE and the operational workflow.
Diagram 1: PPE Hierarchy & Decision Tree
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier.
Diagram 2: Operational Workflow (Cradle-to-Grave)
Caption: Step-by-step operational flow ensuring safety checkpoints at every stage.
Disposal & Waste Management
Improper disposal of boronic acids is a common compliance failure.
-
Segregation: Do not mix with strong oxidizers in the waste stream.
-
Classification: Dispose of as Hazardous Organic Waste .
-
Note: While boron is not a halogen, some facilities require "Heavy Metal/Element" tagging. Check your local EHS guidelines.
-
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly list "this compound" and "Irritant."
References
-
National Institutes of Health (PubChem). (2025). This compound Compound Summary. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
